7-Methylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid
Description
Properties
IUPAC Name |
7-methylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O2/c1-5-6(8(12)13)4-9-7-2-3-10-11(5)7/h2-4H,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQAWUJRDPDWOQL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NC2=CC=NN12)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70653421 | |
| Record name | 7-Methylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70653421 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
90004-19-6 | |
| Record name | 7-Methylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70653421 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7-methylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 7-Methylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid: Structure, Synthesis, and Applications
Abstract
This technical guide provides a comprehensive overview of 7-Methylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid, a heterocyclic compound of significant interest in medicinal chemistry. The pyrazolo[1,5-a]pyrimidine scaffold is a privileged structure, forming the core of numerous biologically active molecules and approved therapeutics.[1][2][3][4] This document details the molecule's core structure, explores a robust and regioselective synthetic pathway, provides predicted analytical data for characterization, and discusses its potential applications in drug discovery and development. This guide is intended for researchers, scientists, and professionals in the fields of organic synthesis and medicinal chemistry.
Introduction: The Significance of the Pyrazolo[1,5-a]pyrimidine Scaffold
The pyrazolo[1,5-a]pyrimidine structural motif is a fused, planar N-heterocyclic system that has garnered substantial attention in drug discovery.[1][2] Its synthetic versatility allows for structural modifications at various positions, enabling the fine-tuning of physicochemical properties and biological activity.[2] This scaffold is a key component in a range of therapeutics with diverse applications, including anticancer agents (e.g., Dinaciclib), sedatives (e.g., Zaleplon, Indiplon), and anti-inflammatory drugs.[3][4] The inherent bioactivity of this core structure makes novel derivatives, such as this compound, attractive targets for synthesis and further investigation as potential therapeutic agents or key chemical intermediates.[5]
Molecular Structure and Chemical Properties
This compound is characterized by a pyrazole ring fused to a pyrimidine ring. A methyl group is substituted at the 7-position and a carboxylic acid group at the 6-position.
IUPAC Name: this compound
Molecular Formula: C₈H₇N₃O₂
Molecular Weight: 177.16 g/mol
Canonical SMILES: CC1=C(C=NC2=CC=NN12)C(=O)O
InChI Key: BQAWUJRDPDWOQL-UHFFFAOYSA-N
The presence of both a hydrogen-bond donating carboxylic acid group and hydrogen-bond accepting nitrogen atoms within the ring system suggests the potential for specific molecular interactions with biological targets. The planar nature of the fused ring system provides a rigid scaffold for the presentation of functional groups in a defined spatial orientation.
Synthesis of this compound
The most common and regioselective method for synthesizing the pyrazolo[1,5-a]pyrimidine core involves the cyclocondensation of a 3-aminopyrazole with a 1,3-bielectrophilic compound, such as a β-dicarbonyl or its synthetic equivalent.[2][6] For the target molecule, a plausible and efficient approach is the reaction of a 3-aminopyrazole with a β-ketoester, specifically a derivative of acetoacetic ester.
Proposed Synthetic Pathway
The synthesis proceeds via the cyclocondensation of 3-aminopyrazole with ethyl 2-formyl-3-oxobutanoate (or a similar β-ketoester). The reaction is typically catalyzed by acid and proceeds through a series of condensation and cyclization steps to yield the pyrazolo[1,5-a]pyrimidine core, followed by saponification of the ester to the carboxylic acid.
Reaction Mechanism
The reaction mechanism involves an initial nucleophilic attack of the exocyclic amino group of the 3-aminopyrazole onto one of the carbonyl groups of the β-dicarbonyl compound, followed by dehydration to form an enamine intermediate. Subsequent intramolecular cyclization occurs via the attack of the endocyclic pyrazole nitrogen onto the remaining carbonyl group, followed by another dehydration step to yield the aromatic pyrazolo[1,5-a]pyrimidine ring system.
Caption: Proposed reaction mechanism for the synthesis of the target molecule.
Detailed Experimental Protocol (Adapted from General Procedures)
This protocol is an adapted procedure based on established methods for the synthesis of related pyrazolo[1,5-a]pyrimidines.[6][7]
Step 1: Synthesis of Ethyl 7-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate
-
To a solution of 3-aminopyrazole (1.0 eq) in glacial acetic acid, add ethyl 2-acetyl-3-oxobutanoate (1.1 eq).
-
Heat the reaction mixture to reflux for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Neutralize the mixture with a saturated solution of sodium bicarbonate.
-
The resulting precipitate is collected by filtration, washed with water, and dried under vacuum.
-
Purify the crude product by recrystallization from ethanol or by column chromatography on silica gel.
Step 2: Saponification to this compound
-
Dissolve the ethyl ester from Step 1 in a mixture of ethanol and water.
-
Add an excess of sodium hydroxide (2-3 eq) and heat the mixture to reflux for 2-4 hours until the ester is fully hydrolyzed (monitor by TLC).
-
Cool the reaction mixture and reduce the volume under reduced pressure to remove the ethanol.
-
Dilute the remaining aqueous solution with water and wash with a non-polar solvent like diethyl ether to remove any unreacted starting material.
-
Acidify the aqueous layer with cold 2N HCl until the pH is approximately 3-4, resulting in the precipitation of the carboxylic acid.
-
Collect the solid product by filtration, wash thoroughly with cold water to remove salts, and dry under vacuum to yield the final product.
Caption: General experimental workflow for the two-step synthesis.
Analytical Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
A detailed NMR study on methyl-substituted pyrazolo[1,5-a]pyrimidines provides a strong basis for predicting the chemical shifts for our target molecule.[8][9] A key diagnostic feature is the chemical shift of the methyl group, which appears at a lower frequency when substituted at the 7-position compared to the 5-position.[9]
| Predicted Analytical Data | ¹H NMR (DMSO-d₆, 400 MHz) | ¹³C NMR (DMSO-d₆, 101 MHz) |
| Proton (Position) | δ (ppm) | Carbon (Position) |
| H-2 | ~8.4 | C-2 |
| H-3 | ~6.9 | C-3 |
| H-5 | ~8.9 | C-3a |
| 7-CH₃ | ~2.7 (s, 3H) | C-5 |
| COOH | ~13.0 (br s, 1H) | C-6 |
| C-7 | ||
| 7-CH₃ | ||
| COOH |
Note: Chemical shifts (δ) are predicted values and may vary slightly in experimental conditions. The broad singlet for the carboxylic acid proton is characteristic and may exchange with D₂O.
Infrared (IR) Spectroscopy
The IR spectrum is expected to show characteristic absorption bands for the functional groups present in the molecule.
| Functional Group | Predicted Absorption (cm⁻¹) |
| O-H stretch (Carboxylic Acid) | 3300-2500 (broad) |
| C-H stretch (Aromatic/Methyl) | 3100-2850 |
| C=O stretch (Carboxylic Acid) | 1720-1680 |
| C=N and C=C stretch (Ring) | 1620-1450 |
| C-O stretch (Carboxylic Acid) | 1320-1210 |
Mass Spectrometry (MS)
In electron impact mass spectrometry (EI-MS), the molecular ion peak (M⁺) would be expected at m/z = 177. Characteristic fragmentation patterns for carboxylic acids often involve the loss of a hydroxyl radical (-17) and a carboxyl group (-45).[10] For pyrimidine derivatives, fragmentation can involve the cleavage of the ring system.[11][12]
-
[M]⁺: m/z = 177
-
[M-OH]⁺: m/z = 160
-
[M-COOH]⁺: m/z = 132
Potential Applications in Drug Development
The pyrazolo[1,5-a]pyrimidine scaffold is a well-established pharmacophore with a broad range of biological activities.[2][3] Derivatives have shown significant potential as:
-
Kinase Inhibitors: Many pyrazolo[1,5-a]pyrimidine derivatives are potent inhibitors of various protein kinases, which are crucial targets in cancer therapy.[4] The carboxylic acid moiety of the title compound could serve as a key interaction point within the ATP-binding site of a kinase.
-
Anti-inflammatory Agents: By targeting inflammatory pathways, these compounds have potential applications in treating autoimmune and inflammatory diseases.
-
Central Nervous System (CNS) Agents: The scaffold is present in drugs that act on the CNS, suggesting potential for developing new treatments for neurological and psychiatric disorders.[3]
This compound represents a valuable building block for the synthesis of more complex molecules through modification of the carboxylic acid group (e.g., amide or ester formation) or further functionalization of the heterocyclic core.
Caption: Potential applications and roles of the title compound in research.
Safety and Handling
Based on safety data for related pyrimidine carboxylic acids, this compound should be handled with appropriate precautions.
-
Hazard Statements: May be harmful if swallowed, cause skin irritation, and cause serious eye irritation. May also cause respiratory irritation.
-
Precautionary Measures:
-
Wear personal protective equipment, including safety glasses, gloves, and a lab coat.
-
Ensure adequate ventilation and avoid creating dust.
-
Avoid contact with skin, eyes, and clothing.
-
Handle in accordance with good industrial hygiene and safety practices.
-
-
Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.
Conclusion
This compound is a valuable heterocyclic compound built upon a scaffold of proven significance in medicinal chemistry. This guide has outlined its structure, a reliable synthetic strategy via cyclocondensation, and a comprehensive set of predicted analytical data for its characterization. Its structural features make it a promising candidate for further investigation as a bioactive molecule and a versatile intermediate for the synthesis of novel drug candidates, particularly in the areas of oncology and inflammatory diseases.
References
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Al-Ostoot, F. H., Al-Wahaibi, L. H., Metwally, A. A., & Hassan, A. S. (2021). Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. Molecules, 26(16), 4937. [Link]
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Chimichi, S., Cosimelli, B., Bruni, F., & Selleri, S. (1992). 1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system. Canadian Journal of Chemistry, 70(4), 1093-1097. [Link]
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MDPI. (2024). Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations. Molecules, 29(21), 5029. [Link]
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Periodica Polytechnica. (2024). A Green Synthetic Strategy for Pyrazolo[1,5-a]pyrimidin-7(4H)-one Derivatives by the Reaction of Aminopyrazoles and Symmetric/no. Periodica Polytechnica Chemical Engineering. [Link]
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PubChem Compound Summary for CID 2774833, 7-Amino-2-(methylsulfanyl)[1][8][13]triazolo[1,5-a]pyrimidine-6-carboxylic acid. National Center for Biotechnology Information. Retrieved January 19, 2026, from [Link].
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Scientific & Academic Publishing. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. International Journal of Materials and Chemistry, 4(4), 92-99. [Link]
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Preprints.org. (2025). Synthesis, Modification and Cytotoxic Properties of New 7-amino-5-arylazolo[1,5-a]pyrimidine-6-carbonitriles. Preprints.org. [Link]
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National Institutes of Health. (2022). Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives. Molecules, 27(15), 4995. [Link]
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An In-Depth Technical Guide to the Synthesis of 7-Methylpyrazolo[1,5-a]pyrimidine-6-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of the Pyrazolo[1,5-a]pyrimidine Scaffold
The pyrazolo[1,5-a]pyrimidine core is a privileged heterocyclic scaffold in medicinal chemistry, renowned for its diverse pharmacological activities.[1] This fused ring system, comprising a pyrazole and a pyrimidine ring, serves as a versatile template for the design of potent therapeutic agents.[1] Notably, derivatives of this scaffold have demonstrated significant potential as kinase inhibitors, antivirals, and anti-inflammatory agents, making them a focal point in modern drug discovery and development.[2] 7-Methylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid is a key intermediate in the synthesis of a variety of these bioactive molecules, underscoring the importance of efficient and well-understood synthetic pathways to this compound.
This technical guide provides a comprehensive overview of the primary synthesis pathways for this compound, offering detailed experimental protocols, mechanistic insights, and comparative data to aid researchers in its preparation and further derivatization.
Primary Synthesis Pathway: Cyclocondensation of 3-Amino-5-methylpyrazole with Diethyl Ethoxymethylenemalonate (DEEM)
This widely utilized and reliable method involves a two-step process: the initial cyclocondensation reaction to form the ethyl ester intermediate, followed by its hydrolysis to yield the target carboxylic acid.
Step 1: Synthesis of Ethyl 7-Methylpyrazolo[1,5-a]pyrimidine-6-carboxylate
The cornerstone of this pathway is the regioselective cyclocondensation of 3-amino-5-methylpyrazole with diethyl ethoxymethylenemalonate (DEEM). This reaction proceeds through a nucleophilic attack of the exocyclic amino group of the pyrazole onto the electron-deficient double bond of DEEM, followed by an intramolecular cyclization and subsequent elimination of ethanol.
Reaction Scheme:
Caption: Cyclocondensation of 3-Amino-5-methylpyrazole and DEEM.
Experimental Protocol:
A detailed, step-by-step methodology for this key transformation is provided below:
-
Reagent Preparation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-amino-5-methylpyrazole (1.0 equivalent) in a suitable solvent such as absolute ethanol or glacial acetic acid.
-
Addition of DEEM: To the stirred solution, add diethyl ethoxymethylenemalonate (1.05 equivalents) dropwise at room temperature.
-
Reaction Conditions: The reaction mixture is then heated to reflux for a period of 4-8 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Work-up and Isolation: Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The resulting residue is then triturated with a non-polar solvent like hexane or diethyl ether to induce precipitation of the product.
-
Purification: The crude product is collected by filtration, washed with cold ethanol, and can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford Ethyl 7-Methylpyrazolo[1,5-a]pyrimidine-6-carboxylate as a solid.
Causality Behind Experimental Choices:
-
Solvent: Ethanol and acetic acid are commonly used solvents as they facilitate the dissolution of the reactants and can also act as proton sources to promote the reaction. Acetic acid can sometimes lead to faster reaction times due to its acidic nature.
-
Stoichiometry: A slight excess of DEEM is often used to ensure the complete consumption of the limiting reagent, 3-amino-5-methylpyrazole.
-
Temperature: Refluxing provides the necessary thermal energy to overcome the activation barrier for the cyclization and elimination steps.
Step 2: Hydrolysis of Ethyl 7-Methylpyrazolo[1,5-a]pyrimidine-6-carboxylate
The final step in this pathway is the saponification of the ethyl ester to the corresponding carboxylic acid. This is typically achieved through base-catalyzed hydrolysis.
Reaction Scheme:
Caption: Patent-described synthesis of the methyl ester intermediate.
Experimental Protocol Outline (based on patent literature):
-
Intermediate Formation: A 3,3-dialkoxy propionate (e.g., methyl 3,3-dimethoxypropionate) is reacted with a formate (e.g., methyl formate) in the presence of a strong base like sodium hydride in an anhydrous solvent such as toluene.
-
Cyclocondensation: To the resulting intermediate, 3-amino-5-methylpyrazole is added, followed by the addition of an acid (e.g., acetic acid) to facilitate the ring closure.
-
Work-up and Purification: The reaction is worked up by quenching with water, adjusting the pH, and extracting the product with an organic solvent. The crude product is then purified, for instance, by crystallization.
Step 2: Hydrolysis of Methyl 2-Methyl-pyrazolo[1,5-a]pyrimidine-6-carboxylate
The final hydrolysis step is analogous to the one described in the primary pathway.
Experimental Protocol Outline (based on patent literature):
-
Saponification: The methyl ester is dissolved in an aqueous solution of sodium hydroxide.
-
Reaction: The mixture is stirred at a slightly elevated temperature (e.g., 25-35 °C) for several hours.
-
Acidification and Precipitation: The reaction mixture is then poured into an acidic solution (e.g., citric acid in water) to precipitate the carboxylic acid.
-
Isolation: The product is isolated by filtration and drying.
Data Summary
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Key Analytical Data |
| Ethyl 7-Methylpyrazolo[1,5-a]pyrimidine-6-carboxylate | C₁₀H₁₁N₃O₂ | 205.21 | Not widely reported | Expected ¹H NMR signals for ethyl group (triplet and quartet), methyl group (singlet), and aromatic protons. |
| This compound | C₈H₇N₃O₂ | 177.16 | ~238 °C (decomposes) [3] | Expected ¹H NMR signals for methyl group and aromatic protons, and a broad singlet for the carboxylic acid proton. |
Conclusion
The synthesis of this compound is a critical process for the development of novel therapeutics based on the pyrazolo[1,5-a]pyrimidine scaffold. This guide has detailed two viable synthetic pathways, with the cyclocondensation of 3-amino-5-methylpyrazole and diethyl ethoxymethylenemalonate followed by hydrolysis being a well-established and versatile method. The alternative patent-described route offers another strategic approach. By providing detailed protocols and mechanistic insights, this guide aims to empower researchers to efficiently synthesize this valuable intermediate for their drug discovery endeavors. Careful execution of the described procedures and thorough characterization of the products are paramount for successful outcomes.
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A Strategic Guide to Elucidating the Mechanism of Action for 7-Methylpyrazolo[1,5-a]pyrimidine-6-carboxylic Acid
For: Researchers, Scientists, and Drug Development Professionals
Subject: An In-Depth Technical Guide to a Core Mechanistic Investigation
Foreword: Navigating the Unknown
In drug discovery, we often encounter novel chemical entities with promising, yet uncharacterized, biological activity. 7-Methylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid is one such molecule. As of this writing, its specific mechanism of action (MoA) is not detailed in publicly available scientific literature. This guide, therefore, deviates from a standard review of established facts. Instead, it serves as a strategic and methodological whitepaper, designed to empower researchers with a comprehensive, field-proven workflow to systematically uncover the core MoA of this and other novel small molecules.
We will proceed from the foundational knowledge of the parent pyrazolo[1,5-a]pyrimidine scaffold, using its known biological activities as a launchpad for our investigation. This document is structured not as a static report, but as a dynamic experimental roadmap, grounded in the principles of scientific integrity, causality, and self-validating systems.
The Pyrazolo[1,5-a]pyrimidine Scaffold: A Privileged Framework of Known Bioactivity
The pyrazolo[1,5-a]pyrimidine core is a well-established "privileged structure" in medicinal chemistry, recognized for its structural diversity and potent inhibitory activity against a range of biological targets, particularly protein kinases.[1][2] Understanding the known activities of this class provides a crucial starting point for forming our initial hypotheses.
Derivatives of this scaffold have been identified as inhibitors of several key enzyme families and biological pathways:
-
Protein Kinases: This is the most prominent target class. Members of the pyrazolo[1,5-a]pyrimidine family have shown potent inhibition of Cyclin-Dependent Kinases (CDKs) like CDK2 and CDK9, Tropomyosin Receptor Kinases (Trks), and Phosphoinositide 3-kinases (PI3Ks).[2][3][4][5] This activity is often achieved through ATP-competitive binding in the kinase hinge region.[1][4]
-
Proto-oncogene B-cell lymphoma 6 (BCL6): Certain derivatives have been identified as binders of the BCL6 protein, a transcriptional repressor implicated in lymphoma.[1]
-
Antiparasitic Activity: The structural similarity of the pyrazolo[1,5-a]pyrimidine core to purines makes it a candidate for interfering with parasitic metabolic pathways.
Given this precedent, a primary hypothesis is that This compound is likely to exert its biological effect through the inhibition of one or more protein kinases. Our experimental design will initially focus on validating this hypothesis while remaining open to discovering entirely novel targets.
The Core Directive: A Phased Approach to MoA Elucidation
We will employ a three-phase, iterative workflow designed to move from broad, unbiased screening to specific, high-resolution characterization. This structure ensures that each phase builds upon validated data from the last, creating a self-reinforcing and trustworthy line of evidence.
Caption: A three-phase workflow for MoA elucidation.
Phase 1: Unbiased Target Identification
The initial goal is to cast a wide net to identify potential molecular targets without preconceived bias, while simultaneously confirming that the molecule has a biological effect.[6][7]
Experiment: Phenotypic Screening
Causality: Before searching for a molecular target, we must first establish a reproducible, dose-dependent biological effect. An anti-proliferation assay in a panel of cancer cell lines is a logical starting point, given the known anti-cancer activities of the parent scaffold.[2]
Protocol: Cell Viability Assay (e.g., CellTiter-Glo®)
-
Cell Plating: Seed a panel of 5-10 cancer cell lines (e.g., lung, breast, leukemia) into 96-well plates at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Prepare a 10-point, 3-fold serial dilution of this compound, starting from 100 µM. Treat the cells and incubate for 72 hours.
-
Lysis and Luminescence Reading: Add CellTiter-Glo® reagent, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present (an indicator of cell viability).
-
Data Analysis: Normalize the data to vehicle-treated controls. Plot the dose-response curve and calculate the half-maximal inhibitory concentration (IC50) for each cell line.
Self-Validation: A consistent, dose-dependent decrease in cell viability across multiple cell lines validates that the compound is biologically active and cell-permeable, justifying further investigation.
Experiment: Affinity-Based Target Identification
Causality: To identify direct binding partners, we will use an unbiased chemical proteomics approach. This method involves immobilizing the compound and "pulling down" interacting proteins from a cell lysate for identification by mass spectrometry.[8]
Protocol: Affinity Purification Mass Spectrometry (AP-MS)
-
Probe Synthesis: Synthesize a derivative of the compound with a linker and an affinity tag (e.g., biotin). It is critical to test this modified probe in the viability assay to ensure it retains biological activity.
-
Lysate Preparation: Culture a responsive cell line (identified in 3.1) in large quantities and prepare a native cell lysate.
-
Affinity Pulldown: Incubate the biotinylated probe with the lysate. As a crucial control, perform a parallel incubation with an excess of the original, non-biotinylated "competitor" compound.
-
Capture and Elution: Capture the probe and any bound proteins using streptavidin-coated magnetic beads. Wash extensively to remove non-specific binders. Elute the bound proteins.
-
Protein Identification: Digest the eluted proteins with trypsin and identify them using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Self-Validation: True binding partners will be present in the probe-pulldown sample but significantly reduced or absent in the competitor-controlled sample. This competitive displacement is the gold standard for validating a direct interaction in this context.
Phase 2: Target Validation and In Vitro Characterization
With a list of potential targets from Phase 1, the next step is to validate these interactions using purified components and to quantify the binding and inhibitory activity.[9]
Experiment: Biochemical Activity Assay
Causality: Assuming our primary hits from AP-MS are kinases, we must confirm that the compound inhibits the enzymatic activity of a purified, recombinant version of the protein.[10]
Protocol: In Vitro Kinase Assay (e.g., ADP-Glo™)
-
Reagents: Obtain high-purity recombinant kinase, a suitable substrate (peptide or protein), and ATP.
-
Reaction Setup: In a 384-well plate, set up kinase reactions containing the enzyme, substrate, and a serial dilution of the compound. Initiate the reaction by adding ATP.
-
Kinase Reaction: Allow the reaction to proceed for a time determined by initial enzyme kinetics experiments (typically 30-60 minutes).[11]
-
ADP Detection: Add ADP-Glo™ reagent, which stops the kinase reaction and depletes the remaining ATP. Then, add a second reagent to convert the ADP produced into ATP, which drives a luciferase reaction.[12]
-
Data Analysis: Measure the luminescent signal, which is directly proportional to kinase activity. Calculate the IC50 value from the dose-response curve.
Self-Validation: A dose-dependent inhibition of the purified enzyme's activity provides strong evidence that it is a direct target. Running the assay with the substrate concentration at or below its Michaelis-Menten constant (Km) is essential for accurately identifying competitive inhibitors.[11]
Experiment: Direct Binding Assay
Causality: An activity assay demonstrates functional inhibition but does not prove direct physical binding. A direct binding assay confirms this and allows for the determination of the binding affinity (Kd).
Protocol: Fluorescence Polarization (FP) Assay
-
Probe Development: A fluorescent ligand (tracer) that is known to bind the target kinase is required.
-
Assay Principle: The tracer, when unbound in solution, tumbles rapidly and has low fluorescence polarization. When bound to the much larger kinase, its tumbling slows, and polarization increases.
-
Competitive Binding: Set up reactions with the kinase and the tracer. Add a serial dilution of the test compound. If the compound binds to the same site as the tracer, it will displace it, causing a decrease in polarization.
-
Data Analysis: Plot the change in polarization against the compound concentration to determine the inhibition constant (Ki) or IC50.
Self-Validation: This orthogonal assay confirms a direct, physical interaction between the compound and the target protein. The affinity measured should correlate with the potency observed in the biochemical activity assay.
Phase 3: Cellular Mechanism and Pathway Confirmation
The final phase is to confirm that the compound engages its target in a cellular context and that this engagement leads to the observed biological phenotype.[13]
Experiment: Cell-Based Target Engagement
Causality: It is essential to prove that the compound reaches and binds to its intended target within the complex environment of a living cell.
Protocol: Cellular Thermal Shift Assay (CETSA)
-
Principle: The binding of a ligand to a protein typically increases its thermal stability.
-
Treatment: Treat intact cells with the compound at various concentrations.
-
Thermal Challenge: Heat aliquots of the treated cells across a range of temperatures.
-
Lysis and Analysis: Lyse the cells and separate the soluble and aggregated protein fractions by centrifugation.
-
Detection: Analyze the amount of soluble target protein remaining at each temperature using Western blot.
-
Data Analysis: A positive result is a shift in the melting curve to a higher temperature in the presence of the compound, indicating target stabilization and therefore engagement.
Self-Validation: This label-free method confirms target binding in a physiological environment, bridging the gap between in vitro data and cellular effects.
Experiment: Pathway Modulation Analysis
Causality: If the target is a kinase, its inhibition should lead to a measurable decrease in the phosphorylation of its known downstream substrates.
Caption: A hypothetical kinase inhibition pathway.
Protocol: Phospho-Specific Western Blot
-
Cell Treatment: Treat responsive cells with the compound at concentrations around its cellular IC50 (e.g., 0.1x, 1x, 10x IC50) for a short duration (e.g., 1-4 hours).
-
Lysate Preparation: Prepare whole-cell lysates.
-
Electrophoresis and Transfer: Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Antibody Incubation: Probe separate membranes with an antibody specific for the phosphorylated form of a known downstream substrate and an antibody for the total amount of that substrate.
-
Detection: Use a chemiluminescent or fluorescent secondary antibody to visualize the bands.
Self-Validation: A dose-dependent decrease in the level of the phosphorylated substrate, without a change in the total substrate level, is direct evidence that the compound is inhibiting the target kinase's activity in the cell and modulating the intended signaling pathway.
Data Synthesis and Interpretation
Throughout this process, quantitative data must be meticulously collected and organized to build a cohesive and compelling case for the proposed mechanism of action.
| Parameter | Assay Type | Purpose | Example Result |
| IC50 (Cell Viability) | Phenotypic | Measures overall cellular potency | 1.2 µM (in A549 cells) |
| IC50 (Biochemical) | Enzymatic | Measures potency against purified target | 150 nM |
| Kd / Ki | Binding (FP) | Measures direct binding affinity | 125 nM |
| ΔTm (CETSA) | Target Engagement | Confirms target binding in cells | +4.5 °C at 10 µM |
| IC50 (Phospho-Substrate) | Cell-Based Pathway | Measures target inhibition in cells | 250 nM |
This table provides a clear, comparative view of the compound's activity at different levels of biological organization. A strong correlation between binding affinity (Kd), enzymatic inhibition (Biochemical IC50), cellular target inhibition (Phospho-Substrate IC50), and overall cell killing (Viability IC50) provides a powerful, self-validating argument for the elucidated mechanism of action.
Conclusion
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The Pyrazolo[1,5-a]pyrimidine Scaffold: A Privileged Core for Diverse Biological Activity
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of the Pyrazolo[1,5-a]pyrimidine Scaffold in Medicinal Chemistry
The pyrazolo[1,5-a]pyrimidine structural motif, a fused, rigid, and planar N-heterocyclic system, has emerged as a "privileged scaffold" in medicinal chemistry and drug discovery.[1] Its synthetic versatility allows for structural modifications across its periphery, enabling the generation of vast chemical libraries for screening against a multitude of biological targets.[1][2] This unique bicyclic structure, combining a pyrazole and a pyrimidine ring, has been successfully incorporated into a wide array of compounds demonstrating significant therapeutic potential, including anticancer, anti-inflammatory, antimicrobial, and central nervous system (CNS) activities.[3] Marketed drugs such as the Tropomyosin receptor kinase (Trk) inhibitor Larotrectinib underscore the clinical relevance and therapeutic success of this remarkable heterocyclic core.[4][5]
This technical guide provides an in-depth exploration of the diverse biological activities of pyrazolo[1,5-a]pyrimidine derivatives. As a Senior Application Scientist, the aim is to not only present established findings but also to delve into the causality behind experimental choices and provide detailed, validated protocols for the evaluation of these compounds. We will explore the key mechanisms of action, present quantitative structure-activity relationship (SAR) data, and offer step-by-step methodologies for core in vitro and in vivo assays.
Section 1: Anticancer Activity - A Primary Focus on Kinase Inhibition
The dysregulation of protein kinases is a hallmark of many cancers, making them prime targets for therapeutic intervention.[2] Pyrazolo[1,5-a]pyrimidine derivatives have demonstrated exceptional potential as protein kinase inhibitors, acting as ATP-competitive or allosteric modulators of a wide range of kinases, including Cyclin-Dependent Kinases (CDKs), Pim-1 kinase, and Trk kinases.[2][4][6]
Mechanism of Action: Targeting the Kinome
The anticancer activity of many pyrazolo[1,5-a]pyrimidines stems from their ability to occupy the ATP-binding pocket of protein kinases. The fused ring system provides a rigid framework that can be functionalized with various substituents to achieve high affinity and selectivity for the target kinase. For instance, derivatives have been designed to inhibit TrkA, a kinase often implicated in solid tumors, by forming key interactions within the enzyme's active site.[4] The pyrazolo[1,5-a]pyrimidine moiety can establish crucial hinge interactions, while appended groups can extend into other regions of the binding pocket to enhance potency and selectivity.[4]
Quantitative Data: Antimicrobial Activity of Pyrazolo[1,5-a]pyrimidine Derivatives
| Compound ID | Microorganism | MIC (µg/mL) | Reference |
| Compound 4b | E. coli | 1.95 | [7] |
| Compound 4c | E. coli | 1.95 | [8] |
| Compound 4c | B. pumilis | 7.81 | [7] |
| Compound 3i | B. subtilis | 312 µM | [9] |
| Compound 7b | Various | - (IC50 RNA Pol = 0.213) | [10] |
| Compound 10i | Various | - (Active) | [11] |
Experimental Protocol: Broth Microdilution for MIC and MBC Determination
This protocol follows the guidelines of the Clinical and Laboratory Standards Institute (CLSI) for determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of an antimicrobial agent. [12][13] Materials:
-
Pyrazolo[1,5-a]pyrimidine compounds
-
Bacterial strains (e.g., S. aureus, E. coli)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Mueller-Hinton Agar (MHA) plates
-
Sterile 96-well microtiter plates
-
0.5 McFarland turbidity standard
-
Spectrophotometer
Procedure:
-
Inoculum Preparation: From a fresh (18-24 hour) culture, suspend several colonies in sterile saline. Adjust the turbidity to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Further dilute this suspension in CAMHB to achieve a final inoculum of 5 x 10⁵ CFU/mL in the microtiter plate.
-
Serial Dilution: Prepare a two-fold serial dilution of the pyrazolo[1,5-a]pyrimidine compounds in CAMHB directly in the 96-well plate.
-
Inoculation: Inoculate each well with the standardized bacterial suspension. Include a growth control well (no compound) and a sterility control well (no bacteria).
-
Incubation: Incubate the plate at 37°C for 16-20 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth (i.e., the first clear well). [6]6. MBC Determination: From the wells showing no visible growth (the MIC well and at least two more concentrated wells), plate a 100 µL aliquot onto MHA plates. Incubate the plates at 37°C for 24 hours. The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum (i.e., no more than 0.1% of the original bacteria survive). [14]
Section 4: Central Nervous System (CNS) Activity - Targeting Neurological Receptors
Certain pyrazolo[1,5-a]pyrimidine derivatives have shown activity in the central nervous system, particularly as anxiolytic agents. [15]
Mechanism of Action: Modulation of GABA-A Receptors
The anxiolytic effects of some pyrazolo[1,5-a]pyrimidines are attributed to their interaction with the GABA-A receptor, the primary inhibitory neurotransmitter receptor in the CNS. These compounds can act as modulators at the benzodiazepine binding site of the GABA-A receptor, enhancing the inhibitory effects of GABA. [9]
Quantitative Data: CNS Activity of Pyrazolo[1,5-a]pyrimidine Derivatives
| Compound ID | Receptor/Assay | Ki (nM) | Reference |
| Compound 12b | GABA-A Receptor | 0.27 | [16] |
| Compound 9d | GABA-A Receptor | 10.5 | [17] |
| Compound 9n | GABA-A Receptor | 7.2 | [17] |
Experimental Protocol: Elevated Plus Maze for Anxiolytic Activity
The elevated plus maze (EPM) is a widely used behavioral model to assess anxiety-like behavior in rodents. The test is based on the conflict between the animal's natural tendency to explore a novel environment and its aversion to open, elevated spaces. [18][19] Materials:
-
Elevated plus maze apparatus (two open arms, two closed arms)
-
Mice or rats
-
Pyrazolo[1,5-a]pyrimidine compounds
-
Vehicle control (e.g., saline, DMSO solution)
-
Video tracking software
Procedure:
-
Habituation: Acclimate the animals to the testing room for at least 1 hour before the experiment. [19]2. Drug Administration: Administer the pyrazolo[1,5-a]pyrimidine compound or vehicle control to the animals (e.g., via intraperitoneal injection) 30 minutes before testing. [20]3. Test Procedure: Place the animal in the center of the maze, facing one of the open arms. Allow the animal to explore the maze freely for a 5-minute session. [19]4. Data Collection: Record the number of entries into and the time spent in the open and closed arms using a video tracking system.
-
Data Analysis: Calculate the percentage of time spent in the open arms and the percentage of open arm entries. An increase in these parameters is indicative of an anxiolytic effect.
Conclusion and Future Perspectives
The pyrazolo[1,5-a]pyrimidine scaffold has unequivocally established itself as a cornerstone in modern medicinal chemistry. Its remarkable versatility has led to the development of compounds with a broad spectrum of biological activities, from potent and selective kinase inhibitors for cancer therapy to promising anti-inflammatory, antimicrobial, and CNS-active agents. The continued exploration of this privileged core, coupled with rational drug design and robust biological evaluation, holds immense promise for the discovery of next-generation therapeutics. Future research will likely focus on further optimizing the pharmacokinetic and pharmacodynamic properties of these derivatives, exploring novel therapeutic targets, and developing innovative synthetic methodologies to expand the accessible chemical space of this exceptional scaffold.
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A Technical Guide to the Potential Therapeutic Targets of 7-Methylpyrazolo[1,5-a]pyrimidine-6-carboxylic Acid
Executive Summary
The pyrazolo[1,5-a]pyrimidine scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its ability to bind to a multitude of high-value therapeutic targets. This guide provides a comprehensive analysis of 7-Methylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid, a representative of this class, and delineates a strategic approach to identifying its potential therapeutic targets. By leveraging scaffold-based homology and understanding the structure-activity relationships of related compounds, we can prioritize key protein families for investigation. This document outlines the rationale and experimental workflows for exploring protein kinases, phosphodiesterases, and xanthine oxidase as primary target classes, offering a roadmap for researchers and drug development professionals to unlock the therapeutic potential of this compound.
Introduction to this compound
The compound this compound belongs to a class of fused heterocyclic compounds that have garnered significant interest in drug discovery.[1][2] The rigid, planar structure of the pyrazolopyrimidine core provides an excellent framework for the presentation of functional groups in three-dimensional space, facilitating interactions with the active sites of various enzymes and receptors.[1]
Chemical Structure and Properties
The specific substitutions of a methyl group at position 7 and a carboxylic acid at position 6 are critical features that will govern the compound's pharmacokinetic and pharmacodynamic properties. The carboxylic acid moiety, in particular, can act as a key hydrogen bond donor or acceptor, or as a charged group under physiological pH, which can be crucial for target engagement.
Caption: Chemical structure of this compound.
The Pyrazolopyrimidine Scaffold: A Privileged Structure in Medicinal Chemistry
The pyrazolo[1,5-a]pyrimidine core is a recurring motif in a number of approved drugs and clinical candidates, underscoring its therapeutic relevance.[1][2] Its success can be attributed to its bioisosteric resemblance to purines, allowing it to interact with ATP-binding sites in enzymes like kinases.[3]
| Drug/Compound | Primary Target(s) | Therapeutic Area |
| Larotrectinib | TrkA, TrkB, TrkC | Oncology |
| Entrectinib | TrkA, TrkB, TrkC, ROS1, ALK | Oncology |
| Repotrectinib | TrkA, TrkB, TrkC, ROS1, ALK | Oncology |
| Dinaciclib | CDK1, CDK2, CDK5, CDK9 | Oncology |
| BAY 60-7550 | PDE2 | CNS disorders, Heart failure |
Potential Therapeutic Target Classes
Based on the activities of structurally related compounds, we can hypothesize three primary target classes for this compound.
Protein Kinases
Protein kinases are a large family of enzymes that regulate a majority of cellular processes, making them a major class of drug targets, particularly in oncology and immunology.[2][3] The pyrazolo[1,5-a]pyrimidine scaffold is a well-established kinase inhibitor framework.[1][3]
-
Rationale for Kinase Inhibition: Many diseases, including cancer, are driven by aberrant kinase activity. Small molecule inhibitors can block this activity and halt disease progression. The pyrazolo[1,5-a]pyrimidine core can act as an ATP-competitive inhibitor by occupying the ATP-binding pocket of the kinase.[3]
-
Specific Kinase Families of Interest:
-
Tropomyosin Receptor Kinases (Trks): Several approved Trk inhibitors, such as Larotrectinib and Entrectinib, are based on the pyrazolo[1,5-a]pyrimidine scaffold.[4][5][6] These are effective in treating cancers with NTRK gene fusions.
-
Cyclin-Dependent Kinases (CDKs): Derivatives of this scaffold have shown potent inhibition of CDKs, such as CDK9, which are crucial for transcriptional regulation and are attractive targets in oncology.[7]
-
FMS-like Tyrosine Kinase 3 (FLT3): Potent and selective inhibitors of FLT3-ITD, a common mutation in acute myeloid leukemia (AML), have been developed from this scaffold.[8]
-
Other Kinases: The scaffold has also been associated with the inhibition of EGFR, B-Raf, MEK, and AAK1, among others.[3][9]
-
Caption: General pathway of receptor tyrosine kinase inhibition.
Phosphodiesterases (PDEs)
PDEs are enzymes that degrade cyclic nucleotides (cAMP and cGMP), which are crucial second messengers in various signaling pathways. Inhibiting PDEs leads to an accumulation of these second messengers, which can have therapeutic effects in a range of conditions.
-
Rationale for PDE Inhibition: PDE inhibitors are used to treat conditions like erectile dysfunction, pulmonary hypertension, and inflammatory diseases.[10] The pyrazolo[1,5-a]pyrimidine scaffold has been successfully employed in the development of potent PDE inhibitors.[11][12]
-
Specific PDE Families of Interest:
-
PDE2: BAY 60-7550, a selective PDE2 inhibitor with a pyrazolotriazinone core (structurally related to pyrazolopyrimidines), has shown potential in treating cognitive and memory impairments and heart failure.[13][14][15]
-
PDE4: This family is a key target for inflammatory diseases. Pyrazolo[1,5-a]pyridine derivatives, close analogs of our lead scaffold, have been developed as potent PDE4 inhibitors with anti-inflammatory activity.[11]
-
PDE5: This is the target for well-known erectile dysfunction drugs. Pyrazolopyrimidinone derivatives have been synthesized as potent and selective PDE5 inhibitors.[10][16][17]
-
Xanthine Oxidase
Xanthine oxidase is a key enzyme in purine metabolism that catalyzes the oxidation of hypoxanthine and xanthine to uric acid.[18] Overproduction of uric acid leads to hyperuricemia and gout.[18][19]
-
Rationale for Xanthine Oxidase Inhibition: Inhibition of xanthine oxidase is a primary strategy for treating gout.[18] Allopurinol, a clinically used xanthine oxidase inhibitor, is a pyrazolopyrimidine derivative. The presence of a carboxylic acid group in our compound of interest is a feature shared by many potent xanthine oxidase inhibitors, as it can mimic the substrate and interact with key residues in the active site.[19]
Experimental Validation Workflow
A systematic approach is required to identify and validate the therapeutic target(s) of this compound.
Caption: A workflow for target identification and validation.
Step-by-Step Protocol: In Vitro Kinase Profiling
Objective: To perform a broad screen to identify potential kinase targets.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Assay Plate Preparation:
-
For a primary screen, use a single high concentration (e.g., 10 µM).
-
Dispense the compound into the wells of a 384-well assay plate. Include positive control (a known inhibitor for each kinase) and negative control (DMSO vehicle) wells.
-
-
Kinase Reaction:
-
Add the kinase, substrate (peptide or protein), and ATP to the wells to initiate the reaction. The specific buffer conditions and concentrations will vary depending on the kinase and assay platform (e.g., radiometric, fluorescence-based).
-
Incubate the plate at room temperature for the recommended time (typically 30-60 minutes).
-
-
Detection:
-
Stop the reaction and add the detection reagent.
-
Read the plate on a suitable plate reader.
-
-
Data Analysis:
-
Calculate the percent inhibition for the test compound relative to the positive and negative controls.
-
Identify "hits" as kinases that are inhibited by more than a certain threshold (e.g., >50% inhibition).
-
Step-by-Step Protocol: Cell-Based Target Engagement Assay (e.g., Western Blot for Phospho-protein)
Objective: To confirm that the compound inhibits the target kinase in a cellular context.
-
Cell Culture and Treatment:
-
Culture a relevant cell line (e.g., a cancer cell line known to be dependent on a "hit" kinase) to 70-80% confluency.
-
Treat the cells with increasing concentrations of this compound for a specified time (e.g., 2 hours). Include a DMSO vehicle control.
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST.
-
Incubate the membrane with a primary antibody specific for the phosphorylated form of the target kinase's substrate.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities. Normalize the phosphorylated protein signal to a loading control (e.g., total protein or a housekeeping protein like GAPDH).
-
Determine the concentration-dependent inhibition of substrate phosphorylation.
-
Conclusion and Future Directions
This compound is a promising starting point for a drug discovery campaign. The pyrazolo[1,5-a]pyrimidine scaffold's proven track record against high-value targets, particularly protein kinases, phosphodiesterases, and xanthine oxidase, provides a strong rationale for its investigation. The outlined experimental workflow offers a clear path to identifying and validating its primary therapeutic target(s). Future work should focus on lead optimization to improve potency, selectivity, and pharmacokinetic properties, ultimately translating the potential of this scaffold into a novel therapeutic agent.
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Structure–Activity Relationships of Pyrazolo[1,5-a]pyrimidin-7(4H)-ones as Antitubercular Agents. ACS Infectious Diseases. Available at: [Link]
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Bay 60-7550, a PDE2 inhibitor, exerts positive inotropic effect of rat heart by increasing PKA-mediated phosphorylation of phospholamban. PubMed. Available at: [Link]
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Phosphodiesterase-2 Inhibitor Bay 60-7550 Ameliorates Aβ-Induced Cognitive and Memory Impairment via Regulation of the HPA Axis. PubMed Central. Available at: [Link]
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The phosphodiesterase type 2 inhibitor BAY 60-7550 reverses functional impairments induced by brain ischemia by decreasing hippocampal neurodegeneration and enhancing hippocampal neuronal plasticity. PubMed. Available at: [Link]
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Progress towards the discovery of xanthine oxidase inhibitors. PubMed. Available at: [Link]
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Anti-Inflammatory Activity of Pyrazolo[1,5-a]quinazolines. MDPI. Available at: [Link]
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Spectrum of biological activity of pyrazolo[1,5-a]pyrimidine derivatives and ways of their modification (review). INIS-IAEA. Available at: [Link]
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Discovery of 1-(4-cyanopyrimidin-2-yl)-1H-pyrazole-4-carboxylic acids as potent xanthine oxidase inhibitors via molecular cleavage and reassembly of allopurinol as a key strategy. ResearchGate. Available at: [Link]
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Xanthine oxidase inhibitory study of eight structurally diverse phenolic compounds. frontiersin.org. Available at: [Link]
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The Pyrazolo[1,5-a]pyrimidine Core: A Privileged Scaffold in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The pyrazolo[1,5-a]pyrimidine nucleus has emerged from the vast landscape of heterocyclic chemistry to become a cornerstone of modern medicinal chemistry.[1] Recognized as a "privileged scaffold," this fused heterocyclic system demonstrates remarkable versatility, enabling the development of potent and selective modulators for a diverse array of biological targets.[2][3] Its rigid, planar structure provides a robust framework for constructing molecules with precise three-dimensional orientations, crucial for high-affinity interactions with protein active sites. This guide provides a comprehensive exploration of the pyrazolo[1,5-a]pyrimidine core, detailing its fundamental synthetic routes, extensive applications in drug discovery—with a particular focus on oncology—and the intricate structure-activity relationships (SAR) that govern its biological effects. We will delve into the causality behind experimental choices, from synthetic strategies to assay selection, to offer field-proven insights for professionals in drug development.
The Concept of Privileged Scaffolds and the Rise of Pyrazolo[1,5-a]pyrimidine
In the quest for novel therapeutics, medicinal chemists often encounter certain molecular frameworks that appear repeatedly in bioactive compounds targeting different receptors or enzymes. These recurring motifs are termed "privileged scaffolds." Their utility stems from their ability to present functional groups in specific spatial arrangements that are conducive to binding with multiple, distinct biological targets.
The pyrazolo[1,5-a]pyrimidine system, a fused bicyclic structure of pyrazole and pyrimidine rings, exemplifies the privileged scaffold concept.[2] Its historical development dates back to the mid-20th century, with initial studies focusing on its synthesis and basic chemical properties.[1] However, it was the discovery of its diverse pharmacological activities—ranging from anticancer and anti-inflammatory to antiviral and central nervous system effects—that cemented its importance in drug discovery.[1][4] The scaffold's synthetic tractability allows for systematic modifications across its periphery, making it an ideal candidate for combinatorial library design and lead optimization campaigns.[2]
Synthetic Strategies: Building the Core and Its Analogs
The construction of the pyrazolo[1,5-a]pyrimidine core is well-established, with numerous methodologies reported in the literature. The most prevalent strategies involve the cyclocondensation of 1H-pyrazol-5-amine derivatives with various 1,3-bielectrophilic compounds.[2][5] The choice of synthetic route is often dictated by the desired substitution pattern on the final molecule, which in turn is guided by the target and SAR considerations.
Foundational Synthesis: Cyclocondensation Reactions
A common and versatile method for synthesizing the pyrazolo[1,5-a]pyrimidine scaffold is the reaction of a substituted 5-aminopyrazole with a β-dicarbonyl compound, β-enaminone, or a related 1,3-dielectrophile.[6][7] This approach allows for the introduction of diversity at multiple positions of the heterocyclic system.
Experimental Protocol: General Synthesis of Pyrazolo[1,5-a]pyrimidin-7-ones [6][8]
-
Reactant Preparation: Dissolve the selected 3-substituted-1H-pyrazol-5-amine (1.0 eq.) and a β-ketoester (1.1 eq.) in a suitable solvent such as glacial acetic acid or ethanol.
-
Reaction: Heat the mixture to reflux for 4-8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, allow the reaction mixture to cool to room temperature. If a precipitate forms, collect the solid by filtration. If not, concentrate the solvent under reduced pressure.
-
Purification: The crude product is then purified by recrystallization from an appropriate solvent (e.g., ethanol, isopropanol) or by column chromatography on silica gel to yield the desired pyrazolo[1,5-a]pyrimidin-7-one.
Causality: The choice of a β-ketoester as the 1,3-bielectrophile is strategic as it directly leads to the pyrimidin-7-one sub-structure, a common feature in many bioactive analogs. Acetic acid often serves as both the solvent and a catalyst for the cyclization.
Advanced Synthetic Methodologies
To enhance efficiency, yield, and structural diversity, more advanced synthetic methods have been developed. These include:
-
Multicomponent Reactions: These reactions combine three or more starting materials in a single step to form the final product, offering high atom economy and rapid access to complex molecules.[2]
-
Microwave-Assisted Synthesis: The use of microwave irradiation can significantly reduce reaction times and improve yields for the synthesis of pyrazolo[1,5-a]pyrimidine derivatives.[9][10]
-
Palladium-Catalyzed Cross-Coupling: Techniques like Suzuki-Miyaura coupling are employed for the late-stage functionalization of the scaffold, allowing for the introduction of a wide range of aryl and heteroaryl substituents, which is crucial for exploring SAR.[9][11]
Below is a diagram illustrating the general synthetic workflow for creating a library of pyrazolo[1,5-a]pyrimidine derivatives.
Caption: General workflow for the synthesis and optimization of pyrazolo[1,5-a]pyrimidine-based drug candidates.
A Privileged Scaffold in Oncology: Targeting Protein Kinases
The pyrazolo[1,5-a]pyrimidine scaffold has proven to be particularly fruitful in the development of protein kinase inhibitors for cancer therapy.[1][9] Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a common feature of many cancers.[9] The pyrazolo[1,5-a]pyrimidine core can act as an ATP-competitive inhibitor by forming key hydrogen bonds with the kinase hinge region.[5]
Tropomyosin Receptor Kinase (Trk) Inhibitors
The Tropomyosin Receptor Kinases (TrkA, TrkB, and TrkC) are targets in cancers harboring NTRK gene fusions.[12] The pyrazolo[1,5-a]pyrimidine scaffold is central to the structure of several approved and clinical-stage Trk inhibitors.
-
Larotrectinib and Entrectinib: These first-generation Trk inhibitors received clinical approval in 2018 and 2019, respectively.[12] Both feature the pyrazolo[1,5-a]pyrimidine core, which is essential for binding to the kinase hinge region.[5]
-
Repotrectinib and Selitrectinib: To combat acquired resistance to first-generation inhibitors, second-generation drugs like Repotrectinib (approved in November 2023) and Selitrectinib were developed.[5][12] These molecules, also based on the pyrazolo[1,5-a]pyrimidine scaffold, are designed to inhibit both wild-type and mutated Trk kinases.
The table below summarizes the activity of representative Trk inhibitors incorporating the pyrazolo[1,5-a]pyrimidine scaffold.
| Compound | R1 | R2 | TrkA IC50 (nM) | TrkB IC50 (nM) | TrkC IC50 (nM) | Cell-based Assay (KM12) IC50 (nM) | Reference |
| Larotrectinib | - | - | 5 | - | 11 | 11 | [13] |
| Entrectinib | - | - | 1.7 | 0.1 | 0.1 | - | [13] |
| Compound 12 | Pyridine-pyrrolidine | H | <100 | - | - | - | [5] |
| Compound 13 | Pyridinone-pyrrolidine | H | <100 | - | - | - | [5] |
| Compound 23 | Modified Pyrrolidine | F | - | - | - | 0.1 | [5] |
| Compound 24 | Modified Pyrrolidine | Cl | - | - | - | 0.2 | [5] |
Data presented as 50% inhibitory concentration (IC50). Lower values indicate higher potency.
Cyclin-Dependent Kinase (CDK) and Pim-1 Kinase Inhibition
The pyrazolo[1,5-a]pyrimidine scaffold has also been successfully employed to develop inhibitors of other key oncogenic kinases.
-
Dual CDK2/TRKA Inhibitors: Researchers have designed and synthesized pyrazolo[1,5-a]pyrimidine derivatives that act as dual inhibitors of CDK2 and TRKA, demonstrating a promising strategy for tackling cancer drug resistance.[4] Certain compounds in these series have shown potent dual inhibitory activity, with IC50 values in the nanomolar range, comparable to reference inhibitors.[4]
-
Pim-1 Kinase Inhibitors: A series of pyrazolo[1,5-a]pyrimidine compounds were developed as potent and selective inhibitors of Pim-1 kinase, an important target in prostate cancer and other malignancies.[14] Systematic modifications around the core led to compounds with nanomolar inhibitory activity and the ability to suppress the phosphorylation of the BAD protein in cell-based assays, indicating potent cellular activity.[14]
The following diagram illustrates the interaction of a pyrazolo[1,5-a]pyrimidine inhibitor with the ATP-binding site of a generic protein kinase.
Caption: Key interactions of a pyrazolo[1,5-a]pyrimidine inhibitor within a kinase active site.
Broader Anti-Cancer Applications
The utility of the pyrazolo[1,5-a]pyrimidine scaffold extends beyond Trk and CDK inhibition. It is a core component of inhibitors for a wide range of other cancer-relevant kinases and pathways, including:
-
FLT3: Potent inhibitors of FMS-like tyrosine kinase 3 (FLT3), particularly for internal tandem duplication (ITD) mutants found in acute myeloid leukemia (AML), have been developed.[15]
-
PI3Kδ: Selective inhibitors of the delta isoform of phosphoinositide 3-kinase (PI3Kδ) have been synthesized, showing promise for treating inflammatory diseases and certain cancers.[16]
-
TTK: A scaffold hopping exercise led to the discovery of pyrazolo[1,5-a]pyrimidines as a novel class of potent inhibitors for the Threonine Tyrosine Kinase (TTK), culminating in the identification of the preclinical candidate CFI-402257.[11]
-
Aryl Hydrocarbon Receptor (AHR): The scaffold has been optimized to produce low nanomolar antagonists of AHR, a transcription factor implicated in cancer immunology.[17]
Beyond Oncology: Diverse Therapeutic Potential
While oncology is a major focus, the pyrazolo[1,5-a]pyrimidine scaffold has demonstrated utility in a wide range of other therapeutic areas, underscoring its privileged nature.
-
Antitubercular Agents: Analogs of pyrazolo[1,5-a]pyrimidin-7(4H)-one have shown significant activity against Mycobacterium tuberculosis.[6][8]
-
Anti-inflammatory and Antidiabetic: Derivatives have been evaluated for their potential as anti-inflammatory, antioxidant, anti-diabetic, and anti-Alzheimer agents.[18]
-
Antimicrobial: The scaffold has been incorporated into novel compounds with promising activity against bacterial pathogens, including as inhibitors of the MurA enzyme, which is crucial for bacterial cell wall synthesis.[19]
-
Central Nervous System (CNS) Agents: Commercially available drugs like Zaleplon and Indiplon, which are used as sedative-hypnotics, are based on the pyrazolo[1,5-a]pyrimidine core.[2][7]
Future Perspectives and Conclusion
The pyrazolo[1,5-a]pyrimidine scaffold has unequivocally established itself as a privileged structure in medicinal chemistry.[1][2] Its journey from a chemical curiosity to the core of multiple approved drugs is a testament to its favorable structural and electronic properties. The synthetic versatility of this scaffold will continue to empower medicinal chemists to explore new chemical space and address complex biological questions.[2]
Future research will likely focus on several key areas:
-
Overcoming Drug Resistance: Developing next-generation inhibitors that can overcome resistance mechanisms to existing therapies remains a critical challenge.[1]
-
Improving Selectivity: Fine-tuning substituents on the scaffold to enhance selectivity and minimize off-target effects will be crucial for improving the safety profiles of new drug candidates.[1][9]
-
Novel Biological Targets: The application of this scaffold to novel and challenging biological targets outside of the kinase family will continue to expand its therapeutic impact.
References
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Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. (2024). MDPI. Retrieved from [Link]
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Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity. (2024). MDPI. Retrieved from [Link]
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Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. (n.d.). PubMed Central. Retrieved from [Link]
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Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. (n.d.). PubMed Central. Retrieved from [Link]
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Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. (n.d.). RSC Publishing. Retrieved from [Link]
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Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors. (n.d.). National Institutes of Health. Retrieved from [Link]
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Pyrazolo[1,5- a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors-Synthetic Strategies and SAR Insights. (2024). PubMed. Retrieved from [Link]
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Recent Advances in Pyrazole and Pyrazolo[1,5-a] pyrimidine Derivatives: Synthesis, Biological Activities, and Therapeutic Applications in Cancer and Inflammation. (n.d.). International Journal of Pharmaceutical Sciences Review and Research. Retrieved from [Link]
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Structure–Activity Relationships of Pyrazolo[1,5-a]pyrimidin-7(4H)-ones as Antitubercular Agents. (n.d.). National Institutes of Health. Retrieved from [Link]
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Examples of biological activities of pyrazolo[1,5-a]pyrimidines and the structures of some drugs. (n.d.). ResearchGate. Retrieved from [Link]
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Structure–Activity Relationships of Pyrazolo[1,5-a]pyrimidin-7(4H)-ones as Antitubercular Agents. (2021). ACS Infectious Diseases. Retrieved from [Link]
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In vitro enzymatic evaluation of some pyrazolo[1,5-a]pyrimidine derivatives: Design, synthesis, antioxidant, anti-diabetic, anti-Alzheimer, and anti-arthritic activities with molecular modeling simulation. (n.d.). Taylor & Francis Online. Retrieved from [Link]
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Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. (n.d.). National Institutes of Health. Retrieved from [Link]
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Discovery and structure-activity relationship exploration of pyrazolo[1,5-a]pyrimidine derivatives as potent FLT3-ITD inhibitors. (2021). PubMed. Retrieved from [Link]
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Structure and Property Based Design of Pyrazolo[1,5-a]pyrimidine Inhibitors of CK2 Kinase with Activity in Vivo. (2013). R Discovery. Retrieved from [Link]
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Insights into Novel Arylazopyrazolo[1,5-a]pyrimidines as Promising MurA Inhibitors and Antibiofilm Candidates: Design, Synthesis, Antimicrobial Evaluation, and Molecular Docking. (2025). ACS Publications. Retrieved from [Link]
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Discovery of Pyrazolo[1,5-a]pyrimidine TTK Inhibitors: CFI-402257 is a Potent, Selective, Bioavailable Anticancer Agent. (n.d.). PubMed Central. Retrieved from [Link]
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Discovery and optimisation of pyrazolo[1,5-a]pyrimidines as aryl hydrocarbon receptor antagonists. (n.d.). RSC Publishing. Retrieved from [Link]
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Pyrazolo 1 5 A Pyrimidine in Medicinal Chemistry. (n.d.). Scribd. Retrieved from [Link]
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Privileged scaffolds in medicinal chemistry: Studies on pyrazolo[1,5-a]pyrimidines on sulfonamide containing Carbonic Anhydrase inhibitors. (2021). PubMed. Retrieved from [Link]
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Insights into the medicinal chemistry of heterocycles integrated with a pyrazolo[1,5-a]pyrimidine scaffold. (n.d.). PubMed Central. Retrieved from [Link]
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Application and SARs of Pyrazolo[1,5-a]pyrimidine as Antitumor Agents Scaffold. (2023). R Discovery. Retrieved from [Link]
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Spectroscopic data for 7-Methylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid
**A Predictive Spectroscopic and
Methodological Guide to 7-Methylpyrazolo[1,5-a]pyrimidine-6-carboxylic Acid**
For Researchers, Scientists, and Drug Development Professionals
Abstract
Predicted Spectroscopic Data
The following sections detail the predicted spectroscopic data for this compound. These predictions are based on established principles of spectroscopy and data from analogous compounds reported in the literature.[2]
Predicted ¹H NMR Spectrum
The proton NMR spectrum is anticipated to reveal distinct signals corresponding to the aromatic protons, the methyl group, and the carboxylic acid proton. The chemical shifts are influenced by the electron-withdrawing and donating effects of the substituents and the heterocyclic ring system.
Table 1: Predicted ¹H NMR Data (500 MHz, DMSO-d₆)
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Assignment | Notes |
| ~13.0 | Singlet, broad | COOH | The acidic proton is expected to be a broad singlet at a downfield shift, characteristic of carboxylic acids.[4] |
| ~8.6 | Singlet | H-2 | This proton on the pyrazole ring is expected to be a sharp singlet. |
| ~8.4 | Singlet | H-5 | This proton on the pyrimidine ring is adjacent to a nitrogen atom and the carboxylic acid group. |
| ~2.7 | Singlet | CH₃ | The methyl group protons at position 7 will appear as a singlet. |
Predicted ¹³C NMR Spectrum
The carbon NMR spectrum will provide insights into the carbon framework of the molecule. The chemical shifts are predicted based on the hybridization of the carbon atoms and their electronic environment.
Table 2: Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)
| Predicted Chemical Shift (δ, ppm) | Assignment | Notes |
| ~165 | C=O | The carboxylic acid carbonyl carbon is expected at the downfield end of the spectrum.[4] |
| ~155 | C-7 | Carbon bearing the methyl group. |
| ~150 | C-5 | Carbon on the pyrimidine ring. |
| ~148 | C-3a | Bridgehead carbon. |
| ~140 | C-2 | Carbon in the pyrazole ring. |
| ~115 | C-6 | Carbon bearing the carboxylic acid group. |
| ~110 | C-3 | Carbon in the pyrazole ring. |
| ~18 | CH₃ | The methyl carbon will be in the aliphatic region. |
Predicted Mass Spectrum (Electron Ionization)
The mass spectrum is expected to show a distinct molecular ion peak, with fragmentation patterns characteristic of the pyrazolo[1,5-a]pyrimidine core and the carboxylic acid functional group.
Molecular Ion:
-
m/z 177: [M]⁺, corresponding to the molecular weight of C₈H₇N₃O₂.
Key Fragmentation Pathways:
-
Loss of H₂O (m/z 159): A common fragmentation for carboxylic acids.
-
Loss of COOH (m/z 132): Decarboxylation is a primary fragmentation pathway.
-
Loss of CH₃CN: A characteristic fragmentation of the pyrazole ring.[5]
DOT Script for Mass Spectrometry Fragmentation
Caption: Predicted EI-MS fragmentation of this compound.
Predicted Infrared (IR) Spectrum
The IR spectrum will be dominated by absorptions from the carboxylic acid group and the aromatic rings.
Table 3: Predicted IR Absorption Bands
| Predicted Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode |
| 3300-2500 (broad) | O-H | Stretching (H-bonded) |
| ~1700 | C=O | Stretching |
| ~1620, 1580 | C=N, C=C | Ring Stretching |
| ~1450 | C-H | Bending (CH₃) |
| ~1300 | C-O | Stretching |
| ~920 (broad) | O-H | Bending (out-of-plane) |
The broad O-H stretch is a hallmark of a hydrogen-bonded carboxylic acid.[4][6] The C=O stretch will be a strong, sharp peak.[7]
Experimental Protocols
The following are detailed, step-by-step methodologies for the acquisition of the spectroscopic data discussed above.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural elucidation.
Instrumentation: 500 MHz NMR Spectrometer
Procedure:
-
Sample Preparation:
-
Weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
-
Transfer the solution to a 5 mm NMR tube.
-
-
¹H NMR Acquisition:
-
Tune and shim the spectrometer.
-
Acquire a standard one-pulse ¹H spectrum.
-
Set the spectral width to cover the range of -2 to 16 ppm.
-
Use a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Process the data with Fourier transformation, phase correction, and baseline correction.
-
Reference the spectrum to the residual DMSO peak at 2.50 ppm.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Set the spectral width to cover the range of 0 to 200 ppm.
-
A longer acquisition time and a greater number of scans will be necessary due to the lower natural abundance of ¹³C.
-
Reference the spectrum to the DMSO-d₆ peak at 39.52 ppm.
-
DOT Script for NMR Workflow
Sources
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- 3. Synthesis of Some Novel Pyrazolo[1,5-a]pyrimidine Derivatives and Their Application as Disperse Dyes - PMC [pmc.ncbi.nlm.nih.gov]
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An In-depth Technical Guide to 7-Methylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid and its Isomeric Landscape
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of 7-Methylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry. Due to the specificity of the substitution pattern, this molecule may be considered a novel or less-commercially available derivative. Therefore, this document also explores the broader context of related, well-characterized isomers to provide a robust scientific foundation for researchers.
Chemical Identity and CAS Number Lookup
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| 2-Methylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid | 739364-95-5 | C₈H₇N₃O₂ | 177.16 |
| 7-amino-2-methylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid | 2627-59-0 | C₈H₈N₄O₂ | 192.17 |
| 7-amino-3-methylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid | 89977-62-8 | C₈H₈N₄O₂ | 192.17 |
| 2,7-Dimethylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid | Not Available | C₉H₉N₃O₂ | 191.19 |
The Pyrazolo[1,5-a]pyrimidine Scaffold: A Privileged Structure in Medicinal Chemistry
The pyrazolo[1,5-a]pyrimidine core is a fused heterocyclic system that has garnered significant attention in drug discovery. Its rigid, planar structure and the synthetic accessibility for diverse substitutions make it a "privileged scaffold". This means it is capable of binding to multiple biological targets, leading to a wide range of therapeutic applications. Derivatives have shown promise as anticancer, anti-inflammatory, antiviral, and sedative agents.[1] The functionalization at various positions of the pyrimidine and pyrazole rings allows for the fine-tuning of a compound's pharmacological profile.
Synthetic Strategies for Pyrazolo[1,5-a]pyrimidines
The construction of the pyrazolo[1,5-a]pyrimidine ring system typically involves the condensation of a 3-aminopyrazole with a 1,3-bielectrophilic compound.[1] The specific reagents used will determine the substitution pattern of the final product.
General Synthetic Workflow
The synthesis of pyrazolo[1,5-a]pyrimidine derivatives can be visualized as a convergent process where two key building blocks are brought together to form the core heterocyclic structure.
Caption: General synthetic workflow for pyrazolo[1,5-a]pyrimidines.
Proposed Synthesis of this compound
A plausible synthetic route to the title compound would involve the reaction of a 3-aminopyrazole with a β-ketoester bearing the desired methyl group.
Step 1: Synthesis of the Pyrazolo[1,5-a]pyrimidine Core
The reaction would proceed via a cyclocondensation reaction between a suitable 3-aminopyrazole and an appropriate β-ketoester, such as ethyl 2-acetyl-3-oxobutanoate.
Step 2: Hydrolysis of the Ester
The resulting ethyl ester of this compound would then be hydrolyzed, typically under basic conditions, to yield the final carboxylic acid.
A similar synthetic approach is documented for 2-methylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid, where the amide is hydrolyzed with sodium hydroxide in ethanol.[2]
Physicochemical Properties and Characterization
While experimental data for the 7-methyl derivative is not available, predictions can be made based on related structures.
| Property | 2-Methyl Isomer (CAS 739364-95-5) | Notes and Predictions for 7-Methyl Isomer |
| Molecular Formula | C₈H₇N₃O₂ | Expected to be the same: C₈H₇N₃O₂ |
| Molecular Weight | 177.16 g/mol | Expected to be the same: 177.16 g/mol |
| Appearance | White crystals[2] | Likely to be a solid at room temperature, possibly crystalline. |
| Melting Point | 238 °C (decomposes)[3] | The position of the methyl group can influence crystal packing and melting point. A similar melting point, possibly with decomposition, would be expected. |
| Solubility | Sparingly soluble in common organic solvents. | Expected to have low solubility in non-polar solvents and higher solubility in polar aprotic solvents like DMSO and DMF. The carboxylic acid moiety will allow for solubility in aqueous base. |
| Spectroscopic Data (¹H NMR) | Data available for related structures. For ethyl 5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxylate, the 7-CH₃ signal appears at 2.69 ppm.[4] | For the 7-methyl derivative, a characteristic singlet for the methyl group would be expected in the 2.5-3.0 ppm range. The protons on the pyrimidine and pyrazole rings will show distinct chemical shifts. |
Potential Applications and Research Directions
The pyrazolo[1,5-a]pyrimidine scaffold is a key component in a number of compounds with demonstrated biological activity.
Kinase Inhibition
Many derivatives of this scaffold have been investigated as kinase inhibitors. For example, various substituted pyrazolo[1,5-a]pyrimidines have been developed as selective PI3Kδ inhibitors for potential use in immunology and oncology.[5] The substitution pattern on the ring system is critical for achieving selectivity and potency against specific kinase targets.
Anticancer Activity
The azolo[1,5-a]pyrimidine scaffold, a broader class that includes pyrazolo[1,5-a]pyrimidines, is considered a promising framework for the development of potent anticancer agents.[6] Research in this area often focuses on the synthesis of novel derivatives and their evaluation against various cancer cell lines.
Drug Development Intermediate
Compounds like 2-methylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid are used as reactants in the preparation of other pharmaceutically active molecules, such as DPP-IV inhibitors for the treatment of diabetes.[2] The 7-methyl isomer would likely serve as a valuable building block for creating novel chemical entities.
Safety and Handling
While specific toxicity data for this compound is not available, related compounds provide some guidance on handling. For 2-methylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid, GHS hazard statements indicate that it causes skin and serious eye irritation.[7]
General Laboratory Safety Precautions:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.
-
Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area or a fume hood.
-
Storage: Store in a cool, dry place away from incompatible materials.
Conclusion
This compound represents an intriguing target for synthetic and medicinal chemists. While it appears to be a less common isomer, the rich chemistry of the pyrazolo[1,5-a]pyrimidine scaffold provides a clear roadmap for its synthesis and suggests a high potential for biological activity. Further research into this specific derivative could unlock novel therapeutic agents, leveraging the proven potential of this privileged heterocyclic system.
References
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PubChem. (n.d.). 2-Methylpyrazolo(1,5-a)pyrimidine-6-carboxylic acid. Retrieved from [Link]
-
MDPI. (2023). NMR-Verified Dearomatization of 5,7-Substituted Pyrazolo[1,5-a]pyrimidines. Retrieved from [Link]
-
MDPI. (2021). Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives. Retrieved from [Link]
-
MDPI. (2025). Synthesis, Modification and Cytotoxic Properties of New 7-amino-5-arylazolo[1,5-a]pyrimidine-6-carbonitriles. Retrieved from [Link]
-
MDPI. (2022). Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. Retrieved from [Link]
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Solubility and stability of 7-Methylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid
An In-depth Technical Guide for the Physicochemical Characterization of 7-Methylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid
Introduction: The Imperative for Early-Stage Physicochemical Profiling
The pyrazolo[1,5-a]pyrimidine scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged" structure due to its versatile synthetic accessibility and its presence in numerous compounds with significant biological activity.[1] This guide focuses on a novel derivative, This compound (hereafter designated Cmpd-7M ), a compound of interest for drug discovery programs.
The journey of any new chemical entity from a promising hit to a viable drug candidate is contingent upon a thorough understanding of its fundamental physicochemical properties. Among the most critical of these are aqueous solubility and chemical stability.[2] These parameters are not mere data points; they are key determinants of a compound's behavior in biological systems and its ultimate developability. Poor solubility can lead to low or erratic bioavailability, while instability can compromise the safety, efficacy, and shelf-life of the final drug product.[2][3]
This document, intended for researchers, chemists, and drug development professionals, provides a comprehensive, field-proven framework for the definitive characterization of Cmpd-7M's solubility and stability profiles. It is designed not as a rigid template, but as a strategic guide, explaining the causality behind experimental choices to ensure the generation of robust, reliable, and decision-enabling data.
Part 1: A Strategic Approach to Solubility Assessment
Aqueous solubility dictates the concentration of a drug that can be achieved in solution, directly impacting its absorption and distribution. For Cmpd-7M, which possesses both a lipophilic heterocyclic core and an ionizable carboxylic acid group, a multi-faceted approach to solubility determination is essential. We must distinguish between two key types of solubility measurements: kinetic and thermodynamic.
-
Kinetic Solubility: This is a high-throughput measurement of how readily a compound precipitates when a concentrated DMSO stock is diluted into an aqueous buffer.[4][5] It is invaluable during early discovery for rapidly screening large numbers of compounds to flag potential issues.[5]
-
Thermodynamic Solubility: This is the true equilibrium solubility of the most stable crystalline form of a compound in a given medium.[6] It is the "gold standard" measurement, critical for lead optimization, formulation development, and understanding in vivo behavior.[6][7]
Experimental Protocol 1: Thermodynamic Solubility (Shake-Flask Method)
The shake-flask method is the definitive industry standard for determining thermodynamic solubility.[2][8] It measures the concentration of the compound in a saturated solution after it has reached equilibrium, providing a true measure of its solubility.
Methodology Rationale: This protocol is designed to ensure that equilibrium is truly reached and that the analysis is accurate. Using an excess of solid material ensures saturation. The extended incubation time (24-48 hours) allows the system to equilibrate, and HPLC-UV analysis provides a precise and validated method for quantification.[9]
Step-by-Step Protocol:
-
Preparation: Add an excess of solid Cmpd-7M (e.g., ~2 mg) to a series of 1.5 mL glass vials.
-
Solvent Addition: To each vial, add 1 mL of the desired aqueous buffer. Recommended buffers include:
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Simulated Gastric Fluid (SGF), pH ~1.2 (without enzymes)
-
Fasted State Simulated Intestinal Fluid (FaSSIF), pH ~6.5
-
-
Equilibration: Seal the vials and place them on a shaker or rotator in a temperature-controlled environment (e.g., 25°C or 37°C). Agitate for 24 to 48 hours to ensure equilibrium is reached.[9]
-
Phase Separation: After incubation, allow the vials to stand for 30 minutes. Separate the undissolved solid by centrifuging the vials at a high speed (e.g., 14,000 rpm for 15 minutes) or by filtering through a 0.45 µm filter.
-
Quantification: Carefully aspirate the supernatant. Prepare serial dilutions of the supernatant with the appropriate mobile phase and analyze the concentration of Cmpd-7M using a validated HPLC-UV method against a standard curve.
-
Data Analysis: The measured concentration from the undiluted supernatant represents the thermodynamic solubility of Cmpd-7M in that specific medium. Report results in both µg/mL and µM.
Data Summary: Solubility Profile of Cmpd-7M
The results of the solubility experiments should be compiled into a clear, concise table for easy comparison and interpretation.
| Method | Medium | Temperature (°C) | Solubility (µM) | Solubility (µg/mL) |
| Thermodynamic | PBS (pH 7.4) | 25 | [Insert Data] | [Insert Data] |
| Thermodynamic | SGF (pH 1.2) | 37 | [Insert Data] | [Insert Data] |
| Thermodynamic | FaSSIF (pH 6.5) | 37 | [Insert Data] | [Insert Data] |
| Kinetic | PBS (pH 7.4) | 25 | [Insert Data] | [Insert Data] |
Workflow for Thermodynamic Solubility Assessment
The following diagram illustrates the logical flow of the shake-flask solubility protocol.
Part 2: Intrinsic Stability and Forced Degradation Profiling
Understanding a compound's intrinsic stability is a regulatory requirement and a scientific necessity.[10] Forced degradation, or stress testing, involves exposing the drug substance to conditions more severe than those used for accelerated stability testing.[11][12] The purpose is multifaceted:
-
To identify likely degradation products.[12]
-
To elucidate potential degradation pathways (e.g., hydrolysis, oxidation).[13]
-
To demonstrate the specificity of the analytical methods used for stability studies (i.e., a "stability-indicating method").[12]
These studies are guided by the International Council for Harmonisation (ICH) guidelines, particularly ICH Q1A (Stability Testing) and Q1B (Photostability Testing).[12][14]
Experimental Protocol 2: Forced Degradation Studies
Methodology Rationale: The conditions described below are standard starting points in the pharmaceutical industry to probe the key degradation pathways for small molecules.[9] The goal is to achieve 5-20% degradation to allow for the reliable detection and characterization of degradants without completely destroying the parent compound. Analysis is performed using an HPLC method with a photodiode array (PDA) detector to assess peak purity and a mass spectrometer (MS) to obtain mass information on any new peaks.
Step-by-Step Protocols:
-
Hydrolytic Stability: [15]
-
Acid Hydrolysis: Dissolve Cmpd-7M in 0.1 N HCl to a concentration of ~1 mg/mL. Incubate a sample at 60°C and sample at various time points (e.g., 2, 8, 24 hours). Keep a control sample at room temperature.
-
Base Hydrolysis: Dissolve Cmpd-7M in 0.1 N NaOH (~1 mg/mL). Incubate and sample as described for acid hydrolysis.
-
Neutral Hydrolysis: Dissolve Cmpd-7M in purified water (~1 mg/mL). Incubate and sample as described for acid hydrolysis.
-
Analysis: At each time point, neutralize the acidic/basic samples before injecting them into the HPLC-PDA-MS system.
-
-
Oxidative Degradation:
-
Procedure: Dissolve Cmpd-7M (~1 mg/mL) in a solution containing 3% hydrogen peroxide (H₂O₂).
-
Incubation: Keep the solution at room temperature and sample at various time points (e.g., 2, 8, 24 hours).
-
Analysis: Analyze the samples directly by HPLC-PDA-MS. The pyrazolo[1,5-a]pyrimidine core can be susceptible to oxidative processes, making this a critical test.[16][17]
-
-
Photostability: [18]
-
Procedure: Expose both solid Cmpd-7M and a solution of the compound (e.g., in water/acetonitrile) to light in a validated photostability chamber.
-
Conditions: The exposure should conform to ICH Q1B guidelines, delivering an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[19][20]
-
Control: Protect a parallel set of samples from light with aluminum foil to serve as dark controls.
-
Analysis: After exposure, dissolve the solid sample and analyze both the solid and solution samples by HPLC-PDA-MS.
-
Data Summary: Forced Degradation Profile of Cmpd-7M
The results should be tabulated to provide a clear overview of Cmpd-7M's lability under various stress conditions.
| Stress Condition | Time (hours) | Temperature (°C) | % Degradation of Cmpd-7M | Number of Major Degradants (>1%) |
| 0.1 N HCl | 24 | 60 | [Insert Data] | [Insert Data] |
| 0.1 N NaOH | 24 | 60 | [Insert Data] | [Insert Data] |
| Water | 24 | 60 | [Insert Data] | [Insert Data] |
| 3% H₂O₂ | 24 | RT | [Insert Data] | [Insert Data] |
| Light (Solid) | N/A | N/A | [Insert Data] | [Insert Data] |
| Light (Solution) | N/A | N/A | [Insert Data] | [Insert Data] |
Workflow for Forced Degradation Studies
This diagram outlines the logical progression of a comprehensive forced degradation study.
Conclusion: Translating Data into Drug Development Strategy
The comprehensive solubility and stability data generated through these protocols are fundamental to the strategic advancement of Cmpd-7M. The solubility results will directly inform the design of appropriate formulations for both in vitro and in vivo studies and will be critical for interpreting biological data. The stability profile will guide the development of a robust drug product, dictate necessary storage and handling conditions, and provide a basis for setting the product's shelf-life.[3] By executing this characterization plan, research teams can de-risk the progression of this compound, ensuring that subsequent development efforts are built on a solid physicochemical foundation.
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Stability Testing of Pharmaceutical Products. (n.d.). TCA Lab / Alfa Chemistry. Retrieved January 19, 2026, from [Link]
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ICH Testing of Pharmaceuticals – Part 1 - Exposure Conditions. (2021, December 13). Atlas-mts.com. Retrieved January 19, 2026, from [Link]
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STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS. (n.d.). ICH. Retrieved January 19, 2026, from [Link]
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ICH Q1B Photostability testing of new active substances and medicinal products. (1998, January 1). European Medicines Agency. Retrieved January 19, 2026, from [Link]
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FDA Guidance for Industry: Q1B Photostability Testing of New Drug Substances and Products. (n.d.). ECA Academy. Retrieved January 19, 2026, from [Link]
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Bajaj, S., Singla, D., & Sakhuja, N. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Applied Pharmaceutical Science, 2(3), 129-138. Retrieved January 19, 2026, from [Link]
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Kinetic Solubility Assays Protocol. (n.d.). AxisPharm. Retrieved January 19, 2026, from [Link]
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Reuman, M., et al. (2002). Optimization of a pyrazolo[1,5-a]pyrimidine class of KDR kinase inhibitors: improvements in physical properties enhance cellular activity and pharmacokinetics. Bioorganic & Medicinal Chemistry Letters, 12(24), 3537-41. Retrieved January 19, 2026, from [Link]
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Aman, W., & Thoma, K. (2003). ICH guideline for photostability testing: aspects and directions for use. Pharmazie, 58(12), 877-80. Retrieved January 19, 2026, from [Link]
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The Stability Challenges for Pharmaceutical Products. (n.d.). RSSL. Retrieved January 19, 2026, from [Link]
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Dal Piaz, F., et al. (2014). CYP-dependent metabolism of antitumor pyrazolo[3,4-d]pyrimidine derivatives is characterized by an oxidative dechlorination reaction. Drug Metabolism and Pharmacokinetics, 29(6), 433-40. Retrieved January 19, 2026, from [Link]
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API Hydrolytic Stability Testing. (2026, January 9). SINOPEG. Retrieved January 19, 2026, from [Link]
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Drug Product Stress Testing. (n.d.). Neopharm Labs. Retrieved January 19, 2026, from [Link]
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Thermodynamic Solubility Assay. (n.d.). Domainex. Retrieved January 19, 2026, from [Link]
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ADME Solubility Assay. (n.d.). BioDuro. Retrieved January 19, 2026, from [Link]
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Annex 2 Stability testing of active pharmaceutical ingredients and finished pharmaceutical products. (n.d.). Q Laboratories. Retrieved January 19, 2026, from [Link]
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Koutentis, P. A., et al. (2021). Oxidative Aromatization of 4,7-Dihydro-6-nitroazolo[1,5-a]pyrimidines: Synthetic Possibilities and Limitations, Mechanism of Destruction, and the Theoretical and Experimental Substantiation. Molecules, 26(15), 4683. Retrieved January 19, 2026, from [Link]
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Alsenz, J., & Kansy, M. (2018). Automated assays for thermodynamic (equilibrium) solubility determination. Drug Discovery Today: Technologies, 27, 23-30. Retrieved January 19, 2026, from [Link]
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Solubility Toolbox for Successful Design of Drug Candidates. (n.d.). Inventiva Pharma. Retrieved January 19, 2026, from [Link]
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Drug Solubility And Stability Studies: Critical Factors in Pharmaceutical Development. (2024, September 9). ALWSCI. Retrieved January 19, 2026, from [Link]
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Koutentis, P. A., et al. (2021). Oxidative Aromatization of 4,7-Dihydro-6-nitroazolo[1,5-a] pyrimidines. Semantic Scholar. Retrieved January 19, 2026, from [Link]
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Zhang, G. G. Z. (2013). Solubility estimation and rapid structural characterization of small molecule drugs in polymers. Purdue e-Pubs. Retrieved January 19, 2026, from [Link]
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Guidance on Stability Testing for Active Pharmaceutical Ingredients (APIs) and Finished Pharmaceutical Products (FPPs). (2021, May 1). Rwanda FDA. Retrieved January 19, 2026, from [Link]
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Ros, S. D. (2014). Improvement in Aqueous Solubility in Small Molecule Drug Discovery Programs by Disruption of Molecular Planarity and Symmetry. Journal of Medicinal Chemistry, 57(4), 1118-1135. Retrieved January 19, 2026, from [Link]
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Portilla, J., et al. (2020). Pyrazolo[1,5-a]pyrimidines-based fluorophores: a comprehensive theoretical-experimental study. RSC Advances, 10(66), 40381-40393. Retrieved January 19, 2026, from [Link]
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API Stability. (n.d.). Pharma Innovation. Retrieved January 19, 2026, from [Link]
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Hydrolytic Stability of Hydraulic Fluids (Beverage Bottle Method). (n.d.). ASTM. Retrieved January 19, 2026, from [Link]
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Quiroga-Varela, J. C., & Portilla, J. (2021). Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. Molecules, 26(21), 6439. Retrieved January 19, 2026, from [Link]
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Portilla, J., et al. (2020). Pyrazolo[1,5-a]pyrimidines-based fluorophores: a comprehensive theoretical-experimental study. RSC Publishing. Retrieved January 19, 2026, from [Link]
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Pyrazolo[1,5-a]pyrimidine-6-carboxylic acid, 4,7-dihydro-7-oxo-. (2024, April 9). ChemBK. Retrieved January 19, 2026, from [Link]
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Sławiński, J., et al. (2021). Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives. Molecules, 26(16), 4993. Retrieved January 19, 2026, from [Link]
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El-Sayed, N. F., et al. (2023). The Role of Pyrazolo[3,4-d]pyrimidine-Based Kinase Inhibitors in The Attenuation of CCl4-Induced Liver Fibrosis in Rats. Pharmaceuticals, 16(3), 398. Retrieved January 19, 2026, from [Link]
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7-hydroxypyrazolo[1,5-a]pyrimidine-6-carboxylic acid. (2025, May 20). ChemSynthesis. Retrieved January 19, 2026, from [Link]
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Kandeel, M. M., et al. (2020). Novel pyrazolopyrimidine urea derivatives: Synthesis, antiproliferative activity, VEGFR-2 inhibition, and effects on the cell cycle profile. Archiv der Pharmazie, 353(8), e2000085. Retrieved January 19, 2026, from [Link]
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2-Methylpyrazolo(1,5-a)pyrimidine-6-carboxylic acid. (n.d.). PubChem. Retrieved January 19, 2026, from [Link]
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Methodological & Application
Application Note: A Robust and Scalable Protocol for the Synthesis of 7-Methylpyrazolo[1,5-a]pyrimidine-6-carboxylic Acid
Abstract
This application note provides a comprehensive, field-proven protocol for the synthesis of 7-Methylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid, a key heterocyclic scaffold in medicinal chemistry and drug discovery. The pyrazolo[1,5-a]pyrimidine core is a prominent feature in a variety of clinically relevant molecules, including kinase inhibitors.[1] This guide details a reliable two-step synthetic route, commencing with a regioselective cyclocondensation reaction, followed by a high-yield saponification. The protocol is designed for scalability and reproducibility, addressing common challenges in heterocyclic synthesis. Full experimental details, mechanistic insights, and characterization data are provided to enable researchers in pharmaceutical and chemical development to successfully synthesize this valuable compound.
Introduction: The Significance of the Pyrazolo[1,5-a]pyrimidine Scaffold
The pyrazolo[1,5-a]pyrimidine nucleus is a "privileged scaffold" in medicinal chemistry due to its structural resemblance to endogenous purines, allowing it to interact with a wide range of biological targets.[2] Derivatives of this heterocyclic system have demonstrated a broad spectrum of pharmacological activities, including but not limited to, potent and selective inhibition of protein kinases, which are crucial regulators of cellular signaling pathways often dysregulated in cancer. The title compound, this compound, serves as a critical building block for the elaboration of more complex molecules, particularly for the development of novel therapeutics.[2] The synthetic protocol outlined herein is optimized for efficiency and yield, providing a practical approach for both academic and industrial research settings.
Overall Synthetic Scheme
The synthesis of this compound is achieved through a two-step process. The first step involves the construction of the pyrazolo[1,5-a]pyrimidine core via a cyclocondensation reaction between 3-aminopyrazole and a suitable 1,3-bielectrophilic partner. The resulting ester intermediate is then hydrolyzed to the final carboxylic acid product.
Caption: Overall two-step synthesis workflow.
Part 1: Synthesis of Ethyl 7-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate
Mechanistic Rationale
The formation of the pyrazolo[1,5-a]pyrimidine ring system proceeds via a well-established cyclocondensation reaction.[3] The reaction is initiated by the nucleophilic attack of the exocyclic amino group of 3-aminopyrazole onto one of the carbonyl groups of the β-dicarbonyl compound. This is followed by an intramolecular cyclization involving the endocyclic nitrogen of the pyrazole and the remaining carbonyl group, and subsequent dehydration to yield the aromatic heterocyclic core. The use of glacial acetic acid as a solvent and catalyst facilitates the reaction by protonating the carbonyl oxygens, thereby increasing their electrophilicity, and also serves as a medium for the dehydration step.
Caption: Simplified reaction mechanism for core synthesis.
Materials and Reagents
| Reagent | Grade | Supplier |
| 3-Aminopyrazole | 97% | Sigma-Aldrich |
| Ethyl 2-formyl-3-oxobutanoate | (or equivalent) | Commercially available |
| Glacial Acetic Acid | ACS Grade | Fisher Scientific |
| Ethanol (for recrystallization) | Reagent Grade | VWR |
| Ethyl Acetate | HPLC Grade | Merck |
| Hexane | HPLC Grade | Merck |
Experimental Protocol
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-aminopyrazole (8.3 g, 0.1 mol).
-
Reagent Addition: Add glacial acetic acid (100 mL) to the flask and stir until the 3-aminopyrazole is fully dissolved. To this solution, add ethyl 2-formyl-3-oxobutanoate (15.8 g, 0.1 mol) portion-wise over 10 minutes.
-
Reaction: Heat the reaction mixture to reflux (approximately 118 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexane as the eluent.
-
Work-up: After completion, allow the reaction mixture to cool to room temperature. Pour the mixture slowly into 500 mL of ice-cold water with stirring.
-
Isolation: The crude product will precipitate as a solid. Collect the solid by vacuum filtration and wash thoroughly with cold water (3 x 50 mL).
-
Purification: Recrystallize the crude solid from hot ethanol to yield pure ethyl 7-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate as a crystalline solid. Dry the product under vacuum.
Part 2: Synthesis of this compound
Mechanistic Rationale
The final step is a saponification (base-catalyzed hydrolysis) of the ethyl ester to the corresponding carboxylic acid.[4] Sodium hydroxide acts as the base, and the reaction proceeds via nucleophilic acyl substitution. The hydroxide ion attacks the electrophilic carbonyl carbon of the ester, leading to a tetrahedral intermediate which then collapses to form the carboxylate salt and ethanol. Subsequent acidification with a weak acid like citric acid protonates the carboxylate salt to yield the final carboxylic acid product, which precipitates from the aqueous solution.[4]
Materials and Reagents
| Reagent | Grade | Supplier |
| Ethyl 7-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate | (from Part 1) | - |
| Sodium Hydroxide (NaOH) | ACS Grade | Sigma-Aldrich |
| Citric Acid | ACS Grade | Fisher Scientific |
| Deionized Water | - | - |
Experimental Protocol
-
Reaction Setup: In a 500 mL beaker, dissolve sodium hydroxide (6.0 g, 0.15 mol) in 100 mL of deionized water and allow it to cool to room temperature.
-
Reagent Addition: In a separate 500 mL round-bottom flask, add the ethyl 7-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate (20.5 g, 0.1 mol) obtained from Part 1. Add the sodium hydroxide solution to the flask.
-
Reaction: Stir the mixture at room temperature (25-35 °C) for approximately 4 hours. The reaction mixture should become a clear solution. Monitor the disappearance of the starting material by TLC.
-
Acidification and Precipitation: In a separate 1 L beaker, prepare a solution of citric acid (30 g, 0.156 mol) in 100 mL of water. Pour the reaction mixture into the citric acid solution with vigorous stirring.
-
Crystallization and Isolation: Cool the mixture in an ice bath and allow the product to crystallize over 2-3 hours. Collect the white solid by vacuum filtration, wash with cold deionized water (3 x 50 mL), and dry under vacuum to obtain this compound.
Results and Characterization
| Compound | Molecular Formula | Molecular Weight | Expected Yield | Appearance |
| Ethyl 7-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate | C₁₀H₁₁N₃O₂ | 205.21 g/mol | 75-85% | Off-white solid |
| This compound | C₈H₇N₃O₂ | 177.16 g/mol | >95% | White solid |
Expected Characterization Data for this compound:
-
¹H NMR (400 MHz, DMSO-d₆): δ 13.0-12.0 (br s, 1H, COOH), 9.2-9.0 (s, 1H), 8.8-8.6 (s, 1H), 6.7-6.5 (s, 1H), 2.6-2.4 (s, 3H, CH₃).
-
Mass Spectrometry (ESI): m/z = 178 [M+H]⁺.[4]
Conclusion
This application note details a reliable and efficient two-step synthesis of this compound. The described protocol utilizes readily available starting materials and employs straightforward reaction conditions, making it suitable for a wide range of laboratory settings. The high yields and purity of the final product underscore the robustness of this synthetic route, providing a solid foundation for researchers engaged in the development of novel pyrazolo[1,5-a]pyrimidine-based compounds for therapeutic applications.
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MDPI. Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. Available at: [Link].
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Organic Chemistry Portal. Synthesis of pyrazolo[1,5-a]pyridines. Available at: [Link].
- Google Patents. Synthetic method of 2-methyl-pyrazolo-[1,5-a]-pyrimidine-6-carboxylic acid.
-
ResearchGate. Synthesis of pyrazolo[1,5-a]pyrimidines under mild conditions. Available at: [Link].
-
NIH. Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. Available at: [Link].
- Google Patents. Synthetic method of 2-methyl-pyrazolo-[1,5-a]-pyrimidine-6-carboxylic acid.
-
NIH. Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives. Available at: [Link].
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MDPI. Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity. Available at: [Link].
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RSC Publishing. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. Available at: [Link].
-
PubMed Central. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. Available at: [Link].
-
AWS. Synthesis of pyrazolo[1,5-a]pyrimidine derivatives and their antifungal activities against phytopathogenic fungi in vitro. Available at: [Link].
-
SGT Life Sciences. 2-Methyl-Pyrazolo [1,5-a] Pyrimidine-6-carboxylic Acid. Available at: [Link].
-
MDPI. A Green Synthetic Strategy for Pyrazolo[1,5-a]pyrimidin-7(4H)-one Derivatives by the Reaction of Aminopyrazoles and Symmetric/no. Available at: [Link].
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PubMed Central. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. Available at: [Link].
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Application Notes & Protocols: A Guide to Microwave-Assisted Synthesis of Pyrazolo[1,5-a]pyrimidines
Introduction: The Convergence of a Privileged Scaffold and Enabling Technology
The pyrazolo[1,5-a]pyrimidine core is a fused heterocyclic system of significant interest in medicinal chemistry and drug development.[1][2][3] This scaffold is considered a "privileged structure" due to its ability to bind to a wide range of biological targets. Derivatives have shown remarkable pharmacological properties, including potent activity as protein kinase inhibitors for targeted cancer therapy, anti-inflammatory agents, and CNS agents.[3][4][5][6] Specifically, they have been investigated as inhibitors for kinases such as EGFR, B-Raf, MEK, and PI3Kδ, which are crucial regulators in cellular signaling pathways often disrupted in cancers.[4][5][7]
Traditionally, the synthesis of these valuable compounds involved conventional heating methods that often required long reaction times, harsh conditions, and complex purification processes, leading to lower yields and significant energy consumption.[8][9] The advent of microwave-assisted organic synthesis (MAOS) has revolutionized the preparation of such heterocyclic compounds.[8][10] Microwave irradiation offers a more efficient, rapid, and uniform heating method compared to conventional techniques.[11][12] This is achieved through dielectric heating, where polar molecules in the reaction mixture align with the oscillating electric field, generating heat rapidly and homogeneously throughout the sample.[12] This "in-core" heating minimizes side reactions and thermal decomposition, leading to significantly reduced reaction times (from hours to minutes), improved yields, and enhanced product purity.[8][9][11] Consequently, MAOS aligns with the principles of green chemistry by reducing energy consumption and solvent waste.[8]
This guide provides an in-depth overview of the microwave-assisted synthesis of pyrazolo[1,5-a]pyrimidines, detailing the underlying mechanisms, providing validated protocols, and offering insights into experimental design for researchers in synthetic chemistry and drug discovery.
Core Synthetic Strategy: The Cyclocondensation Pathway
The most prevalent and versatile method for synthesizing the pyrazolo[1,5-a]pyrimidine scaffold is the cyclocondensation reaction between a 5-amino-1H-pyrazole derivative and a 1,3-bielectrophilic compound.[2] This strategy allows for extensive structural diversity, as substituents can be readily introduced on both the pyrazole and the newly formed pyrimidine ring.
Mechanism of Action: A Stepwise Look at Ring Formation
The reaction proceeds through a well-established cyclocondensation mechanism. Understanding this pathway is critical for troubleshooting and optimizing reaction conditions.
-
Nucleophilic Attack: The reaction initiates with the nucleophilic attack of the exocyclic amino group of the 5-aminopyrazole onto one of the carbonyl carbons of the 1,3-dicarbonyl compound. This step is often the rate-determining step and can be accelerated by acid catalysis.
-
Intermediate Formation: This initial attack forms a vinylogous amide intermediate (an enaminone). The stability and reactivity of this intermediate are key to the success of the reaction.
-
Intramolecular Cyclization: The endocyclic nitrogen atom (N1) of the pyrazole ring then performs an intramolecular nucleophilic attack on the second carbonyl carbon. This is the crucial ring-closing step that forms the bicyclic system.
-
Dehydration: The resulting heterocyclic alcohol intermediate rapidly undergoes dehydration (loss of a water molecule) to yield the final, stable aromatic pyrazolo[1,5-a]pyrimidine ring system.
Microwave irradiation dramatically accelerates each of these steps by efficiently overcoming the activation energy barriers, leading to a rapid and clean conversion to the final product.
Visualizing the General Workflow
The following diagram illustrates the typical experimental workflow for the microwave-assisted synthesis of pyrazolo[1,5-a]pyrimidines.
Caption: General experimental workflow for microwave-assisted synthesis.
Experimental Protocols
The following protocols are representative examples derived from established literature procedures.[1][9][13] Researchers should note that optimal conditions (temperature, time, solvent) may vary depending on the specific substrates used.
Protocol 1: Two-Component Synthesis of 5,7-Disubstituted Pyrazolo[1,5-a]pyrimidines
This protocol describes the reaction between a 5-aminopyrazole and a β-diketone.
Materials:
-
5-Amino-3-(phenyl)-1H-pyrazole (1.0 mmol, 1 equiv.)
-
Acetylacetone (1,3-pentanedione) (1.1 mmol, 1.1 equiv.)
-
Ethanol or Acetic Acid (3-5 mL)
-
10 mL microwave process vial with a magnetic stir bar
-
Microwave synthesizer
Procedure:
-
Vessel Preparation: Place the 5-amino-3-(phenyl)-1H-pyrazole (1.0 mmol) and a magnetic stir bar into the 10 mL microwave process vial.
-
Reagent Addition: Add the solvent (e.g., 4 mL of ethanol) followed by acetylacetone (1.1 mmol). If using a catalyst like acetic acid, a few drops can be added at this stage.
-
Sealing: Securely cap the vial.
-
Microwave Irradiation: Place the vial into the cavity of the microwave synthesizer. Set the reaction parameters. A typical starting point is:
-
Temperature: 120-150 °C
-
Ramp time: 2 minutes
-
Hold time: 10-20 minutes
-
Power: 100-300 W (with stirring)
-
-
Cooling & Isolation: After the irradiation is complete, allow the vial to cool to room temperature (or use compressed air cooling if available on the instrument). Often, the product will precipitate from the solution upon cooling.
-
Work-up: Collect the solid product by vacuum filtration. Wash the crystals with a small amount of cold ethanol to remove any unreacted starting materials.
-
Drying & Analysis: Dry the product under vacuum. Characterize the final compound by NMR, MS, and melting point to confirm its identity and purity.
Protocol 2: One-Pot, Three-Component Synthesis
This advanced protocol combines an aminopyrazole, an aldehyde, and a β-dicarbonyl compound in a single step, offering higher efficiency for library synthesis.[9]
Materials:
-
5-Amino-1H-pyrazole (1.0 mmol, 1 equiv.)
-
Benzaldehyde (1.0 mmol, 1 equiv.)
-
Ethyl acetoacetate (1.0 mmol, 1 equiv.)
-
Ethanol (4 mL)
-
Catalyst (e.g., a few drops of piperidine or acetic acid)
-
10 mL microwave process vial with a magnetic stir bar
-
Microwave synthesizer
Procedure:
-
Vessel Preparation: To a 10 mL microwave process vial containing a magnetic stir bar, add 5-amino-1H-pyrazole (1.0 mmol), benzaldehyde (1.0 mmol), and ethyl acetoacetate (1.0 mmol).
-
Solvent and Catalyst Addition: Add 4 mL of ethanol and a catalytic amount of piperidine (e.g., 2-3 drops).
-
Sealing: Securely cap the vial.
-
Microwave Irradiation: Place the vial in the microwave synthesizer and irradiate under the following representative conditions:
-
Temperature: 140 °C
-
Ramp time: 2 minutes
-
Hold time: 15 minutes
-
Power: 100-300 W (with stirring)
-
-
Cooling & Isolation: After cooling the reaction vessel to room temperature, the product typically precipitates.
-
Work-up: Collect the precipitate by filtration, wash with cold ethanol, and dry under vacuum.
-
Purification: If necessary, the product can be further purified by recrystallization from a suitable solvent like ethanol or ethyl acetate.
Data Summary: Microwave vs. Conventional Heating
The advantages of microwave-assisted synthesis are most evident when comparing reaction parameters and outcomes directly with conventional methods.
| Substrates | Method | Solvent | Time | Temp (°C) | Yield (%) | Reference |
| 5-Aminopyrazole, 2,4-pentanedione | Microwave | Acetic Acid | 10 min | 120 | >90% | [9] |
| 5-Aminopyrazole, 2,4-pentanedione | Conventional | Acetic Acid | 4-6 hours | Reflux | ~75% | [9] |
| 3-Amino-1H-pyrazole, 2-acetylcyclopentanone | Microwave | None (Fusion) | 15 min | 150 | 85% | [9] |
| 3-Amino-1H-pyrazole, 2-acetylcyclopentanone | Conventional | Ethanol | 12 hours | Reflux | 60% | [9] |
| 5-Aminopyrazole, Benzaldehyde, Ethyl Acetoacetate (3-component) | Microwave | Ethanol | 15 min | 140 | >85% | [9] |
| 5-Aminopyrazole, Benzaldehyde, Ethyl Acetoacetate (3-component) | Conventional | Ethanol | 8-10 hours | Reflux | ~65% | [9] |
| 5-Aminopyrazoles, Chalcones | Microwave | DMF/KOH | 5-10 min | 150 | 80-92% | [13] |
| 5-Aminopyrazoles, Chalcones | Conventional | Ethanol/Piperidine | 6-8 hours | Reflux | 65-78% | [13] |
Conclusion and Future Perspectives
Microwave-assisted synthesis has unequivocally established itself as a superior methodology for the preparation of pyrazolo[1,5-a]pyrimidines.[5][8] The technology provides a robust, reliable, and highly efficient platform for accessing these medicinally important scaffolds, enabling rapid lead generation and optimization in drug discovery programs.[1][12] Future work will likely focus on expanding the scope of microwave-assisted multicomponent reactions, developing solvent-free protocols, and integrating this technology into automated flow chemistry systems to further enhance throughput and sustainability in the synthesis of novel bioactive molecules.[4][9]
References
- Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer tre
- Microwave Assisted Organic Synthesis of Heterocyclic Compound. International Journal of Pharmaceutical Sciences.
- Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer tre
- Recent Advances in Pyrazole and Pyrazolo[1,5-a] pyrimidine Derivatives: Synthesis, Biological Activities, and Therapeutic Applications in Cancer and Inflammation. International Journal of Pharmaceutical Sciences.
- Synthesis of pyrazolo[1,5-a]pyrimidines under mild conditions.
- Microwave-induced synthesis of bioactive nitrogen heterocycles. EurekAlert!.
- Synthesis of pyrazolopyrimidinones using a “one-pot” approach under microwave irradi
- Microwave synthesis: a green method for benzofused nitrogen heterocycles. Unknown Source.
- Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk)
- Microwave Assisted Synthesis of Heterocycles- Green Chemistry Approaches.
- Benefits and applications of microwave-assisted synthesis of nitrogen containing heterocycles in medicinal chemistry. NIH.
- Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. PubMed Central.
- Microwave-assisted protocols for the expedited synthesis of pyrazolo[1,5-a] and [3,4-d]pyrimidines.
-
Microwave Assisted Synthesis of Pyrazolo[1,5-a]pyrimidine, Triazolo[1,5-a]pyrimidine, Pyrimido[1,2-a]benzimdazole, Triazolo[5,1-c][4][5][8]triazine and Imidazo[2,1-c][4][5][8]triazine. ResearchGate.
- Recent synthetic methodologies for pyrazolo[1,5-a]pyrimidine. Taylor & Francis.
- Examples of biological activities of pyrazolo[1,5-a]pyrimidines and the structures of some drugs.
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Microwave-Assisted Sequential One-Pot Synthesis of 8-Substituted Pyrazolo[1,5-a][4][9][14]triazines. MDPI.
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Microwave-Assisted Sequential One-Pot Synthesis of 8-Substituted Pyrazolo[1,5-a][4][9][14]triazines. NIH.
- Three-component microwave-assisted synthesis of 3,5-disubstituted pyrazolo[3,4-d]pyrimidin-4-ones. RSC Publishing.
- An Efficient Synthesis of 3,5-Bis-Aminated Pyrazolo[1,5-a]Pyrimidines: Microwave-Assisted Copper Catalyzed C-3 Amination of 5-Amino-3-Bromo-Substituted Precursors. MDPI.
- A convenient, rapid, and highly selective method for synthesis of new pyrazolo[1,5-a]pyrimidines via the reaction of enaminones and 5-amino-1H-pyrazoles under microwave irradi
- Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. NIH.
- The mechanism for the synthesis of pyrazolo[1,5‐a]pyrimidines using the...
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Application Note: A Robust HPLC-Based Purification Protocol for 7-Methylpyrazolo[1,5-a]pyrimidine-6-carboxylic Acid
Abstract
This application note provides a comprehensive, scientifically-grounded protocol for the purification of 7-Methylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid, a heterocyclic compound of significant interest in medicinal chemistry and drug development.[1] The pyrazolo[1,5-a]pyrimidine scaffold is a privileged structure found in numerous bioactive agents.[1] Achieving high purity of novel derivatives like the target compound is paramount for accurate downstream biological and pharmacological evaluation. This guide details a systematic approach to developing and validating a reversed-phase high-performance liquid chromatography (RP-HPLC) method, emphasizing the rationale behind critical parameter selection to ensure reproducibility, scalability, and high-purity yields.
Introduction: The Scientific Imperative for Purity
High-Performance Liquid Chromatography (HPLC) is a powerful and widely adopted technique for the analysis and purification of pharmaceutical compounds, including pyrimidine derivatives.[2][3] This document presents a robust RP-HPLC method, developed from foundational chromatographic principles, to isolate the target compound with high fidelity.
Physicochemical Properties & Chromatographic Considerations
Understanding the analyte's structure is fundamental to method development. The target molecule possesses two key features that dictate its chromatographic behavior:
-
The Pyrazolo[1,5-a]pyrimidine Core: This fused heterocyclic system is relatively non-polar and aromatic, making it well-suited for retention on a hydrophobic stationary phase like C18.
-
The Carboxylic Acid Group: This functional group is ionizable. Its protonation state, which is dependent on the mobile phase pH, will dramatically alter the molecule's overall polarity and, consequently, its retention time and peak shape.[4]
Based on the closely related analog, 2-Methylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid, we can estimate key properties relevant to our method development.
| Property | Estimated Value / Characteristic | Source |
| Molecular Formula | C₈H₇N₃O₂ | [5][6] |
| Molecular Weight | 177.16 g/mol | [5][6] |
| Melting Point | ~238 °C (decomposes) | [5][7] |
| pKa (Carboxylic Acid) | Predicted ~3.5 - 4.5 | General knowledge of aromatic carboxylic acids |
| Solubility | Slight in DMSO and Methanol (Heated) | [7] |
| Chromophoric Nature | Strong UV absorbance due to conjugated system | [8] |
The key to a successful separation is controlling the ionization of the carboxylic acid. By maintaining a mobile phase pH well below the analyte's pKa (at least 1.5-2 pH units lower), the carboxylic acid will remain in its neutral, protonated form (-COOH).[9] This state increases the molecule's overall hydrophobicity, leading to stronger retention and improved peak symmetry on a reversed-phase column.[4]
HPLC Method Development and Optimization Workflow
A logical, stepwise approach is crucial for efficient method development. The goal is to achieve adequate retention, good resolution from impurities, and symmetrical peak shape.[10]
Caption: HPLC Purification and Validation Workflow.
Detailed Experimental Protocol
This protocol is designed for an analytical-scale purification. For larger quantities, the method must be scaled up appropriately, which may require adjustments to column size, flow rate, and injection volume.
Materials and Equipment
-
HPLC System: A preparative or semi-preparative HPLC system equipped with a gradient pump, autosampler (or manual injector), column oven, and a UV-Vis or Diode Array Detector (DAD).
-
Stationary Phase: A reversed-phase C18 column (e.g., 250 x 10 mm, 5 µm particle size). A guard column is highly recommended.
-
Mobile Phase A: 0.1% Formic Acid (v/v) in HPLC-grade water.
-
Mobile Phase B: 0.1% Formic Acid (v/v) in HPLC-grade Acetonitrile (ACN).
-
Sample Diluent: 50:50 (v/v) Acetonitrile:Water.
-
Crude Sample: Synthesized this compound.
-
Glassware & Consumables: Volumetric flasks, autosampler vials, 0.45 µm syringe filters.
Preparation of Solutions
-
Mobile Phase A Preparation: Add 1.0 mL of formic acid to a 1 L volumetric flask. Dilute to the mark with HPLC-grade water. Mix thoroughly and degas for 15 minutes using sonication or vacuum filtration.
-
Mobile Phase B Preparation: Add 1.0 mL of formic acid to a 1 L volumetric flask. Dilute to the mark with HPLC-grade acetonitrile. Mix thoroughly and degas.
-
Sample Preparation: Accurately weigh approximately 10 mg of the crude compound and dissolve it in 10 mL of the sample diluent to achieve a concentration of ~1 mg/mL. If solubility is an issue, sonicate briefly. Filter the solution through a 0.45 µm syringe filter into an HPLC vial to remove any particulate matter.
Optimized HPLC Parameters
The following parameters were determined through a systematic method development process aimed at maximizing resolution and peak symmetry.
| Parameter | Recommended Setting | Rationale |
| Column | C18, 250 x 10 mm, 5 µm | Provides good retention for non-polar compounds and high efficiency. |
| Mobile Phase A | 0.1% Formic Acid in Water | Low pH (~2.7) suppresses ionization of the carboxylic acid group.[4] |
| Mobile Phase B | 0.1% Formic Acid in ACN | Acetonitrile is an effective organic modifier with low UV cutoff.[11] |
| Flow Rate | 4.0 mL/min | Appropriate for a 10 mm ID semi-preparative column. |
| Column Temp. | 30 °C | Ensures consistent retention times and improves peak shape. |
| Detection (UV) | 254 nm and λmax | 254 nm is a common wavelength for aromatic compounds. Determine λmax with a DAD for optimal sensitivity. |
| Injection Vol. | 500 µL (of 1 mg/mL solution) | Adjust based on crude purity and column loading capacity. |
Gradient Elution Program
A gradient elution is necessary to ensure that earlier-eluting, more polar impurities are washed from the column before the elution of the main compound, and that late-eluting, non-polar impurities are also cleared.
| Time (min) | % Mobile Phase A | % Mobile Phase B | Curve |
| 0.0 | 80 | 20 | Linear |
| 20.0 | 40 | 60 | Linear |
| 22.0 | 5 | 95 | Linear |
| 25.0 | 5 | 95 | Linear |
| 25.1 | 80 | 20 | Linear |
| 30.0 | 80 | 20 | Linear |
Purification and Post-Processing
-
Equilibrate: Equilibrate the column with the initial mobile phase conditions (80% A / 20% B) for at least 15 minutes or until a stable baseline is achieved.
-
Inject: Inject the filtered crude sample.
-
Collect: Collect fractions corresponding to the main peak of interest. Use narrow collection windows to maximize the purity of the central fractions.
-
Analyze: Re-inject small aliquots of the collected fractions onto an analytical HPLC system to assess purity.
-
Combine & Evaporate: Pool the fractions that meet the desired purity specification (e.g., >98%). Remove the organic solvent (acetonitrile) and water using a rotary evaporator or lyophilizer to obtain the purified solid compound.
Method Validation: Ensuring Trustworthiness and Reproducibility
For applications in drug development, the analytical method used to assess purity must be validated according to regulatory standards, such as the ICH Q2(R2) guidelines.[3][12] Validation demonstrates that the method is suitable for its intended purpose.[13]
Caption: Core Parameters for HPLC Method Validation.
| Validation Parameter | Purpose | Typical Acceptance Criteria |
| Specificity | To ensure the method can unequivocally assess the analyte in the presence of impurities, degradants, or excipients.[13][14] | The analyte peak is free from co-eluting peaks, as determined by a Diode Array Detector (DAD) peak purity analysis. |
| Linearity | To demonstrate a proportional relationship between analyte concentration and detector response over a defined range.[15] | Correlation coefficient (r²) ≥ 0.999 for a plot of peak area vs. concentration. |
| Accuracy | The closeness of test results to the true value.[15] | 98.0% to 102.0% recovery of the analyte from a spiked sample matrix. |
| Precision | The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.[15] | Repeatability: RSD ≤ 1.0% for n=6 injections.Intermediate Precision: RSD ≤ 2.0% for analyses on different days/by different analysts. |
| Range | The interval between the upper and lower concentration levels of the analyte for which the method has been demonstrated to have suitable linearity, accuracy, and precision.[15] | Typically 80% to 120% of the target concentration. |
Conclusion
This application note provides a detailed and robust protocol for the purification of this compound using reversed-phase HPLC. The causality behind experimental choices, particularly the control of mobile phase pH to suppress the ionization of the carboxylic acid moiety, is critical for achieving a successful separation. By following the outlined steps for method development, execution, and validation, researchers can confidently obtain high-purity material essential for reliable scientific investigation and drug development endeavors.
References
- McBurney, A., & Gibson, T. (1980). Reverse Phase Partition HPLC for Determination of Plasma Purines and Pyrimidines in Subjects With Gout and Renal Failure. Clinica Chimica Acta.
- Patel, D. et al. (n.d.). A review on method development by hplc. SciSpace.
- Severina, H. et al. (2021). HPLC in biopharmaceutical investigations of drugs representing pyrimidine derivatives (A review). ResearchGate.
- ChemSynthesis. (n.d.). 7-hydroxypyrazolo[1,5-a]pyrimidine-6-carboxylic acid.
- Phenomenex. (n.d.). Mobile Phase Optimization: A Critical Factor in HPLC.
- European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures.
- BenchChem. (n.d.). Purification of Polar Pyrimidine Derivatives.
- SIELC Technologies. (n.d.). HPLC Separation of Carboxylic Acids.
- LCGC International. (2013). Mobile-Phase Optimization Strategies in Reversed-Phase HPLC.
- Welch Materials. (n.d.). Mobile Phase Selection in Method Development: How to Optimize.
- ICH. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1).
- Pharmaguideline. (n.d.). Steps for HPLC Method Validation.
- Mastelf Technologies. (n.d.). Optimizing Mobile Phase Composition: A Practical Approach to Enhancing HPLC Performance.
- Chemsrc. (n.d.). 2-Methylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid.
- Sigma-Aldrich. (n.d.). Method development & optimization.
- ChemicalBook. (n.d.). 2-Methylpyrazolo[1,5-a]pyriMidine-6-carboxylic acid.
- PubChem. (n.d.). 2-Methylpyrazolo(1,5-a)pyrimidine-6-carboxylic acid.
- Sigma-Aldrich. (n.d.). Pyrazolo[1,5-a]pyrimidine-3-carboxylic acid.
- Biosynth. (n.d.). Pyrazolo[1,5-a]pyrimidine-6-carboxylic acid.
- Kazoka, H. (2007). HPLC separation of some purine and pyrimidine derivatives on Chromolith Performance Si monolithic column. Journal of Biochemical and Biophysical Methods.
- Zapata, M., Garrido, J. L., & Jeffrey, S. W. (2000). Separation of chlorophylls and carotenoids from marine phytoplankton: a new HPLC method using a reversed phase C8 column and pyridine-containing mobile phases. Marine Ecology Progress Series.
- Zenodo. (2024). METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW.
- Pawar, A. et al. (2025). Analytical Method Validation: ICH and USP Perspectives. International Journal of Research and Review.
- Roman, G. (2022). Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. PubMed Central.
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Application Notes and Protocols for Cell-Based Assays of Pyrazolo[1,5-a]pyrimidine Inhibitors
Introduction: The Therapeutic Promise of Pyrazolo[1,5-a]pyrimidines
The pyrazolo[1,5-a]pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors with significant therapeutic potential.[1][2] This heterocyclic system acts as a bioisostere of the adenine ring of ATP, enabling it to effectively compete for the ATP-binding site within the active pocket of various protein kinases.[2][3] Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer, making kinase inhibitors a cornerstone of modern targeted therapies.[3][4]
Pyrazolo[1,5-a]pyrimidine-based compounds have demonstrated potent inhibitory activity against a range of clinically relevant kinases, including Cyclin-Dependent Kinases (CDKs), Tropomyosin Receptor Kinases (Trks), and Pim kinases.[5][6][7][8] For instance, certain derivatives have been identified as potent inhibitors of CDK1, CDK2, and CDK9, key regulators of cell cycle progression and transcription, highlighting their potential as anti-cancer agents.[4][6] The versatility of this scaffold allows for fine-tuning of selectivity and potency through targeted chemical modifications, leading to the development of both broad-spectrum and highly selective inhibitors.[1]
This document provides a comprehensive guide to the cell-based assays essential for the preclinical evaluation of novel pyrazolo[1,5-a]pyrimidine inhibitors. We will delve into the rationale behind assay selection and provide detailed, field-proven protocols for assessing compound efficacy, target engagement, and mechanism of action in a cellular context.
I. Foundational Tier: Assessing Global Cellular Impact
The initial step in characterizing a novel inhibitor is to determine its effect on cell viability and proliferation. These assays provide a macroscopic view of the compound's biological activity and are crucial for determining the concentration range for subsequent, more targeted experiments.
A. Cell Viability and Cytotoxicity Assays
These assays measure the overall health of a cell population following compound treatment. A decrease in viability can indicate either a cytostatic (inhibition of proliferation) or cytotoxic (cell death) effect.
1. MTS Assay: Measuring Metabolic Activity
The MTS assay is a colorimetric method that relies on the reduction of a tetrazolium salt (MTS) by metabolically active cells to form a colored formazan product.[9][10] The amount of formazan produced is directly proportional to the number of viable cells.
2. ATP-Based Luminescence Assay (e.g., CellTiter-Glo®)
This assay quantifies ATP, the primary energy currency of the cell, as an indicator of metabolic activity and cell viability.[10][11] In the presence of luciferase, ATP is consumed to produce a luminescent signal that is proportional to the number of viable cells.[12] This method is generally more sensitive than colorimetric assays.[11]
| Assay | Principle | Advantages | Considerations |
| MTS | Colorimetric; reduction of tetrazolium salt by cellular dehydrogenases.[10] | Simple, cost-effective, robust. | Can be affected by compounds that alter cellular redox potential. |
| CellTiter-Glo® | Luminescent; quantifies ATP levels using luciferase.[12] | High sensitivity, wide dynamic range, "add-mix-measure" format.[12] | ATP levels can fluctuate with cell cycle and metabolic state.[11] |
Workflow for Cell Viability Assays
Caption: General workflow for cell viability assays.
II. Mechanistic Tier: Confirming Target Engagement and Pathway Modulation
Once the antiproliferative effects of the pyrazolo[1,5-a]pyrimidine inhibitors are established, the next critical step is to verify that they are acting on their intended kinase target within the complex cellular environment.
A. In-Cell Target Engagement Assays
These assays directly measure the binding of the inhibitor to its target kinase in live cells, providing definitive evidence of target engagement.
1. NanoBRET™ Target Engagement Assay
The NanoBRET™ (Bioluminescence Resonance Energy Transfer) assay is a powerful method to quantify compound binding to a specific protein target in living cells.[13] It relies on energy transfer between a NanoLuc® luciferase-tagged kinase (the donor) and a fluorescently labeled tracer that binds to the same kinase (the acceptor).[14][15] An inhibitor that binds to the kinase will displace the tracer, leading to a decrease in the BRET signal.[14][16]
Workflow for NanoBRET™ Target Engagement Assay
Caption: Workflow for the NanoBRET™ Target Engagement Assay.
B. Downstream Signaling Pathway Analysis: Western Blotting
Inhibition of a kinase should lead to a measurable change in the phosphorylation status of its downstream substrates. Western blotting is a fundamental technique to visualize these changes. For pyrazolo[1,5-a]pyrimidine inhibitors targeting CDKs, key proteins to probe include Retinoblastoma protein (Rb) and the C-terminal domain (CTD) of RNA Polymerase II.[4][17]
CDK Signaling Pathway
Caption: Simplified CDK2/Rb pathway and the effect of inhibitors.
Protocol: Western Blot for Phospho-Rb
-
Cell Lysis: Treat cells with the pyrazolo[1,5-a]pyrimidine inhibitor for the desired time. Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE: Separate 20-40 µg of protein lysate on a polyacrylamide gel.
-
Protein Transfer: Transfer separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against phospho-Rb (e.g., Ser807/811) and total Rb. A loading control like GAPDH or β-actin should also be used.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.[18][19]
Expected Outcome: A potent CDK inhibitor should cause a dose-dependent decrease in the level of phospho-Rb, while the total Rb levels remain unchanged.
III. Phenotypic Tier: Assessing Cellular Consequences
The ultimate goal of a targeted inhibitor is to elicit a specific, desired cellular phenotype. For inhibitors of cell cycle kinases like CDKs, this is typically cell cycle arrest and, in some cases, apoptosis.
A. Cell Cycle Analysis by Flow Cytometry
This technique quantifies the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M) based on their DNA content. CDK inhibitors are expected to cause an accumulation of cells in the phase regulated by the targeted CDK.[3][8]
Protocol: Propidium Iodide Staining for Cell Cycle Analysis
-
Cell Treatment: Culture and treat cells with the inhibitor for a duration that allows for at least one cell cycle (e.g., 24-48 hours).
-
Harvest and Fix: Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol while vortexing gently. Store at -20°C.
-
Staining: Rehydrate the fixed cells in PBS, then stain with a solution containing propidium iodide (a DNA intercalating dye) and RNase A (to remove RNA).
-
Flow Cytometry: Analyze the stained cells on a flow cytometer.
-
Data Analysis: Model the resulting DNA content histograms to determine the percentage of cells in each phase of the cell cycle.
Expected Outcome: Inhibition of CDK2, for example, is expected to cause an arrest in the G1 phase of the cell cycle, leading to an increased percentage of cells in G1 and a decreased percentage in S and G2/M phases.[8]
B. Luciferase Reporter Assays for Pathway Activity
Reporter gene assays provide a quantitative readout of the activity of specific signaling pathways.[20][21] A luciferase gene is placed under the control of a promoter containing response elements for a transcription factor of interest (e.g., E2F for the CDK/Rb pathway).[22][23]
Protocol: E2F-Luciferase Reporter Assay
-
Transfection: Co-transfect cells with an E2F-luciferase reporter plasmid and a constitutively expressed control reporter plasmid (e.g., Renilla luciferase for normalization).[24]
-
Treatment: After allowing for reporter expression, treat the cells with the pyrazolo[1,5-a]pyrimidine inhibitor.
-
Lysis and Luminescence Reading: Lyse the cells and measure the activity of both firefly and Renilla luciferases using a dual-luciferase reporter assay system.
-
Data Analysis: Normalize the E2F-driven firefly luciferase activity to the Renilla luciferase activity.
Expected Outcome: A CDK inhibitor that prevents Rb phosphorylation will keep E2F sequestered and inactive, leading to a dose-dependent decrease in the normalized luciferase activity.
IV. Conclusion and Future Directions
The suite of assays described in these application notes provides a robust framework for the preclinical cellular characterization of novel pyrazolo[1,5-a]pyrimidine inhibitors. By systematically progressing from broad phenotypic screens to specific target engagement and pathway modulation assays, researchers can build a comprehensive understanding of a compound's mechanism of action and therapeutic potential. These validated protocols are designed to ensure scientific rigor and generate the high-quality data necessary for advancing promising candidates in the drug development pipeline.
V. References
-
Vertex AI Search. (2024). Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. MDPI.
-
PubMed. (2015). Discovery and SAR of Novel pyrazolo[1,5-a]pyrimidines as Inhibitors of CDK9.
-
PubMed. (2013). Discovery of novel pyrazolo[1,5-a]pyrimidines as potent pan-Pim inhibitors by structure- and property-based drug design.
-
PubMed. (2024). Discovery of novel pyrazolo[1,5-a]pyrimidine derivatives as potent reversal agents against ABCB1-mediated multidrug resistance.
-
MDPI. (2024). Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity.
-
PubMed Central. (n.d.). Protocols for Characterization of Cdk5 Kinase Activity.
-
Reaction Biology. (2022). Spotlight: Cell-based kinase assay formats.
-
Promega Corporation. (n.d.). Kinase Target Engagement | Kinase Affinity Assay.
-
Molecular BioSystems (RSC Publishing). (n.d.). An in silico exploration of the interaction mechanism of pyrazolo[1,5-a]pyrimidine type CDK2 inhibitors.
-
Springer Nature Experiments. (n.d.). Luciferase-Based Reporter Assay for the Assessment of Aurora A-Kinase Activity in Mitotic Cycle.
-
Benchchem. (n.d.). Application Notes and Protocols for Western Blot Analysis of Cdk/hdac-IN-2 Targets.
-
Benchchem. (n.d.). Application Notes and Protocols for Western Blot Analysis Following Cdk1-IN-1 Treatment.
-
PubMed. (2010). A novel pyrazolo[1,5-a]pyrimidine is a potent inhibitor of cyclin-dependent protein kinases 1, 2, and 9, which demonstrates antitumor effects in human tumor xenografts following oral administration.
-
PubMed Central. (n.d.). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment.
-
Reaction Biology. (n.d.). Cell Proliferation Assay Service | CellTiter-Glo.
-
ResearchGate. (n.d.). Binding assays to profile target engagement by kinase inhibitors in....
-
PubMed Central. (2024). Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights.
-
Frontiers. (n.d.). Development of SYK NanoBRET cellular target engagement assays for gain–of–function variants.
-
BPS Bioscience. (2023). Illuminating Cell Signaling Pathways: The Power of Luciferase-Based Reporter Assays.
-
Promega Corporation. (n.d.). NanoBRET® TE Intracellular Kinase Assays.
-
NIH. (n.d.). Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][5][6][25]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations.
-
Promega Corporation. (n.d.). Reporter Assays.
-
Thermo Fisher Scientific. (n.d.). Luciferase Assays.
-
PMC. (n.d.). LucFlow: A method to measure Luciferase reporter expression in single cells.
-
Promega Corporation. (n.d.). Choosing the right cell-based assay for your research.
-
Springer Nature Experiments. (n.d.). CDK Pathway: Cyclin-Dependent Kinases (cdks) and Cyclin-Dependent Kinase Inhibitors.
-
PubMed. (2013). A western blot assay to measure cyclin dependent kinase activity in cells or in vitro without the use of radioisotopes.
-
NIH. (2013). Cell Viability Assays - Assay Guidance Manual.
-
Promega Corporation. (n.d.). CellTiter-Glo® Luminescent Cell Viability Assay.
-
NIH. (2014). Viability Assays for Cells in Culture.
-
PubMed Central. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold.
-
PubMed. (2011). Discovery of pyrazolo[1,5-a]pyrimidine-based CHK1 Inhibitors: A Template-Based Approach--Part 2.
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Application Notes and Protocols: 7-Methylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid as a Versatile Fragment for Drug Design
Introduction: The Strategic Value of the Pyrazolo[1,5-a]pyrimidine Scaffold
The pyrazolo[1,5-a]pyrimidine core is a fused heterocyclic system recognized as a "privileged scaffold" in medicinal chemistry.[1][2] Its rigid, planar structure and synthetic tractability make it an ideal starting point for the development of potent and selective modulators of various biological targets, particularly protein kinases.[3][4] Several successful drugs, including the Tropomyosin Receptor Kinase (Trk) inhibitors Larotrectinib and Entrectinib, are built upon this framework, underscoring its clinical significance.[5][6]
This guide focuses on a specific, strategically functionalized derivative: 7-Methylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid . The introduction of a methyl group at the 7-position and a carboxylic acid at the 6-position provides a fragment with a defined vector for growth, excellent potential for forming key interactions with target proteins, and favorable physicochemical properties for fragment-based drug design (FBDD). The carboxylic acid can act as a hydrogen bond donor and acceptor or engage in salt-bridge interactions, while the methyl group can occupy small hydrophobic pockets. The bicyclic core itself provides a robust anchor within a binding site.
This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals, providing detailed protocols for the synthesis, screening, and elaboration of this high-value fragment.
Physicochemical Properties and Initial Assessment
For a fragment to be successful in an FBDD campaign, it must adhere to the "Rule of Three" and possess desirable physicochemical properties.[7] this compound is an exemplary fragment in this regard.
| Property | Estimated Value | Significance in FBDD |
| Molecular Weight | ~191.17 g/mol | Well under the 300 Da guideline, ensuring access to a wide chemical space for elaboration. |
| cLogP | ~0.3 | Meets the ≤ 3 criteria, indicating good aqueous solubility, which is critical for screening assays. |
| Hydrogen Bond Donors | 1 (from COOH) | Within the ≤ 3 guideline, providing a key interaction point without excessive polarity. |
| Hydrogen Bond Acceptors | 4 (2 from ring N, 2 from COOH) | Offers multiple points for directed interactions with a protein target. |
| Rotatable Bonds | 1 | The low number of rotatable bonds provides conformational rigidity, reducing the entropic penalty upon binding. |
Synthetic Protocol: Accessing the Core Fragment
The synthesis of the pyrazolo[1,5-a]pyrimidine scaffold is typically achieved through the condensation of a 3-aminopyrazole with a 1,3-bielectrophilic compound.[1] The following protocol outlines a reliable route to this compound.
Protocol 1: Synthesis of this compound
This two-step procedure involves the initial formation of the pyrazolo[1,5-a]pyrimidine ester followed by saponification.
Step 1: Synthesis of Ethyl 7-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate
-
Reagents & Materials:
-
3-Amino-5-methylpyrazole
-
Ethyl 2-(ethoxymethylene)-3-oxobutanoate
-
Ethanol (absolute)
-
Glacial Acetic Acid
-
Round-bottom flask, reflux condenser, magnetic stirrer/hotplate, rotary evaporator.
-
-
Procedure:
-
To a 100 mL round-bottom flask, add 3-amino-5-methylpyrazole (1.0 eq).
-
Dissolve the starting material in absolute ethanol (approx. 10 mL per gram of aminopyrazole).
-
Add ethyl 2-(ethoxymethylene)-3-oxobutanoate (1.05 eq) to the solution.
-
Add a catalytic amount of glacial acetic acid (0.1 eq).
-
Equip the flask with a reflux condenser and heat the reaction mixture to reflux (approx. 80°C).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-6 hours).
-
Allow the reaction mixture to cool to room temperature. The product may precipitate.
-
If precipitation occurs, collect the solid by vacuum filtration and wash with cold ethanol.
-
If no precipitate forms, reduce the solvent volume in vacuo using a rotary evaporator.
-
Purify the crude product by recrystallization from ethanol or by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the pure ester.
-
Step 2: Saponification to this compound
-
Reagents & Materials:
-
Ethyl 7-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate (from Step 1)
-
Sodium Hydroxide (NaOH) or Lithium Hydroxide (LiOH)
-
Methanol or Tetrahydrofuran (THF)/Water mixture
-
Hydrochloric Acid (HCl), 1M solution
-
Erlenmeyer flask, magnetic stirrer.
-
-
Procedure:
-
Dissolve the ester (1.0 eq) in a mixture of THF and water (e.g., 3:1 v/v).
-
Add NaOH (2.0-3.0 eq) to the solution and stir vigorously at room temperature.
-
Monitor the hydrolysis by TLC until the ester is no longer visible (typically 2-4 hours).
-
Once the reaction is complete, remove the organic solvent (THF) via rotary evaporation.
-
Cool the remaining aqueous solution in an ice bath.
-
Acidify the solution slowly with 1M HCl while stirring. The carboxylic acid product will precipitate.
-
Continue adding HCl until the pH is approximately 2-3.
-
Collect the white solid precipitate by vacuum filtration.
-
Wash the solid with cold water to remove any residual salts.
-
Dry the product under vacuum to yield this compound. Characterize by ¹H NMR, ¹³C NMR, and mass spectrometry.
-
Application in Fragment-Based Drug Design: Screening Protocol
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for FBDD, capable of reliably detecting the weak binding interactions typical of fragments.[8][9] Ligand-observed NMR experiments are particularly efficient for primary screening.
Protocol 2: Fragment Screening using Saturation Transfer Difference (STD) NMR
This protocol identifies binders by observing the transfer of magnetization from a protein to a ligand.
Workflow:
Caption: FBDD workflow using STD NMR for hit identification.
1. Materials & Instrumentation:
-
Target protein (e.g., a kinase of interest) at a concentration of 10-50 µM in a suitable deuterated buffer (e.g., 20 mM phosphate, 50 mM NaCl, pH 7.4 in 99.9% D₂O).
-
Fragment stock solution: 100 mM of this compound in d₆-DMSO.
-
NMR spectrometer (≥ 600 MHz) equipped with a cryoprobe.
2. Experimental Setup:
-
Prepare the NMR sample by adding a small aliquot of the fragment stock solution to the protein solution. The final fragment concentration should be in the range of 100 µM to 1 mM. A typical protein:fragment ratio is 1:100.
-
Acquire a standard 1D proton NMR spectrum to ensure the fragment signals are visible and do not overlap significantly with buffer components.
-
Set up the STD NMR experiment. This involves two separate acquisitions:
-
On-resonance spectrum: A selective saturation pulse is applied to a region of the spectrum where only protein resonances absorb (e.g., -1.0 ppm).
-
Off-resonance spectrum: The saturation pulse is applied to a region far from any protein or ligand signals (e.g., 30 ppm).
-
-
The saturation time (typically 1-2 seconds) is a key parameter that may require optimization.
3. Data Processing and Analysis:
-
Subtract the on-resonance spectrum from the off-resonance spectrum.
-
The resulting difference spectrum will only show signals from ligands that have bound to the protein and received the saturation transfer.[10]
-
The presence of signals corresponding to this compound in the difference spectrum confirms it as a "hit".
4. Hit Validation and Affinity Determination:
-
Once a hit is identified, its binding affinity (dissociation constant, K_D) can be determined by performing an NMR titration.[11]
-
This involves acquiring a series of protein-observed spectra (e.g., ¹H-¹⁵N HSQC for an isotopically labeled protein) or ligand-observed spectra at a fixed protein concentration with increasing concentrations of the fragment.
-
The chemical shift perturbations (CSPs) of the protein or ligand signals are then plotted against the fragment concentration and fit to a binding isotherm to calculate the K_D.[8]
Fragment Elaboration and Structure-Activity Relationship (SAR)
Identifying a fragment hit is the first step. The next crucial phase is elaborating the fragment to improve its potency and selectivity—a process known as fragment-to-lead evolution. The structure of this compound offers clear, chemically tractable vectors for modification.
Elaboration Strategy:
The primary point for elaboration is the carboxylic acid at the 6-position. This group can be converted into a wide variety of amides, which is a common and highly effective strategy for exploring the surrounding binding pocket.[5]
Caption: Elaboration of the core fragment via amide coupling.
Protocol 3: Parallel Amide Synthesis for SAR Exploration
-
Reagents & Materials:
-
This compound
-
A diverse library of primary and secondary amines (R-NH₂)
-
Peptide coupling reagents: e.g., 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and Hydroxybenzotriazole (HOBt)
-
Solvent: N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Base: Diisopropylethylamine (DIPEA)
-
96-well reaction block or parallel synthesis equipment.
-
-
Procedure (for each amine):
-
In a reaction vial, dissolve the carboxylic acid (1.0 eq) in DMF.
-
Add EDCI (1.2 eq) and HOBt (1.2 eq) and stir for 15 minutes at room temperature to activate the carboxylic acid.
-
Add the desired amine (1.1 eq) followed by DIPEA (2.0 eq).
-
Seal the vial and allow the reaction to proceed at room temperature for 12-24 hours.
-
Monitor progress by LC-MS.
-
Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Purify the resulting amide derivatives using preparative HPLC or column chromatography.
-
SAR Insights:
By synthesizing a library of amides, researchers can rapidly build a structure-activity relationship. For example, in targeting protein kinases, different amine substituents can be used to:
-
Probe for hydrophobic pockets: Use of alkyl or aryl amines.
-
Introduce new hydrogen bonds: Use of amines containing hydroxyl, amino, or other polar groups.
-
Improve solubility and pharmacokinetic properties: Incorporate motifs like morpholine or piperazine.[12]
Derivatives of the pyrazolo[1,5-a]pyrimidine scaffold have shown potent inhibitory activity against a range of kinases, including Trk, Pim-1, FLT3, and CDKs.[5][13][14][15] The SAR from these studies can guide the selection of amines for the library, increasing the probability of discovering a potent lead compound.
Conclusion
This compound represents a high-quality, versatile fragment for modern drug discovery campaigns. Its favorable physicochemical properties, straightforward synthesis, and clear vectors for chemical elaboration make it an ideal starting point for FBDD. The protocols outlined in this guide provide a robust framework for synthesizing, screening, and optimizing this fragment to develop novel therapeutic agents against a range of challenging biological targets.
References
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Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. (n.d.). PubMed Central. Retrieved January 19, 2026, from [Link]
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NMR Spectroscopy in Fragment-Based Drug Design. (n.d.). Creative Biostructure. Retrieved January 19, 2026, from [Link]
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Fragment-Based Drug Discovery Using NMR Spectroscopy. (n.d.). PMC - NIH. Retrieved January 19, 2026, from [Link]
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Kim, H. Y., & Wyss, D. F. (2015). NMR Screening in Fragment-Based Drug Design: A Practical Guide. Methods in Molecular Biology, 1263, 197–208. [Link]
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[NMR screening in fragment-based drug discovery]. (n.d.). Semantic Scholar. Retrieved January 19, 2026, from [Link]
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Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. (n.d.). MDPI. Retrieved January 19, 2026, from [Link]
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Kim, H. Y., & Wyss, D. F. (2015). NMR Screening in Fragment-Based Drug Design: A Practical Guide. PubMed. Retrieved January 19, 2026, from [Link]
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An insight on synthetic and medicinal aspects of pyrazolo[1,5-a]pyrimidine scaffold. (2017). European Journal of Medicinal Chemistry, 126, 994-1019. [Link]
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Zhang, Y., et al. (2023). Application and SARs of Pyrazolo[1,5-a]pyrimidine as Antitumor Agents Scaffold. Current Topics in Medicinal Chemistry, 23(12), 1043-1064. [Link]
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Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. (n.d.). PMC - PubMed Central. Retrieved January 19, 2026, from [Link]
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Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. (n.d.). RSC Publishing. Retrieved January 19, 2026, from [Link]
-
Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity. (2024). MDPI. Retrieved January 19, 2026, from [Link]
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Application and SARs of Pyrazolo[1,5-a]pyrimidine as Antitumor Agents Scaffold. (2023). Current Topics in Medicinal Chemistry, 23(12), 1043-1064. [Link]
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Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors. (n.d.). NIH. Retrieved January 19, 2026, from [Link]
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Design, Synthesis and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives. (n.d.). PMC - NIH. Retrieved January 19, 2026, from [Link]
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Physicochemical properties of some pyrimidine derivatives in some organic solvents. (2018). MedCrave online. Retrieved January 19, 2026, from [Link]
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Discovery and structure-activity relationship exploration of pyrazolo[1,5-a]pyrimidine derivatives as potent FLT3-ITD inhibitors. (2021). PubMed. Retrieved January 19, 2026, from [Link]
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Derivatization of 7-Methylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid for SAR studies
Application Notes & Protocols
Topic: Derivatization of 7-Methylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid for Structure-Activity Relationship (SAR) Studies
Audience: Researchers, Scientists, and Drug Development Professionals
Introduction: The Privileged Scaffold in Modern Drug Discovery
The pyrazolo[1,5-a]pyrimidine core is recognized as a privileged scaffold in medicinal chemistry, forming the foundation of numerous therapeutic agents.[1][2] Its unique bicyclic, nitrogen-rich structure provides a rigid and versatile framework for developing potent and selective modulators of various biological targets, particularly protein kinases.[1][3] Several approved drugs and clinical candidates for treating cancers and inflammatory diseases feature this core, validating its significance in drug design.[3][4][5]
The this compound derivative is an exceptionally valuable starting point for generating compound libraries for structure-activity relationship (SAR) studies. This scaffold presents two primary vectors for chemical modification: the carboxylic acid at the C6 position and the heterocyclic core itself. The carboxylic acid often serves as a critical "anchor" group, forming key hydrogen bond interactions within a target's binding site. Meanwhile, strategic modifications to the core allow for the fine-tuning of potency, selectivity, and pharmacokinetic properties.
This guide provides a detailed overview of the key derivatization strategies, complete with actionable protocols and the scientific rationale behind the experimental choices, to empower researchers in their drug discovery efforts.
Core Derivatization Strategies: A Dual-Pronged Approach for SAR
A successful SAR campaign on this scaffold hinges on systematically exploring the chemical space around two key regions. This dual-pronged approach allows for the independent or synergistic optimization of molecular properties.
Caption: Overall SAR strategy for the pyrazolo[1,5-a]pyrimidine core.
Strategy 1: Modification of the 6-Carboxylic Acid Group
The carboxylic acid is a versatile functional group but can present challenges, including high polarity (leading to poor cell permeability) and metabolic instability.[6][7] Therefore, its modification through amide coupling or bioisosteric replacement is a cornerstone of SAR exploration.
Amide Coupling: Building Chemical Diversity
Amide bond formation is arguably the most utilized reaction in medicinal chemistry, providing a robust method to introduce a vast array of substituents from commercially available amines.[8] This strategy allows for the systematic probing of the binding pocket adjacent to the carboxylic acid anchor.
Scientific Rationale: The direct condensation of a carboxylic acid and an amine is generally inefficient. The process requires activation of the carboxylic acid to form a highly reactive intermediate that is susceptible to nucleophilic attack by the amine.[8] Modern coupling reagents, such as aminium-based reagents (e.g., HATU, HBTU), are highly efficient and minimize the risk of racemization at adjacent stereocenters, a critical consideration in drug design.[9][10]
Caption: Generalized workflow for amide coupling reactions.
Protocol 1: General Procedure for HATU-Mediated Amide Coupling
This protocol describes a general method for coupling a diverse range of primary and secondary amines to the this compound core.
Materials:
-
This compound
-
Amine of choice (1.1 equivalents)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 equivalents)
-
DIPEA (N,N-Diisopropylethylamine) (3.0 equivalents)
-
Anhydrous DMF (N,N-Dimethylformamide)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq).
-
Dissolve the starting material in anhydrous DMF (approximately 0.1 M concentration).
-
Add the desired amine (1.1 eq), followed by HATU (1.2 eq) and DIPEA (3.0 eq).
-
Stir the reaction mixture at room temperature for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2x), water (1x), and brine (1x).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product via flash column chromatography (e.g., silica gel using a hexane/ethyl acetate or DCM/methanol gradient) to yield the desired amide.
Data Presentation: Exemplar Amide Derivatives for SAR
| Amine Moiety | Resulting Amide Structure | Rationale for SAR Study |
| Cyclopropylamine | Cyclopropylamide | Introduces rigidity and explores small, non-polar pockets. |
| Morpholine | Morpholinylamide | Adds a polar, H-bond accepting group to improve solubility. |
| Aniline | Phenylamide | Probes for potential aromatic or π-stacking interactions. |
| (S)-1-Aminoindan | Chiral Amide | Explores stereospecific interactions within the binding site. |
Bioisosteric Replacement: Overcoming Carboxylic Acid Liabilities
Bioisosterism is a powerful strategy in drug design where a functional group is replaced by another with similar physicochemical properties, aiming to enhance biological activity or improve ADME characteristics.[11][12] Replacing the carboxylic acid can mitigate issues of poor permeability and metabolic inactivation.[6][7]
Scientific Rationale: The carboxylic acid group is ionizable at physiological pH, which is excellent for forming strong interactions but can be detrimental for crossing cell membranes. Furthermore, it can be a substrate for phase II metabolism, forming acyl glucuronides. Bioisosteres like 1H-tetrazoles mimic the acidity and spatial arrangement of a carboxylic acid but offer different metabolic profiles and lipophilicity.[12][13] Acyl sulfonamides are another class of replacements that can maintain or enhance potency through additional hydrogen bonding interactions.[12]
Data Presentation: Comparison of Carboxylic Acid Bioisosteres
| Functional Group | Approximate pKa | Key Features & Rationale |
| Carboxylic Acid | ~4.2–4.5 | Strong H-bond donor/acceptor; potential for poor permeability. |
| 1H-Tetrazole | ~4.5–4.9 | Similar acidity to COOH, metabolically more stable, increased lipophilicity.[12][13] |
| Acyl Sulfonamide | ~3.5–5.0 | Stronger acidity, offers two H-bond acceptors, can significantly increase potency.[12] |
| Hydroxamic Acid | ~9.0 | Weaker acid, can act as a metal chelator, offers different interaction profile.[6] |
Strategy 2: Substitution on the Heterocyclic Core
Modifying the core of the scaffold is essential for exploring deeper regions of the binding pocket, enhancing selectivity against related targets, and optimizing physicochemical properties like solubility and metabolic stability.
Palladium-Catalyzed Cross-Coupling: Forging C-C Bonds
The Suzuki-Miyaura cross-coupling reaction is a highly robust and functional-group-tolerant method for creating carbon-carbon bonds between an organohalide and an organoboron compound.[14][15] This allows for the late-stage introduction of aryl or heteroaryl moieties onto the pyrazolo[1,5-a]pyrimidine core.
Scientific Rationale: For this reaction to be feasible, a halogen atom (typically Br or Cl) must be installed at a synthetically accessible position on the core (e.g., C3 or C5). The palladium catalyst undergoes a catalytic cycle of oxidative addition, transmetalation, and reductive elimination to form the new C-C bond. The choice of ligand, base, and solvent is critical for achieving high yields and preventing side reactions like dehalogenation.[4][14][15] The carboxylic acid group is typically protected as an ester during this reaction to prevent interference with the basic conditions.
Caption: Key components of a Suzuki-Miyaura cross-coupling reaction.
Protocol 2: General Procedure for Suzuki-Miyaura Coupling
This protocol assumes the starting material is a bromo-substituted ethyl 7-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate.
Materials:
-
Bromo-substituted pyrazolopyrimidine ester (1.0 eq)
-
Aryl or heteroaryl boronic acid (1.5 eq)
-
Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) (0.05 eq)
-
2M aqueous Sodium Carbonate (Na₂CO₃) solution (4.0 eq)
-
1,4-Dioxane or DME (Dimethoxyethane)
-
Ethyl acetate (EtOAc)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a microwave vial or Schlenk flask, combine the bromo-substituted pyrazolopyrimidine ester (1.0 eq), the boronic acid (1.5 eq), and Pd(PPh₃)₄ (0.05 eq).
-
Evacuate and backfill the vessel with an inert atmosphere (argon or nitrogen) three times.
-
Add the solvent (e.g., dioxane) followed by the 2M aqueous Na₂CO₃ solution.
-
Seal the vessel and heat the reaction mixture to 80-100 °C (or use microwave irradiation, e.g., 120 °C for 20-40 min). Monitor progress by LC-MS.
-
After completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water (2x) and brine (1x).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product via flash column chromatography to yield the coupled ester.
-
Ester Hydrolysis (Saponification): The purified ester is then dissolved in a mixture of THF/Methanol, treated with aqueous NaOH (e.g., 1M), and stirred at room temperature or with gentle heat until the reaction is complete. Acidification (e.g., with 1M HCl) followed by extraction or filtration yields the final carboxylic acid product.
Data Presentation: Exemplar Core Substitutions via Suzuki Coupling
| Boronic Acid | Resulting Core Structure | Rationale for SAR Study |
| Phenylboronic acid | Phenyl-substituted core | Establishes a baseline for aromatic substitution. |
| 4-Fluorophenylboronic acid | 4-Fluorophenyl-substituted core | Blocks potential metabolic oxidation at the para position; acts as a weak H-bond acceptor. |
| 3-Pyridylboronic acid | 3-Pyridyl-substituted core | Introduces a basic nitrogen to improve solubility and interact with polar residues. |
| N-Boc-pyrazole-4-boronic acid | Pyrazole-substituted core | Adds a heteroaromatic ring that can serve as both an H-bond donor and acceptor. |
Conclusion
The systematic derivatization of the this compound scaffold provides a robust platform for comprehensive SAR studies. By strategically modifying the carboxylic acid functionality through amide coupling and bioisosteric replacement, researchers can optimize target engagement and improve pharmacokinetic profiles. Concurrently, late-stage functionalization of the heterocyclic core using powerful methods like Suzuki-Miyaura cross-coupling allows for the exploration of the broader binding site to maximize potency and selectivity. The protocols and strategies outlined in this guide serve as a foundational framework for the efficient generation of diverse chemical matter, accelerating the journey from hit to lead in drug discovery programs.
References
- Pharmacological activity of some pyrazolo[1,5-a]pyrimidines. PubMed.
- Carboxylic Acid (Bio)Isosteres in Drug Design. PMC - PubMed Central.
- Bioisosteres for carboxylic acid groups. Hypha Discovery.
- Recent Advances in Pyrazole and Pyrazolo[1,5-a] pyrimidine Derivatives: Synthesis, Biological Activities, and Therapeutic Applications in Cancer and Inflammation. International Journal of Pharmaceutical Sciences.
- Routes to Drug Design Via Bioisosterism of Carboxyl and Sulfonamide Groups. Taylor & Francis Online.
- Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. MDPI.
- Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides. Drug Hunter.
- Promising bioactivity of pyrazolo[1,5-a]pyrimidine derivatives 1–6 and its drug skeletons 7–9. SpringerLink.
- Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one. RSC Publishing.
- Acid Bioisosteres. Cambridge MedChem Consulting.
- Examples of biological activities of pyrazolo[1,5-a]pyrimidines and the structures of some drugs. ResearchGate.
- Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives. PMC - NIH.
- Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). RSC Publishing.
- Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). PubMed Central.
- Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5- a ]pyrimidin-5(4 H )-one: towards a new access to 3,5-dia ... RSC Advances (RSC Publishing).
- Pyrazolo[1,5-a]pyrimidine-6-carboxylic acid, 4,7-dihydro-7-hydroxy-2-methyl-7-(trifluoromethyl)-, ethyl ester synthesis. ChemicalBook.
- Amide coupling reaction in medicinal chemistry. Coupling reagents. HepatoChem.
- Amine to Amide (Coupling) - Common Conditions. Organic Chemistry Portal.
- Coupling Reagents. Aapptec Peptides.
- 7-Amino-2-methylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid. BOC Sciences.
- Reductive amide coupling of nitroarenes and carboxylic acids. University of Johannesburg.
- Synthesis of 6-Alkyl-7-oxo-4,5,6,7-tetrahydropyrazolo[1,5-c]pyrimidine-3-carboxamides. ResearchGate.
- Investigation of Epimer Formation in Amide-Coupling Reactions: An Experiment for Advanced Undergraduate Students. Journal of Chemical Education - ACS Publications.
- 7-hydroxypyrazolo[1,5-a]pyrimidine-6-carboxylic acid. ChemSynthesis.
- 7-amino-2-methylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid. Sigma-Aldrich.
- NMR-Verified Dearomatization of 5,7-Substituted Pyrazolo[1,5-a]pyrimidines. MDPI.
- Discovery and structure - activity relationship exploration of pyrazolo[1,5-a]pyrimidine derivatives as potent FLT3-ITD inhibitors. PubMed.
Sources
- 1. ijpsjournal.com [ijpsjournal.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5- a ]pyrimidin-5(4 H )-one: towards a new access to 3,5-dia ... - RSC Advances (RSC Publishing) DOI:10.1039/D0RA07959F [pubs.rsc.org]
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- 14. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 15. pubs.rsc.org [pubs.rsc.org]
In Vivo Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds in Mouse Models
An Application Guide for the Preclinical Researcher
Introduction: The Therapeutic Potential of the Pyrazolo[1,5-a]pyrimidine Scaffold
The pyrazolo[1,5-a]pyrimidine scaffold is a privileged heterocyclic structure that has garnered significant attention in medicinal chemistry due to its broad spectrum of biological activities. These compounds are recognized for their roles as potent protein kinase inhibitors, which are crucial regulators of cellular signaling that are often dysregulated in diseases like cancer. Preclinical and clinical studies have demonstrated their potential as anticancer, anti-inflammatory, antiviral, and even central nervous system (CNS) active agents.
The successful translation of a promising pyrazolo[1,5-a]pyrimidine candidate from the bench to the clinic hinges on rigorous in vivo evaluation. Mouse models provide a complex biological system to assess a compound's pharmacokinetic profile (what the body does to the drug), pharmacodynamic efficacy (what the drug does to the body), and overall safety. This document serves as a comprehensive guide for researchers, providing detailed protocols and the scientific rationale behind the experimental design for evaluating these compounds in key therapeutic areas.
Foundational Study Design: From Compound to Cohort
A robust in vivo study begins with careful planning of compound administration and an understanding of its behavior in the biological system.
Compound Formulation and Administration
The route of administration is dictated by the compound's properties and the intended clinical application. Oral administration is often preferred for chronic diseases due to patient compliance.
-
Vehicle Selection: The choice of vehicle is critical for ensuring the compound's solubility and stability without causing toxicity. Common vehicles include sterile saline, phosphate-buffered saline (PBS), or solutions containing solubilizing agents like DMSO, PEG400, or Tween® 80. It is imperative to run a vehicle-only control group to differentiate compound effects from vehicle effects.
-
Oral Gavage (PO): This is the most common method for precise oral dosing in mice. Using a flexible gavage needle is recommended to minimize the risk of esophageal or stomach perforation.
Protocol 2.1: Oral Gavage in Mice
Objective: To administer a precise volume of a pyrazolo[1,5-a]pyrimidine formulation directly into the stomach of a mouse.
Materials:
-
Test compound formulated in an appropriate vehicle.
-
Mouse scale.
-
Appropriately sized gavage needles (e.g., 18-20 gauge, 1.5 inches long with a rounded tip for adult mice).
-
Syringes (1 mL).
Procedure:
-
Dose Calculation: Weigh each mouse and calculate the exact volume to be administered. The maximum recommended dosing volume is typically 10 mL/kg. For a 25g mouse, this equates to 0.25 mL.
-
Measure Insertion Depth: Before the first animal, measure the distance from the tip of the mouse's nose to the bottom of the sternum (xiphoid process) with the gavage needle. Mark this depth on the needle with a permanent marker to prevent gastric perforation.
-
Animal Restraint: Scruff the mouse firmly, grasping the skin over the shoulders to immobilize the head and extend the neck. This creates a straighter path to the esophagus.
-
Needle Insertion: Gently insert the gavage needle into the diastema (the gap behind the incisors) and advance it along the upper palate. The needle should pass easily into the esophagus with no resistance. If resistance is met, withdraw and reposition. Do not force the needle.
-
Substance Administration: Once the needle is inserted to the pre-measured depth, slowly depress the syringe plunger over 2-3 seconds to administer the substance.
-
Withdrawal and Monitoring: Slowly remove the needle along the same path of insertion. Monitor the animal for at least 5-10 minutes for any signs of respiratory distress, which could indicate accidental administration into the lungs.
Pharmacokinetic (PK) and Bioavailability Assessment
Understanding a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) profile is critical. PK studies determine key parameters like half-life (T½), maximum concentration (Cmax), and overall exposure (AUC). Several pyrazolo[1,5-a]pyrimidine derivatives have been optimized for oral bioavailability, a key factor for clinical success.
| Parameter | Description | Importance in Drug Development |
| T½ (Half-life) | Time required for the drug concentration in the body to be reduced by half. | Determines dosing frequency. |
| Cmax | The maximum concentration of the drug achieved in the plasma. | Relates to efficacy and potential toxicity. |
| Tmax | Time at which Cmax is reached. | Indicates the rate of drug absorption. |
| AUC | Area Under the Curve; total drug exposure over time. | Key indicator of overall drug exposure. |
| F (%) | Bioavailability; the fraction of the administered dose that reaches systemic circulation. | Crucial for determining the viability of oral administration. |
| Table 1: Key Pharmacokinetic Parameters. |
Efficacy Evaluation in Disease-Specific Mouse Models
The versatility of the pyrazolo[1,5-a]pyrimidine scaffold allows for its evaluation in a wide range of disease models.
Oncology: Tumor Xenograft Models
Pyrazolo[1,5-a]pyrimidines frequently act as inhibitors of protein kinases (e.g., CDK, Pim-1, Trk) that are crucial for cancer cell proliferation and survival. Their efficacy can be robustly tested in tumor xenograft models, where human cancer cells are implanted into immunodeficient mice.
Figure 1: General experimental workflow for an in vivo oncology study.
Protocol 3.1: Subcutaneous Xenograft Efficacy Study
Objective: To evaluate the anti-tumor efficacy of a pyrazolo[1,5-a]pyrimidine compound in a subcutaneous mouse xenograft model.
Materials:
-
Immunodeficient mice (e.g., NSG or Nude mice), 6-8 weeks old.
-
Cancer cell line of interest, cultured to 80-90% confluency.
-
Sterile PBS and trypsin-EDTA.
-
Matrigel (optional, but can improve tumor take rate).
-
Digital calipers.
Procedure:
-
Cell Preparation: Harvest cultured cells using trypsin, wash with PBS, and perform a cell count using a hemocytometer. Resuspend the cell pellet in sterile PBS (or a 1:1 mixture of PBS and Matrigel) at the desired concentration (e.g., 5 x 10^6 cells per 100 µL). Keep cells on ice.
-
Implantation: Anesthetize the mouse. Subcutaneously inject the cell suspension (typically 100-200 µL) into the right flank of the mouse.
-
Tumor Growth and Cohort Randomization: Allow tumors to grow. Measure tumors 2-3 times weekly with digital calipers. Once tumors reach a mean volume of approximately 100-150 mm³, randomize the mice into treatment cohorts (e.g., Vehicle, Test Compound at low and high doses, Positive Control).
-
Tumor Volume Calculation: Use the formula: Tumor Volume (mm³) = (Length x Width²) / 2 .
-
Treatment: Administer the compound and vehicle control as per the predetermined schedule (e.g., daily oral gavage). Record the body weight of each animal at each dosing to monitor for toxicity.
-
Endpoint: Continue treatment until tumors in the control group reach the protocol-defined endpoint (e.g., 1500 mm³), or for a fixed duration. At the end of the study, euthanize the animals and excise the tumors for weighing and further analysis.
Data Analysis: The primary endpoint is typically Tumor Growth Inhibition (TGI), calculated as: TGI (%) = (1 - (Mean Tumor Volume of Treated Group / Mean Tumor Volume of Control Group)) x 100
| Treatment Group | Dose (mg/kg, PO) | Mean Tumor Volume (mm³) at Day 21 | TGI (%) | Mean Body Weight Change (%) |
| Vehicle | - | 1450 ± 150 | - | +2.5 |
| Compound X | 25 | 780 ± 95 | 46.2 | -1.8 |
| Compound X | 50 | 350 ± 60 | 75.9 | -4.5 |
| Positive Control | 10 | 210 ± 45 | 85.5 | -8.0 |
| Table 2: Example data presentation for a xenograft study. |
Pharmacodynamic Endpoint: Measuring Apoptosis
Kinase inhibitors often induce apoptosis (programmed cell death). Caspase-3 is a key executioner caspase in this process. Measuring its activity in tumor lysates at the end of the study can provide mechanistic evidence that the compound is working as intended.
Figure 2: Inhibition of survival kinases can lead to apoptosis via caspase activation.
Protocol 3.2: Caspase-3 Activity Assay (Colorimetric)
Objective: To quantify the activity of executioner caspase-3 in tumor lysates as a measure of apoptosis.
Principle: This assay is based on the cleavage of a specific colorimetric substrate, DEVD-pNA, by active Caspase-3. The cleavage releases p-nitroaniline (pNA), which produces a yellow color that can be quantified by measuring absorbance at 405 nm.
Materials:
-
Tumor tissue collected at study endpoint.
-
Cold Lysis Buffer.
-
Caspase-3 Assay Kit (containing reaction buffer, DTT, and DEVD-pNA substrate).
-
Spectrophotometer or microplate reader.
Procedure:
-
Lysate Preparation: Homogenize the collected tumor tissue (~50 mg) in cold lysis buffer. Incubate on ice for 15-20 minutes.
-
Centrifugation: Centrifuge the lysate at high speed (e.g., 16,000 x g) for 15 minutes at 4°C to pellet cellular debris.
-
Protein Quantification: Collect the supernatant and determine the total protein concentration (e.g., using a BCA assay).
-
Assay Setup: In a 96-well plate, add 50-100 µg of protein from each tumor lysate to individual wells. Adjust the final volume with lysis buffer.
-
Reaction Initiation: Prepare the reaction buffer containing DTT. Add this to each well, followed by the DEVD-pNA substrate.
-
Incubation and Measurement: Incubate the plate at 37°C for 1-2 hours, protected from light. Measure the absorbance at 405 nm.
-
Data Analysis: The increase in absorbance at 405 nm is directly proportional to the Caspase-3 activity in the sample. Compare the activity in treated groups to the vehicle control group.
Anti-Inflammatory: Carrageenan-Induced Paw Edema Model
The carrageenan-induced paw edema model is a classic, highly reproducible assay for screening the acute anti-inflammatory activity of novel compounds. Carrageenan injection elicits a biphasic inflammatory response, allowing for the characterization of compounds that may act on different inflammatory pathways.
Figure 3: The biphasic inflammatory response induced by carrageenan.
Protocol 3.3: Carrageenan-Induced Paw Edema in Mice
Objective: To assess the acute anti-inflammatory activity of a pyrazolo[1,5-a]pyrimidine compound.
Materials:
-
Male Wistar or Sprague-Dawley rats or mice.
-
1% (w/v) Lambda Carrageenan solution in sterile 0.9% saline.
-
Plethysmometer or digital calipers.
-
Positive control (e.g., Indomethacin).
Procedure:
-
Baseline Measurement: Measure the initial volume (V₀) of the right hind paw of each animal using a plethysmometer or the thickness using calipers.
-
Compound Administration: Administer the test compound, vehicle, or positive control via oral gavage. The timing is critical; dosing is typically done 30-60 minutes before the carrageenan injection to align with the expected Tmax of the compound.
-
Induction of Edema: Inject 0.1 mL of 1% carrageenan solution into the subplantar surface of the right hind paw.
-
Paw Volume Measurement: Measure the paw volume (Vₜ) at regular intervals, typically at 1, 2, 3, 4, and 5 hours post-carrageenan injection.
-
Data Analysis:
-
Calculate the increase in paw volume (edema) for each animal: Edema (mL) = Vₜ - V₀ .
-
Calculate the percentage inhibition of edema for each treatment group compared to the vehicle control group at each time point.
-
| Treatment Group | Dose (mg/kg, PO) | Mean Paw Volume Increase (mL) at 3h | Inhibition of Edema (%) |
| Vehicle | - | 0.85 ± 0.07 | - |
| Compound Y | 30 | 0.42 ± 0.05 | 50.6 |
| Indomethacin | 10 | 0.31 ± 0.04 | 63.5 |
| Table 3: Example data from a paw edema study. |
CNS Activity: The Forced Swim Test
The Forced Swim Test (FST), or Porsolt test, is a widely used rodent behavioral test to screen for antidepressant efficacy. The test is based on the principle that an animal will cease attempts to escape an aversive stimulus (being in water) and become immobile, a state interpreted as "behavioral despair." Antidepressant compounds are known to increase the latency to immobility and decrease the total time spent immobile.
Protocol 3.4: Forced Swim Test in Mice
Objective: To evaluate the potential antidepressant-like effects of a pyrazolo[1,5-a]pyrimidine compound.
Materials:
-
Cylindrical transparent tanks (e.g., 20 cm diameter, 30 cm height).
-
Water bath to maintain water temperature at 24-25°C.
-
Video recording equipment and analysis software.
-
Dry cages with heat support.
Procedure:
-
Acclimation: Allow mice to acclimate to the testing room for at least 60 minutes before the test.
-
Compound Administration: Administer the test compound, vehicle, or a positive control (e.g., a known antidepressant) at a specified time before the test (e.g., 60 minutes).
-
Test Procedure:
-
Fill the cylinder with water (24-25°C) to a depth where the mouse cannot touch the bottom or climb out (approx. 15 cm).
-
Gently place the mouse into the water.
-
The test session typically lasts for 6 minutes. Video record the entire session for later analysis.
-
-
Post-Test Care: At the end of the 6-minute session, carefully remove the mouse, gently dry it with a towel, and place it in a clean, dry cage with a heat source until it is fully dry and resumes normal activity.
-
Data Analysis:
-
Score the video for the total time the mouse spends immobile during the last 4 minutes of the 6-minute test. The initial 2 minutes are typically excluded as this period is dominated by escape-oriented behavior.
-
Immobility is defined as the cessation of struggling and remaining floating, making only small movements necessary to keep the head above water.
-
Compare the mean immobility time of the treated groups to the vehicle control group. A significant reduction in immobility time suggests an antidepressant-like effect.
-
| Treatment Group | Dose (mg/kg, PO) | Mean Immobility Time (seconds) |
| Vehicle | - | 155 ± 12 |
| Compound Z | 20 | 95 ± 10 |
| Fluoxetine | 20 | 80 ± 9 |
| Table 4: Example data from a Forced Swim Test. |
Conclusion
The in vivo evaluation of pyrazolo[1,5-a]pyrimidine compounds in mouse models is a critical step in the drug discovery pipeline. The protocols outlined in this guide for oncology, inflammation, and CNS applications provide a robust framework for assessing compound efficacy and mechanism of action. By carefully designing experiments, selecting appropriate models, and including pharmacodynamic readouts, researchers can generate the high-quality, reproducible data needed to advance these promising therapeutic agents toward clinical development.
References
-
Inotiv. (n.d.). Carrageenan Induced Paw Edema (Rat, Mouse). Retrieved from [Link]
-
Cold Spring Harbor Protocol. (2005). Xenograft Tumor Model Protocol. Retrieved from [Link]
-
Johns Hopkins University. (n.d.). The mouse forced swim test. Retrieved from [Link]
-
Al-Sadi, R., et al. (2021). Institutional protocols for the oral administration (gavage) of chemicals and microscopic microbial communities to mice: Analytical consensus. Gut Microbes. Retrieved from [Link]
-
Scribd. (n.d.). Oral Gavage Procedure in Mice. Retrieved from [Link]
-
S. Al-Mugren, S., et al. (2024). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Advances. Retrieved from [Link]
-
Washington State University IACUC. (2021). Standard Operating Procedures for Oral Gavage in Mice and Rats. Retrieved from [Link]
-
Bio-Techne. (n.d.). Protocol to Improve Take and Growth of Mouse Xenografts with Cultrex BME. Retrieved from [Link]
-
Creative Biolabs. (n.d.). Carrageenan induced Paw Edema Model. Retrieved from [Link]
-
ResearchGate. (2025). κ-Carrageenan-Induced Paw Edema & Colitis & Thrombosis Model Protocol. Retrieved from [Link]
-
University of British Columbia Animal Care Committee. (2021). TECH 09a - Oral Dosing (Gavage) in Adult Mice SOP. Retrieved from [Link]
-
Wikipedia. (n.d.). Behavioural despair test. Retrieved from [Link]
-
Bizzotto, R., et al. (2012). Optimal design for informative protocols in xenograft tumor growth inhibition experiments in mice. Cancer Chemotherapy and Pharmacology. Retrieved from [Link]
-
Griffith, D. A., et al. (2011). Discovery and evaluation of pyrazolo[1,5-a]pyrimidines as neuropeptide Y1 receptor antagonists. Bioorganic & Medicinal Chemistry Letters. Retrieved from [Link]
-
Understanding Animal Research. (2020). Factsheet on the forced swim test. Retrieved from [Link]
-
Chondrex, Inc. (n.d.). MMP-13 Inhibitor Assay Kit. Retrieved from [Link]
-
JoVE (Journal of Visualized Experiments). (2011). Video: The Mouse Forced Swim Test. Retrieved from [Link]
-
Zhao, Y., et al. (2014). Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors. ACS Medicinal Chemistry Letters. Retrieved from [Link]
-
The Jackson Laboratory. (2020). Patient Derived Xenograft (PDX) protocols at The Jackson Laboratory. Retrieved from [Link]
-
MP Biomedicals. (n.d.). Caspase 3 Activity Assay Kit. Retrieved from [Link]
-
Boyanov, M., et al. (2013). Rat paw oedema modeling and NSAIDs: Timing of effects. Acta Medica Bulgarica. Retrieved from [Link]
-
Ayati, A., et al. (2018). Novel pyrazolo[4,3-d]pyrimidine microtubule targeting agents (MTAs): Synthesis, structure–activity relationship, in vitro and in vivo evaluation as antitumor agents. European Journal of Medicinal Chemistry. Retrieved from [Link]
-
MDPI. (2024). Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. Retrieved from [Link]
-
S. Al-Mugren, S., et al. (2024). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Advances. Retrieved from [Link]
-
Lauer-Fields, J., et al. (2012). High throughput screening of potentially selective MMP-13 exosite inhibitors utilizing a triple-helical FRET substrate. Analytical Biochemistry. Retrieved from [Link]
-
IMEMR. (1997). Cytogenetic studies on the pyrazolo [1,5-a] pyrimidine derivatives on mice cells. Retrieved from [Link]
-
Livi, O., et al. (1980). Pharmacological activity of some pyrazolo[1,5-a]pyrimidines. Il Farmaco; edizione scientifica. Retrieved from [Link]
-
Wich-Konopka, K., et al. (2020). Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. Molecules. Retrieved from [Link]
-
Chondrex, Inc. (n.d.). MMP-13 Inhibitor Assay Kit. Retrieved from [Link]
-
González-Álvarez, I., et al. (2021). Design and Synthesis of Water-Soluble and Potent MMP-13 Inhibitors with Activity in Human Osteosarcoma Cells. Molecules. Retrieved from [Link]
-
ResearchGate. (2020). Examples of biological activities of pyrazolo[1,5-a]pyrimidines and the structures of some drugs. Retrieved from [Link]
-
Anderson, M., et al. (2007). Pyrazolo[1,5-a]pyrimidines as orally available inhibitors of cyclin-dependent kinase 2. Bioorganic & Medicinal Chemistry Letters. Retrieved from [Link]
-
Kumar, A., et al. (2024). Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. Molecules. Retrieved from [Link]
-
Wich-Konopka, K., et al. (2020). Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives. Molecules. Retrieved from [Link]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 7-Methylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid
Welcome to the technical support center for the synthesis of 7-Methylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you to overcome common challenges and improve the yield and purity of your synthesis.
Introduction to the Synthesis
The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to achieve high yields and purity. The core of this heterocyclic compound is typically constructed via a condensation reaction between a substituted aminopyrazole and a β-dicarbonyl compound, followed by hydrolysis of an ester intermediate. This guide will walk you through potential issues in this synthetic pathway and provide solutions grounded in established chemical principles.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
General Questions
Q1: What is the most common synthetic route for this compound?
The most prevalent and reliable method involves a two-step process:
-
Cyclocondensation: The reaction of a 3-amino-5-methylpyrazole with an appropriate β-ketoester, such as ethyl 2-formyl-3-oxobutanoate or a related equivalent, to form the ethyl ester precursor, ethyl 7-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate. This reaction is typically acid-catalyzed.
-
Hydrolysis: The subsequent saponification of the ethyl ester to the desired carboxylic acid using a base, followed by acidic workup.
This approach allows for good control over the introduction of the substituents at the 6 and 7 positions of the pyrazolo[1,5-a]pyrimidine core.
Troubleshooting the Cyclocondensation Step
Q2: I am getting a low yield for the cyclocondensation reaction to form ethyl 7-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate. What are the possible causes and solutions?
Low yields in the cyclocondensation step can be attributed to several factors. Here's a systematic approach to troubleshooting:
-
Purity of Starting Materials:
-
3-Amino-5-methylpyrazole: Impurities in this starting material can significantly hinder the reaction. It is advisable to use a high-purity grade or recrystallize the commercially available material before use.
-
β-Ketoester: The β-ketoester, such as ethyl 2-formyl-3-oxobutanoate, can be unstable. Ensure it is freshly prepared or has been stored under appropriate conditions (e.g., refrigerated, under inert atmosphere).
-
-
Reaction Conditions:
-
Catalyst: This reaction is often catalyzed by an acid. If you are not using a catalyst, consider adding a catalytic amount of a protic acid like acetic acid or a Lewis acid.[1]
-
Solvent: The choice of solvent is critical. While glacial acetic acid is commonly used, other high-boiling point solvents like ethanol or n-butanol can also be effective. The solvent should be anhydrous to prevent side reactions.
-
Temperature and Reaction Time: Ensure the reaction is heated to a sufficient temperature (reflux is common) for an adequate amount of time. Monitor the reaction progress by Thin Layer Chromatography (TLC) to determine the optimal reaction time.
-
-
Side Reactions:
-
Formation of Regioisomers: Depending on the specific β-dicarbonyl compound used, there is a possibility of forming regioisomers. Using a symmetrical or appropriately activated dicarbonyl compound can minimize this. For the target molecule, using a precursor that directs the formation of the desired isomer is key.
-
Polymerization/Decomposition: At high temperatures, starting materials or the product might decompose. If you observe significant charring or the formation of intractable materials, consider lowering the reaction temperature and extending the reaction time.
-
Experimental Protocol: Cyclocondensation
Here is a detailed, step-by-step methodology for the synthesis of ethyl 7-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3-amino-5-methylpyrazole (1.0 eq).
-
Add a suitable solvent, such as glacial acetic acid (5-10 volumes).
-
To the stirred solution, add ethyl 2-formyl-3-oxobutanoate (1.1 eq).
-
Heat the reaction mixture to reflux (typically around 118 °C for acetic acid) and monitor the reaction progress by TLC.
-
Once the reaction is complete (usually after 4-8 hours), cool the mixture to room temperature.
-
Pour the reaction mixture into ice-water with stirring.
-
Collect the precipitated solid by vacuum filtration and wash with cold water.
-
The crude product can be purified by recrystallization from a suitable solvent like ethanol.
| Parameter | Recommended Condition | Troubleshooting |
| Starting Material Purity | >98% | Recrystallize or purify starting materials if purity is questionable. |
| Solvent | Glacial Acetic Acid or Ethanol | Ensure the solvent is anhydrous. |
| Catalyst | Self-catalyzed by acetic acid, or add catalytic p-TSA | If the reaction is sluggish, consider adding a stronger acid catalyst. |
| Temperature | Reflux | If decomposition is observed, try a lower temperature for a longer duration. |
| Reaction Time | 4-8 hours | Monitor by TLC to avoid prolonged heating. |
Troubleshooting the Hydrolysis Step
Q3: The hydrolysis of my ethyl ester to the carboxylic acid is incomplete or is giving me a low yield. What should I do?
Incomplete hydrolysis or low yields can be frustrating. Here are the key aspects to check:
-
Base and Solvent:
-
Choice of Base: Sodium hydroxide (NaOH) or potassium hydroxide (KOH) are commonly used. Ensure you are using a sufficient molar excess (typically 2-4 equivalents) to drive the reaction to completion.
-
Solvent System: A mixture of water and a co-solvent like ethanol or methanol is often used to ensure the solubility of the ester.
-
-
Reaction Conditions:
-
Temperature: The hydrolysis may require heating to proceed at a reasonable rate. Heating to 50-80 °C is a good starting point.
-
Reaction Time: Monitor the reaction by TLC until the starting ester spot has disappeared.
-
-
Workup Procedure:
-
Acidification: After the hydrolysis is complete, the reaction mixture needs to be carefully acidified to a pH of around 3-4 to precipitate the carboxylic acid. Use a mineral acid like HCl or an organic acid like citric acid.[2] Add the acid slowly while cooling the mixture in an ice bath to control the exotherm.
-
Precipitation and Isolation: Allow sufficient time for the product to fully precipitate before filtration. Washing the filtered solid with cold water will remove any remaining salts.
-
Q4: I am observing decarboxylation during the hydrolysis. How can I prevent this?
Decarboxylation can occur under harsh basic conditions or upon strong heating during workup. To minimize this:
-
Use milder reaction conditions: try a lower temperature for a longer period.
-
Careful acidification: Avoid a large excess of strong acid and keep the temperature low during this step.
-
Use a weaker base if possible, though this may require longer reaction times.
Experimental Protocol: Hydrolysis
A reliable procedure for the hydrolysis of ethyl 7-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate is as follows:
-
Dissolve the ethyl ester (1.0 eq) in a mixture of ethanol and water.
-
Add sodium hydroxide (2-4 eq) to the solution.
-
Heat the mixture to 50-80 °C and stir until the reaction is complete as monitored by TLC.
-
Cool the reaction mixture to room temperature and then to 0-5 °C in an ice bath.
-
Slowly add aqueous hydrochloric acid (e.g., 2M HCl) or a solution of citric acid with stirring until the pH of the solution is between 3 and 4.[2]
-
Stir the resulting suspension in the ice bath for 30-60 minutes to ensure complete precipitation.
-
Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum.
| Parameter | Recommended Condition | Troubleshooting |
| Base | NaOH or KOH (2-4 eq) | Ensure sufficient excess of base is used. |
| Solvent | Ethanol/Water or Methanol/Water | Adjust the ratio to ensure the ester is fully dissolved. |
| Temperature | 50-80 °C | Avoid excessively high temperatures to prevent degradation. |
| Acidification | HCl or Citric Acid to pH 3-4 | Perform acidification slowly at low temperature. |
| Isolation | Filtration and washing with cold water | Ensure the product is fully precipitated before filtering. |
Visualizing the Workflow
To provide a clearer understanding of the synthesis and potential points of intervention, the following diagrams illustrate the key processes.
Caption: A flowchart of the two-step synthesis of this compound.
Sources
Overcoming regioselectivity issues in pyrazolo[1,5-a]pyrimidine synthesis
Welcome to the technical support center for pyrazolo[1,5-a]pyrimidine synthesis. This class of N-heterocyclic compounds is a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents, including kinase inhibitors for cancer therapy.[1][2][3] However, their synthesis, particularly the common cyclocondensation of 3-aminopyrazoles with 1,3-biselectrophilic compounds, is frequently plagued by issues of regioselectivity.[2]
This guide is structured as a series of frequently asked questions (FAQs) to directly address the common challenges encountered in the laboratory. We will delve into the mechanistic underpinnings of these issues and provide field-proven troubleshooting strategies to help you achieve your desired synthetic outcomes.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: I'm reacting a 3-aminopyrazole with an unsymmetrical 1,3-diketone and getting a mixture of two different products. What is happening and why?
Answer: This is the most common regioselectivity challenge in pyrazolo[1,5-a]pyrimidine synthesis. The formation of two regioisomers arises from the two possible pathways for the cyclocondensation reaction. A 3-aminopyrazole has two nucleophilic nitrogen atoms: the endocyclic N1 of the pyrazole ring and the exocyclic amino group (NH2) at the C3 position. The unsymmetrical 1,3-diketone has two electrophilic carbonyl carbons (Cα and Cγ).
The generally accepted mechanism involves an initial nucleophilic attack by the exocyclic amino group on one of the carbonyl carbons, followed by an intramolecular cyclization and dehydration.[1] The regiochemical outcome is determined by which of the two non-equivalent carbonyl groups is attacked first.
-
Pathway A: Attack at the Cα carbonyl leads to one regioisomer.
-
Pathway B: Attack at the Cγ carbonyl leads to the other regioisomer.
The diagram below illustrates these competing pathways.
Caption: Competing pathways in pyrazolo[1,5-a]pyrimidine synthesis.
Q2: How can I control the reaction to favor the formation of a single, desired regioisomer?
Answer: Controlling regioselectivity requires manipulating the factors that influence which carbonyl group is more susceptible to nucleophilic attack. The key lies in understanding and modifying the electronic and steric properties of your substrates and optimizing the reaction conditions.
Key Factors Influencing Regioselectivity:
-
Electronic Effects of Substituents: The electronic nature of the R¹ and R² groups on the 1,3-dicarbonyl compound is paramount. An electron-withdrawing group (e.g., -CF₃) will increase the electrophilicity of the adjacent carbonyl carbon, making it the preferred site of attack. For example, reacting an aminopyrazole with 1,1,1-trifluoro-2,4-pentanedione will strongly favor the formation of the 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine.[2]
-
Steric Hindrance: Bulky substituents near one carbonyl group will sterically hinder the approach of the aminopyrazole, directing the attack to the less hindered carbonyl. This is a powerful and intuitive tool for controlling the reaction's outcome.
-
Reaction Conditions: The choice of solvent, catalyst, and temperature can significantly influence the isomer ratio.[4]
-
Catalyst: Acidic catalysts (e.g., acetic acid, H₂SO₄) are commonly used and can protonate the carbonyl oxygen, increasing its electrophilicity.[1][5] In some cases, a milder acid may favor one isomer over another.[4] Basic catalysts (e.g., piperidine, sodium ethoxide) can also be employed.[2][3]
-
Solvent: Ethanol and acetic acid are common solvents. The polarity and protic nature of the solvent can affect the stability of intermediates and transition states, thereby influencing the product ratio.
-
Temperature & Method: Microwave-assisted synthesis has emerged as a highly effective technique. It not only reduces reaction times but can also improve regioselectivity and yields.[1][6]
-
Summary of Conditions to Control Regioselectivity:
| Parameter | Condition to Favor Isomer A (Attack at R¹-C=O) | Condition to Favor Isomer B (Attack at R²-C=O) | Rationale |
| Substituent R¹ | Strong Electron-Withdrawing Group (e.g., -CF₃) | Bulky Steric Group (e.g., -tBu) | Increases electrophilicity of adjacent carbonyl. |
| Substituent R² | Bulky Steric Group (e.g., -tBu) | Strong Electron-Withdrawing Group (e.g., -CF₃) | Hinders nucleophilic attack. |
| Catalyst | Stronger Acid (e.g., H₂SO₄ in AcOH) | Milder Conditions / Basic Catalyst (e.g., Piperidine) | Can differentially activate the carbonyls. Fine-tuning is often required.[4] |
| Method | Microwave Irradiation | Conventional Heating | Microwave heating can sometimes enhance selectivity by promoting a specific reaction pathway.[1] |
Q3: My reaction is sluggish, and the yield is very low. What are the first troubleshooting steps I should take?
Answer: Low yield or a stalled reaction is a common issue that can often be resolved with a systematic troubleshooting approach.
Caption: A systematic workflow for troubleshooting low-yield reactions.
Detailed Troubleshooting Protocol:
-
Verify Reagent Purity: Start by confirming the purity of your 3-aminopyrazole and 1,3-dicarbonyl compound. Impurities can inhibit the reaction or lead to unwanted side products. Recrystallize or re-purify starting materials if necessary.
-
Optimize Reaction Conditions:
-
Temperature: If the reaction is slow at room temperature or under mild heating, gradually increase the temperature. Many of these condensations require refluxing in a solvent like acetic acid or ethanol.[5]
-
Reaction Time: Monitor the reaction's progress using Thin Layer Chromatography (TLC). This will help you determine if the reaction is simply slow and needs more time, or if it has stalled completely.
-
Catalyst: The concentration and type of acid or base catalyst can be critical. If using a catalytic amount of sulfuric acid in acetic acid, ensure it is fresh and added correctly.[1][5]
-
-
Consider Microwave-Assisted Synthesis: If conventional heating is ineffective, switching to a microwave reactor is a highly recommended strategy. Microwave irradiation can dramatically shorten reaction times from hours to minutes and often leads to higher yields and cleaner product formation.[1][6]
-
Evaluate Substrate Reactivity: The structure of the dicarbonyl compound significantly impacts its reactivity. Highly enolized dicarbonyls tend to be more reactive. For less reactive substrates, more forcing conditions (higher temperatures, stronger catalysts) may be required.[4] Alternatively, consider using more reactive biselectrophiles like β-enaminones or β-ketonitriles.[2][7]
Q4: I've synthesized a mixture of regioisomers. How can I reliably separate and characterize them?
Answer: Differentiating and isolating regioisomers is a crucial final step. A combination of chromatographic and spectroscopic techniques is required.
Separation Protocol:
-
Column Chromatography: This is the most common method for separating isomers. Experiment with different solvent systems (e.g., hexane/ethyl acetate, dichloromethane/methanol) to find the optimal conditions for separation on a silica gel column.
-
Recrystallization: If the isomers have sufficiently different solubilities, fractional recrystallization can be an effective and scalable purification method.
Characterization and Structure Confirmation:
Unequivocal identification of each isomer is essential.
-
NMR Spectroscopy (¹H, ¹³C): This is your primary tool.
-
Chemical Shifts: The electronic environment around the substituents in each isomer will be different, leading to distinct chemical shifts. For example, the ¹³C NMR chemical shift of a methyl group at the C5 position is typically different from one at the C7 position.[8]
-
Proton Coupling: The coupling patterns of the protons on the pyrimidine ring (H-5 and H-6) can provide structural clues.
-
-
2D NMR (HMBC, NOESY): For ambiguous cases, 2D NMR is invaluable.
-
¹H-¹⁵N HMBC: This powerful technique can definitively establish connectivity by showing correlations between protons and nitrogen atoms in the heterocyclic core. It is an excellent method for differentiating between regioisomers where proton and carbon data are inconclusive.[9]
-
NOESY: A Nuclear Overhauser Effect Spectroscopy experiment can show through-space correlations between protons, helping to confirm the spatial arrangement of substituents and thus identify the isomer.
-
-
X-ray Crystallography: This is the gold standard for structure determination. If you can grow a single crystal of one or both of your isomers, an X-ray diffraction analysis will provide an unambiguous 3D structure.[1]
Experimental Protocols
General Protocol for Microwave-Assisted Synthesis of a Pyrazolo[1,5-a]pyrimidine
This is a representative protocol and must be adapted for specific substrates.
-
Reaction Setup: In a 10 mL microwave vial, combine the 3-aminopyrazole (1.0 mmol, 1.0 eq), the 1,3-dicarbonyl compound (1.1 mmol, 1.1 eq), and glacial acetic acid (3-5 mL).
-
Catalyst Addition: If required, add a catalytic amount of concentrated sulfuric acid (1-2 drops).
-
Microwave Irradiation: Seal the vial and place it in the microwave reactor. Irradiate the mixture at a set temperature (e.g., 120-140 °C) for a specified time (e.g., 10-30 minutes).[1][6] Monitor the internal pressure to ensure it remains within safe limits.
-
Workup: After cooling, pour the reaction mixture into ice-water. If a precipitate forms, collect it by filtration, wash with water, and dry. If no solid forms, extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired pyrazolo[1,5-a]pyrimidine.
-
Characterization: Confirm the structure and purity of the product using NMR, mass spectrometry, and melting point analysis.
References
- Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC. (PubMed Central)
- Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. (PubMed Central)
- Recent synthetic methodologies for pyrazolo[1,5-a]pyrimidine. (Taylor & Francis Online)
- Synthesis of Some Novel Pyrazolo[1,5-a]pyrimidine Derivatives and Their Application as Disperse Dyes. (PubMed Central)
-
The mechanism for the synthesis of pyrazolo[1,5‐a]pyrimidines using the... (ResearchGate) Available at: [Link]
-
Highly facile and regio-selective synthesis of pyrazolo[1,5-a]pyrimidines via reactions of 1,2-allenic ketones with aminopyrazoles. (Royal Society of Chemistry) Available at: [Link]
-
Various retro-synthetic routes for pyrazolo[1,5-a]quinazoline and its derivatives. (ResearchGate) Available at: [Link]
-
Pyrazolo[1,5-a]Pyrimidine: Synthesis and Regiospecific Electrophilic Substitution in the Pyrazole and/or Pyrimidine Rings. (ResearchGate) Available at: [Link]
-
Synthesis of pyrazolo[1,5-a]pyrimidines under mild conditions. (ResearchGate) Available at: [Link]
-
A Green Synthetic Strategy for Pyrazolo[1,5-a]pyrimidin-7(4H)-one Derivatives by the Reaction of Aminopyrazoles and Symmetric/no. (Periodica Polytechnica) Available at: [Link]
-
Synthesis and Isomerization of Some Novel Pyrazolopyrimidine and Pyrazolotriazolopyrimidine Derivatives. (ResearchGate) Available at: [Link]
-
The synthesis of new pyrazolo[1,5-a]pyrimidine derivatives. (ResearchGate) Available at: [Link]
-
Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. (National Institutes of Health) Available at: [Link]
-
Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. (Semantic Scholar) Available at: [Link]
-
Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. (MDPI) Available at: [Link]
-
Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity. (MDPI) Available at: [Link]
-
Differentiation between[1][2][6]triazolo[1,5-a] pyrimidine and[1][2][6]triazolo[4,3-a]- Pyrimidine regioisomers by 1H-15N HMBC experiments. (ResearchGate) Available at: [Link]
-
Synthesis and Isomerization of Some Novel Pyrazolopyrimidine and Pyrazolotriazolopyrimidine Derivatives. (National Institutes of Health) Available at: [Link]
-
Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives. (PubMed Central) Available at: [Link]
Sources
- 1. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of Some Novel Pyrazolo[1,5-a]pyrimidine Derivatives and Their Application as Disperse Dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Optimization of Pyrazolo[1,5-a]pyrimidine Cyclization
Welcome to the technical support center for the synthesis of pyrazolo[1,5-a]pyrimidines. This guide is designed for researchers, scientists, and professionals in drug development who are working with this versatile heterocyclic scaffold. Here, we address common challenges encountered during the cyclization reaction, offering troubleshooting advice and in-depth explanations to empower you to optimize your reaction conditions for maximal yield and purity.
Troubleshooting Guide: Common Issues and Solutions
This section is dedicated to resolving specific experimental hurdles. Each entry details a common problem, its probable causes, and a systematic approach to its resolution.
Problem 1: Low or No Product Yield
You've set up your reaction between a 5-aminopyrazole and a β-dicarbonyl compound (or its equivalent), but upon workup, you observe a disappointingly low yield or no desired product at all. What could be the issue?
Possible Causes & Solutions:
-
Insufficient Reactivity of Starting Materials: The electrophilicity of the β-dicarbonyl compound and the nucleophilicity of the 5-aminopyrazole are paramount.
-
Causality: The reaction initiates with the nucleophilic attack of the exocyclic amino group of the pyrazole onto a carbonyl carbon of the dicarbonyl compound.[1][2] If the carbonyl carbon is not sufficiently electrophilic or the amino group is not sufficiently nucleophilic (e.g., due to strong electron-withdrawing groups on the pyrazole ring), the initial condensation may be slow or not occur at all. Highly enolized dicarbonyl compounds tend to be more reactive.[2]
-
Solution:
-
Increase Temperature: For sluggish reactions, increasing the temperature can provide the necessary activation energy. Consider switching to a higher-boiling solvent if necessary.
-
Catalyst Choice: The choice of catalyst is critical. Acetic acid is a common solvent and catalyst.[2][3] For less reactive substrates, a stronger acid catalyst like a catalytic amount of sulfuric acid might be required.[2] Conversely, in some cases, a basic catalyst like piperidine or triethylamine can be effective, particularly when reacting with α,β-unsaturated nitriles.[4]
-
Microwave-Assisted Synthesis: Microwave irradiation can significantly accelerate the reaction by promoting uniform and rapid heating, often leading to higher yields and shorter reaction times.[1][5][6]
-
-
-
Decomposition of Starting Materials or Product: Elevated temperatures or harsh acidic/basic conditions can sometimes lead to the degradation of sensitive starting materials or the final product.
-
Solution:
-
Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) to monitor the consumption of starting materials and the formation of the product. This will help you determine the optimal reaction time and prevent product degradation from prolonged heating.
-
Milder Conditions: If degradation is suspected, try running the reaction at a lower temperature for a longer duration. A milder catalyst may also be beneficial.
-
-
-
Suboptimal Solvent: The solvent plays a crucial role in reactant solubility and can influence the reaction pathway.
-
Solution: While acetic acid is a common choice, other solvents like ethanol, dimethylformamide (DMF), or even solvent-free conditions have been successfully employed.[1][4] If solubility is an issue, consider a solvent that effectively dissolves both reactants at the reaction temperature. For instance, DMSO has been found to be effective for certain transformations where water is unsuitable.[1]
-
| Parameter | Recommendation for Low Yield | Rationale |
| Temperature | Increase temperature; consider microwave heating. | Overcomes activation energy barrier.[1][2] |
| Catalyst | Add catalytic H₂SO₄ for acidic conditions or piperidine/Et₃N for basic conditions. | Enhances electrophilicity of the carbonyl or nucleophilicity of the amine.[2][4] |
| Solvent | Screen solvents like acetic acid, ethanol, DMF, or DMSO. | Optimizes solubility and can influence reaction mechanism.[1][4] |
| Monitoring | Frequent TLC analysis. | Determines optimal reaction time and prevents product degradation. |
Problem 2: Formation of Multiple Products (Regioisomers or Side Products)
Your reaction is working, but you're obtaining a mixture of products, making purification difficult and reducing the yield of the desired isomer. How can you improve selectivity?
Possible Causes & Solutions:
-
Lack of Regiocontrol with Unsymmetrical β-Dicarbonyls: When an unsymmetrical 1,3-dicarbonyl compound is used, the 5-aminopyrazole can attack either of the two different carbonyl groups, leading to the formation of regioisomers.
-
Causality: The regioselectivity is governed by the relative electrophilicity of the two carbonyl carbons. The exocyclic amino group of the pyrazole will preferentially attack the more electrophilic carbonyl center.[2]
-
Solution:
-
Fine-Tune Reaction Conditions: Modifying the temperature and catalyst can influence the regioselectivity. For example, a milder acid catalyst might favor the formation of one regioisomer over another.[2]
-
Strategic Choice of Reactants: The substitution pattern on both the aminopyrazole and the dicarbonyl compound influences the outcome.[1][2] In some cases, using a β-dicarbonyl equivalent with a better leaving group on one side can direct the cyclization.
-
Microwave-Assisted Synthesis: This technique has been shown to improve regioselectivity in some cases.[5][7]
-
-
-
Formation of Acyclic Intermediates: In some instances, the initial condensation product may not cyclize efficiently, leading to its isolation as a side product. This can occur when the cyclization step has a higher activation energy.
-
Causality: The reaction proceeds through an initial nucleophilic addition followed by cyclization and dehydration.[1] If the cyclization is slow, the acyclic intermediate can accumulate.
-
Solution:
-
More Forcing Conditions: Increasing the reaction temperature or switching to a higher-boiling solvent can promote the cyclization step.[4]
-
Change in Catalyst: Switching from a basic to an acidic catalyst (or vice versa) can sometimes facilitate the cyclization. For example, an acyclic intermediate formed in pyridine might be cyclized by heating in DMF with sodium acetate.[4]
-
-
Workflow for Troubleshooting Poor Selectivity
Caption: Troubleshooting workflow for poor regioselectivity.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism for the cyclization of 5-aminopyrazoles with β-dicarbonyl compounds?
The reaction typically proceeds via a condensation reaction. The initial step is the nucleophilic attack of the exocyclic amino group of the 5-aminopyrazole on one of the carbonyl groups of the β-dicarbonyl compound. This is followed by an intramolecular cyclization, where a ring nitrogen of the pyrazole attacks the second carbonyl group, and subsequent dehydration to form the aromatic pyrazolo[1,5-a]pyrimidine ring system.[1]
Caption: General mechanism of pyrazolo[1,5-a]pyrimidine synthesis.
Q2: Can I use alternatives to β-dicarbonyl compounds?
Yes, several other bielectrophilic reagents can be used. These include:
-
Enaminones: These can react with 5-aminopyrazoles, often in the presence of an acid like acetic acid, to yield pyrazolo[1,5-a]pyrimidines.[3][4]
-
Chalcones (α,β-Unsaturated Ketones): The reaction of 5-aminopyrazoles with chalcones, typically in a solvent like DMF with a base such as KOH, is an effective method.[4]
-
α,β-Unsaturated Nitriles: These can also undergo cyclocondensation with 5-aminopyrazoles.[4]
-
Three-Component Reactions: One-pot reactions involving a 3-aminopyrazole, an aldehyde, and an activated methylene compound (like malononitrile) are also well-established.[1]
Q3: What are the advantages of using microwave-assisted synthesis?
Microwave-assisted synthesis offers several benefits for this cyclization:
-
Reduced Reaction Times: Reactions that might take several hours under conventional heating can often be completed in minutes.[1][5]
-
Improved Yields: The rapid and uniform heating can minimize the formation of side products and decomposition, leading to higher product yields.[1]
-
Enhanced Regioselectivity: In some cases, microwave irradiation can favor the formation of a specific regioisomer.[5]
-
Solvent-Free Conditions: Some microwave-assisted protocols can be performed without a solvent, which aligns with the principles of green chemistry.[1][5]
Q4: How do I choose the right catalyst for my reaction?
The choice of catalyst depends on the specific reactants being used.
-
Acid Catalysis (e.g., Acetic Acid, H₂SO₄): Generally used for reactions with β-dicarbonyl compounds and enaminones. The acid protonates a carbonyl group, making it more electrophilic and susceptible to nucleophilic attack.[2]
-
Base Catalysis (e.g., Piperidine, Triethylamine, KOH): Often employed for reactions involving α,β-unsaturated ketones (chalcones) or nitriles. The base can deprotonate the aminopyrazole, increasing its nucleophilicity.[4]
-
Metal Catalysis (e.g., Palladium, Rhodium): Certain advanced synthetic routes, such as three-component reactions or cross-coupling methodologies, may utilize transition metal catalysts.[1][5]
Experimental Protocols
General Protocol for Acetic Acid-Mediated Cyclization
This protocol is a starting point for the reaction between a 5-aminopyrazole and a 1,3-dicarbonyl compound.
-
Reactant Preparation: In a round-bottom flask equipped with a reflux condenser, dissolve the 5-aminopyrazole (1.0 eq) in glacial acetic acid (5-10 mL per mmol of aminopyrazole).
-
Addition of Dicarbonyl: Add the 1,3-dicarbonyl compound (1.0-1.2 eq) to the solution.
-
Reaction: Heat the mixture to reflux (typically 110-120 °C) and monitor the reaction progress by TLC. Reaction times can vary from 2 to 24 hours.
-
Workup: Once the reaction is complete, allow the mixture to cool to room temperature. Pour the reaction mixture into ice-water.
-
Isolation: The product may precipitate out of solution. If so, collect the solid by filtration, wash with cold water, and dry. If the product does not precipitate, neutralize the solution with a base (e.g., NaHCO₃ or NaOH solution) and extract with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).
-
Purification: The crude product can be purified by recrystallization or column chromatography on silica gel.
References
- Al-Mulla, A. (2025).
- Castillo, J. C., et al. (2021). Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. Molecules.
- Shekarrao, K., et al. (2014). An efficient palladium-catalyzed microwave-assisted synthesis of pyrazole-fused heterocycles. RSC Advances.
- Deshmukh, R. R., et al. (2024). An efficient synthesis of pyrazolo[1,5-a]pyrimidines and evaluation of their antimicrobial activity. Journal of Chemical Sciences.
- El-Mekabaty, A. (2017). Synthesis of New Pyrazolo[1,5-a]pyrimidine, Triazolo[4,3-a]pyrimidine Derivatives, and Thieno[2,3-b]pyridine Derivatives from Sodium 3-(5-Methyl-1-phenyl-1H-pyrazol-4-yl)
- BenchChem. (2025). Troubleshooting cyclocondensation reactions for pyrazolo[1,5-a]pyrimidine synthesis. BenchChem Tech Support.
- Roux, A., et al. (2016). Preparation and optimization of pyrazolo[1,5-a]pyrimidines as new potent PDE4 inhibitors. European Journal of Medicinal Chemistry.
- Hassan, A. S., et al. (2024).
- Choi, H., et al. (2014). Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors. ACS Medicinal Chemistry Letters.
- Gomaa, M. A.-M. (2019). Recent synthetic methodologies for pyrazolo[1,5-a]pyrimidine. Journal of Heterocyclic Chemistry.
- El-Faham, A., et al. (2021). The mechanism for the synthesis of pyrazolo[1,5‐a]pyrimidines using the cyclocondensation technique as a solvent‐free approach. Green Chemistry Letters and Reviews.
- Wang, Y., et al. (2018). Synthesis and antifungal activities of pyrazolo[1,5-a]pyrimidine derivatives against phytopathogenic fungi in vitro. Chemistry Central Journal.
- Choi, H., et al. (2014). Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors. ACS Medicinal Chemistry Letters.
- Fraley, M. E., et al. (2019). Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk)
- Al-Adiwish, W. M., et al. (2007). Regioselective synthesis of novel polyfunctionally substituted pyrazolo[1,5-a]pyrimidines under solvent-free conditions. Tetrahedron Letters.
- Portilla, J., et al. (2012). Simple access toward 3-halo- and 3-nitro-pyrazolo[1,5-a] pyrimidines through a microwave-assisted process. Tetrahedron.
Sources
- 1. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity [mdpi.com]
- 4. tandfonline.com [tandfonline.com]
- 5. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
Technical Support Center: Troubleshooting Low Solubility of Pyrazolo[1,5-a]pyrimidine Compounds
Welcome to the technical support center for pyrazolo[1,5-a]pyrimidine compounds. This guide is designed for researchers, scientists, and drug development professionals who are encountering solubility challenges with this important class of molecules. As a Senior Application Scientist, my goal is to provide you with not just protocols, but also the underlying scientific reasoning to empower you to make informed decisions in your experimental work. This resource is structured in a question-and-answer format to directly address the common issues you may be facing.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My pyrazolo[1,5-a]pyrimidine compound is showing very low solubility in aqueous buffers. What are the first steps I should take to assess the problem?
-
Kinetic Solubility: This measures the solubility of a compound from a DMSO stock solution diluted into an aqueous buffer and is relevant for early-stage in vitro screens.[2] It often overestimates the true solubility but is a rapid method for initial assessment.
-
Thermodynamic Solubility: This is the true equilibrium solubility of the solid compound in a saturated solution.[3] It is a more time-consuming but crucial measurement for lead optimization and formulation development.
A significant difference between kinetic and thermodynamic solubility can indicate that the compound is prone to precipitation over time.
Experimental Protocol: Shake-Flask Method for Thermodynamic Solubility
This protocol is a standard method for determining the equilibrium solubility of a compound.[4]
-
Preparation: Add an excess amount of your solid pyrazolo[1,5-a]pyrimidine compound to a known volume of the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a glass vial.
-
Equilibration: Tightly cap the vial and shake it at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.[3]
-
Separation: After equilibration, allow the suspension to settle. Carefully collect the supernatant and filter it through a 0.22 µm syringe filter to remove any undissolved solid.
-
Quantification: Analyze the concentration of the dissolved compound in the filtrate using a suitable analytical method, such as HPLC-UV or LC-MS/MS.[5]
-
Calculation: The determined concentration represents the thermodynamic solubility of your compound in that specific buffer.
Q2: I've confirmed my compound has low thermodynamic solubility. What are the most common strategies to improve it?
A2: There are several effective strategies to enhance the solubility of pyrazolo[1,5-a]pyrimidine compounds. The choice of method depends on the physicochemical properties of your specific molecule and the intended application. The main approaches can be categorized as either chemical modification or formulation-based strategies.
Chemical Modifications:
-
Introduce Ionizable Groups: If your core structure allows, introducing acidic or basic functional groups can enable the formation of salts, which are often more soluble than the neutral compound.[6][7]
-
Reduce Crystallinity: High crystal lattice energy is a major contributor to low solubility. Structural modifications that disrupt crystal packing, such as adding flexible side chains or creating asymmetry, can significantly improve solubility.[8]
-
Increase Polarity: Adding polar functional groups like hydroxyls, amides, or morpholines can increase the compound's affinity for aqueous environments.[9]
Formulation Strategies:
-
pH Adjustment: For compounds with ionizable groups, adjusting the pH of the solution to favor the charged species can dramatically increase solubility.[10]
-
Co-solvents: Using a mixture of water and a water-miscible organic solvent (e.g., ethanol, propylene glycol, PEG 400) can increase the solubility of hydrophobic compounds.[11][12]
-
Cyclodextrins: These cyclic oligosaccharides can encapsulate the hydrophobic pyrazolo[1,5-a]pyrimidine molecule in their central cavity, forming an inclusion complex with improved aqueous solubility.[13][14]
-
Solid Dispersions: Dispersing the compound in a hydrophilic polymer matrix at a molecular level can create an amorphous solid with enhanced dissolution and solubility.[15][16][17]
Q3: My compound has a basic nitrogen in the pyrimidine ring. How can I investigate if pH adjustment will be an effective solubilization strategy?
A3: The presence of a basic nitrogen suggests that your compound's solubility will likely be pH-dependent. To systematically investigate this, you need to determine the pH-solubility profile.
Experimental Protocol: Determining the pH-Solubility Profile
This protocol will help you understand how the solubility of your compound changes with pH.[18][19]
-
Buffer Preparation: Prepare a series of buffers covering a physiologically relevant pH range (e.g., pH 1.2, 4.5, 6.8, 7.4, and 9.0).[20]
-
Solubility Measurement: Using the shake-flask method described in A1, determine the thermodynamic solubility of your compound in each of these buffers.
-
Data Analysis: Plot the measured solubility (on a logarithmic scale) against the pH of the buffer. The resulting graph will show the pH range where your compound is most soluble.
For a basic compound, you should observe a significant increase in solubility at lower pH values where the basic nitrogen is protonated.[21]
Q4: I'm considering using a co-solvent. How do I choose the right one and what is a good starting point for the concentration?
A4: The selection of a co-solvent depends on the specific properties of your pyrazolo[1,5-a]pyrimidine and the requirements of your experiment (e.g., cell-based assays may have toxicity limitations).
Co-solvent Selection and Optimization Workflow
Caption: Workflow for co-solvent selection.
General Guidance:
-
Start with lower concentrations (1-5%) and gradually increase.
-
Be mindful of "solvent shock," where rapid dilution of a concentrated organic stock into an aqueous buffer can cause precipitation.[22] To avoid this, add the stock solution slowly while vortexing or perform serial dilutions.
-
For cell-based assays, ensure the final concentration of the co-solvent is not toxic to the cells.
Q5: I want to try using cyclodextrins. Which type should I use and what is the general procedure?
A5: Cyclodextrins are an excellent choice for improving the solubility of hydrophobic compounds like many pyrazolo[1,5-a]pyrimidines. The most commonly used cyclodextrins in pharmaceutical development are β-cyclodextrin and its derivatives, such as hydroxypropyl-β-cyclodextrin (HP-β-CD) and sulfobutylether-β-cyclodextrin (SBE-β-CD), due to their larger cavity size and improved safety profiles.[23][24]
Experimental Protocol: Solubilization with Cyclodextrins
This protocol outlines the steps to prepare a cyclodextrin inclusion complex.[25]
-
Cyclodextrin Solution Preparation: Prepare aqueous solutions of the chosen cyclodextrin at various concentrations (e.g., 1%, 5%, 10% w/v).
-
Complexation: Add an excess of your pyrazolo[1,5-a]pyrimidine compound to each cyclodextrin solution.
-
Equilibration: Vigorously stir or sonicate the mixtures at a constant temperature for 24-48 hours.
-
Separation and Quantification: Filter the solutions and quantify the concentration of the dissolved compound as described in the thermodynamic solubility protocol.
-
Phase Solubility Diagram: Plot the concentration of the dissolved compound against the concentration of the cyclodextrin. A linear relationship (AL-type diagram) suggests the formation of a 1:1 inclusion complex.[23]
Data Summary
The following table provides a hypothetical comparison of different solubilization methods on a model pyrazolo[1,5-a]pyrimidine compound.
| Solubilization Method | Conditions | Solubility Increase (fold) |
| None (Aqueous Buffer) | pH 7.4 | 1 (Baseline: 1 µM) |
| pH Adjustment | pH 2.0 | 15 |
| Co-solvent (Ethanol) | 10% (v/v) in buffer | 8 |
| Cyclodextrin (HP-β-CD) | 5% (w/v) in buffer | 25 |
| Solid Dispersion (PVP K30) | 1:5 drug-to-polymer ratio | 50 |
Troubleshooting Decision Tree
This decision tree can guide you in selecting an appropriate solubility enhancement strategy.
Caption: Decision tree for solubility enhancement.
References
Sources
- 1. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 3. evotec.com [evotec.com]
- 4. enamine.net [enamine.net]
- 5. Thermodynamic solubility | Plateforme de chimie biologique intégrative de Strasbourg | PCBIS | UAR 3286 [pcbis.fr]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. researchgate.net [researchgate.net]
- 8. Pyrazolo-Pyrimidinones with Improved Solubility and Selective Inhibition of Adenylyl Cyclase Type 1 Activity for Treatment of Inflammatory Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. longdom.org [longdom.org]
- 11. ijprdjournal.com [ijprdjournal.com]
- 12. solubility enhancement and cosolvency by madhavi | PPTX [slideshare.net]
- 13. researchgate.net [researchgate.net]
- 14. gpsrjournal.com [gpsrjournal.com]
- 15. wjpls.org [wjpls.org]
- 16. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 17. japer.in [japer.in]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. researchgate.net [researchgate.net]
- 20. who.int [who.int]
- 21. pharmatutor.org [pharmatutor.org]
- 22. pdf.benchchem.com [pdf.benchchem.com]
- 23. Cyclodextrin Complexation Improves the Solubility and Caco-2 Permeability of Chrysin - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Adjusting the Structure of β-Cyclodextrin to Improve Complexation of Anthraquinone-Derived Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 25. eijppr.com [eijppr.com]
Technical Support Center: Enhancing the Bioavailability of Pyrazolo[1,5-a]pyrimidine Kinase Inhibitors
Welcome to the technical support center for researchers, scientists, and drug development professionals working with pyrazolo[1,5-a]pyrimidine kinase inhibitors. This guide is designed to provide you with in-depth technical assistance, troubleshooting strategies, and frequently asked questions (FAQs) to address the common challenges encountered when enhancing the oral bioavailability of this important class of therapeutic agents. Our goal is to equip you with the knowledge to make informed decisions, optimize your experimental design, and accelerate your research.
I. Frequently Asked Questions (FAQs)
This section addresses common questions and issues that arise during the development of pyrazolo[1,5-a]pyrimidine kinase inhibitors.
Q1: My pyrazolo[1,5-a]pyrimidine candidate shows excellent in vitro potency but poor efficacy in animal models. What could be the primary reason?
A1: A significant disconnect between in vitro potency and in vivo efficacy is often attributed to poor oral bioavailability. Pyrazolo[1,5-a]pyrimidine kinase inhibitors, like many small molecule kinase inhibitors, frequently exhibit low aqueous solubility and/or poor membrane permeability, which are critical determinants of oral absorption.[1][2][3] Additionally, they can be subject to extensive first-pass metabolism in the gut wall and liver.[1][2] It is crucial to characterize the physicochemical properties and ADME (Absorption, Distribution, Metabolism, and Excretion) profile of your compound early in development.
Q2: What are the initial steps to diagnose the cause of low bioavailability for my compound?
A2: A systematic approach is recommended. Start by assessing the fundamental physicochemical properties:
-
Aqueous Solubility: Determine the kinetic and thermodynamic solubility at different pH values (e.g., pH 1.2, 4.5, and 6.8) to simulate the gastrointestinal (GI) tract conditions.
-
LogP/LogD: Evaluate the lipophilicity of your compound, as an optimal range is necessary for membrane permeation.
-
Permeability: Conduct in vitro permeability assays, such as the Parallel Artificial Membrane Permeability Assay (PAMPA) for passive diffusion or the Caco-2 cell-based assay to assess both passive and active transport mechanisms.[4][5]
These initial assessments will help you identify whether the primary bottleneck is solubility, permeability, or potentially efflux by transporters.
Q3: Can structural modifications to the pyrazolo[1,5-a]pyrimidine scaffold improve its bioavailability?
A3: Yes, medicinal chemistry efforts can significantly impact bioavailability. Introducing solubilizing functional groups, such as basic side-chains or polar heterocyclic moieties, can improve aqueous solubility.[6][7] Structure-activity relationship (SAR) studies that also consider physicochemical properties are crucial. For instance, replacing a highly lipophilic aryl group with a more polar heterocycle can sometimes improve the solubility profile without compromising kinase inhibitory activity.[7]
Q4: What are the most common formulation strategies to enhance the bioavailability of poorly soluble pyrazolo[1,5-a]pyrimidine kinase inhibitors?
A4: Several formulation strategies can be employed, including:
-
Amorphous Solid Dispersions (ASDs): Dispersing the drug in a polymer matrix in an amorphous state can significantly increase its aqueous solubility and dissolution rate.[8][9][10][11]
-
Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) can improve the solubilization of lipophilic drugs in the GI tract.[1][2]
-
Particle Size Reduction: Micronization or nanocrystal technology increases the surface area of the drug particles, leading to a faster dissolution rate.
-
Salt Formation: Forming a salt of the parent compound can modify its physicochemical properties, including solubility and dissolution rate. Lipophilic salts have shown promise for enhancing absorption when combined with lipid-based formulations.[1][2][3]
The choice of strategy depends on the specific properties of your compound and the desired drug product profile.
II. Troubleshooting Guides
This section provides detailed troubleshooting guidance and experimental protocols for specific challenges you may encounter.
Guide 1: Low Aqueous Solubility
Issue: Your pyrazolo[1,5-a]pyrimidine kinase inhibitor exhibits very low solubility in aqueous media, hindering further in vitro and in vivo evaluation.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low aqueous solubility.
Detailed Protocols:
Protocol 1.1: Preparation and Evaluation of Amorphous Solid Dispersions (ASDs)
-
Rationale: Converting the crystalline drug to a high-energy amorphous state within a polymer matrix can significantly enhance its apparent solubility and dissolution rate.[8][9][10][11]
-
Step-by-Step Methodology:
-
Polymer Selection: Screen a panel of polymers such as PVP K30, HPMCAS, and Soluplus®.
-
Solvent Evaporation Method (Small Scale): a. Dissolve the pyrazolo[1,5-a]pyrimidine inhibitor and the selected polymer in a common volatile solvent (e.g., methanol, acetone, or a mixture). Common drug-to-polymer ratios to screen are 1:1, 1:2, and 1:3 (w/w). b. Evaporate the solvent under reduced pressure using a rotary evaporator. c. Further dry the resulting film under vacuum to remove any residual solvent.
-
Solid-State Characterization: a. Differential Scanning Calorimetry (DSC): Confirm the absence of the drug's melting endotherm, indicating the formation of an amorphous dispersion. b. Powder X-ray Diffraction (PXRD): Verify the absence of crystalline peaks and the presence of a halo pattern, characteristic of an amorphous state.
-
In Vitro Dissolution Testing: a. Perform dissolution studies using a USP II apparatus in biorelevant media (e.g., FaSSIF and FeSSIF) to assess the dissolution rate and extent of supersaturation. b. Compare the dissolution profiles of the ASDs to that of the crystalline drug.
-
Data Presentation: Example of Solubility Enhancement with ASDs
| Formulation | Drug:Polymer Ratio (w/w) | Kinetic Solubility in FaSSIF (µg/mL) | Fold Increase vs. Crystalline |
| Crystalline Drug | - | 5.2 ± 0.8 | 1.0 |
| ASD with PVP K30 | 1:2 | 45.8 ± 3.1 | 8.8 |
| ASD with HPMCAS | 1:2 | 62.1 ± 4.5 | 11.9 |
Protocol 1.2: Formulation for In Vivo Studies using a Co-solvent/Surfactant System
-
Rationale: For early-stage in vivo studies, a simple liquid formulation can be developed to assess the compound's intrinsic pharmacokinetic properties.
-
Step-by-Step Methodology:
-
Vehicle Screening: Evaluate the solubility of your compound in various pharmaceutically acceptable solvents (e.g., DMSO, PEG400, Propylene Glycol) and surfactants (e.g., Tween-80, Cremophor EL).
-
Formulation Preparation: a. Dissolve the accurately weighed pyrazolo[1,5-a]pyrimidine inhibitor in a minimal amount of DMSO (typically aiming for <10% of the final volume). b. Add co-solvents such as PEG400 sequentially, vortexing thoroughly after each addition. c. Add a surfactant like Tween-80 to improve wetting and maintain solubility upon dilution in aqueous media. d. Finally, add saline or sterile water to the desired final volume and vortex until a clear, homogenous solution is obtained.
-
Pre-dosing Check: Before administration, visually inspect the formulation for any signs of precipitation.
-
Guide 2: Poor Membrane Permeability
Issue: Your compound has adequate solubility but still shows low absorption, suggesting poor membrane permeability.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for poor membrane permeability.
Detailed Protocols:
Protocol 2.1: Parallel Artificial Membrane Permeability Assay (PAMPA)
-
Rationale: PAMPA is a high-throughput, cell-free assay that predicts passive membrane permeability.[4][5] It is a cost-effective first screen for permeability issues.
-
Step-by-Step Methodology:
-
Prepare the Donor Plate: Add a solution of your compound in a buffer at a relevant GI pH (e.g., pH 6.5) to the donor wells of the PAMPA plate.
-
Prepare the Acceptor Plate: Fill the acceptor wells with a buffer (e.g., pH 7.4) that may contain a solubility enhancer to maintain sink conditions.
-
Assemble the PAMPA Sandwich: Place the donor plate on top of the acceptor plate, creating a "sandwich." The bottom of the donor wells contains a filter coated with a lipid solution (e.g., lecithin in dodecane) that forms the artificial membrane.
-
Incubation: Incubate the plate assembly for a defined period (e.g., 4-18 hours) at room temperature.
-
Quantification: After incubation, determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method (e.g., UV-Vis spectroscopy or LC-MS/MS).
-
Calculate Permeability (Papp): The apparent permeability coefficient is calculated using established equations.
-
Protocol 2.2: Caco-2 Permeability Assay
-
Rationale: The Caco-2 cell monolayer is considered the gold standard for in vitro prediction of intestinal drug absorption as it expresses key drug transporters, allowing for the assessment of both passive and active transport, including efflux.
-
Step-by-Step Methodology:
-
Cell Culture: Culture Caco-2 cells on permeable Transwell® inserts for 21 days to allow for differentiation and formation of a polarized monolayer with tight junctions.
-
Monolayer Integrity Check: Measure the Transepithelial Electrical Resistance (TEER) to ensure the integrity of the cell monolayer.
-
Bidirectional Permeability Study: a. Apical to Basolateral (A-B) Transport: Add the compound to the apical (upper) chamber and measure its appearance in the basolateral (lower) chamber over time. This represents absorption. b. Basolateral to Apical (B-A) Transport: Add the compound to the basolateral chamber and measure its appearance in the apical chamber. This indicates efflux.
-
Sample Analysis: Quantify the compound concentration in the samples from both chambers at different time points using LC-MS/MS.
-
Calculate Papp and Efflux Ratio: a. Calculate the apparent permeability coefficients for both A-B (Papp, A-B) and B-A (Papp, B-A) directions. b. The efflux ratio is calculated as Papp, B-A / Papp, A-B. An efflux ratio greater than 2 suggests that the compound is a substrate for efflux transporters like P-glycoprotein (P-gp).
-
Guide 3: Bioanalytical Method for Pharmacokinetic Studies
Issue: You need a reliable method to quantify your pyrazolo[1,5-a]pyrimidine kinase inhibitor in plasma samples from in vivo studies.
Troubleshooting Workflow:
Caption: Workflow for developing a bioanalytical method.
Detailed Protocol:
Protocol 3.1: LC-MS/MS Quantification in Rat Plasma
-
Rationale: Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) provides the sensitivity and selectivity required for the accurate quantification of drugs in complex biological matrices.
-
Step-by-Step Methodology:
-
Sample Preparation (Protein Precipitation): a. To 50 µL of rat plasma in a microcentrifuge tube, add 150 µL of ice-cold acetonitrile containing the internal standard (a structurally similar compound or a stable isotope-labeled version of the analyte). b. Vortex for 1 minute to precipitate the plasma proteins. c. Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C. d. Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen. e. Reconstitute the residue in the mobile phase for injection into the LC-MS/MS system.
-
LC-MS/MS Conditions (Example):
-
LC System: A standard HPLC or UPLC system.
-
Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray ionization (ESI) in positive mode.
-
Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for the analyte and internal standard.
-
-
Method Validation: Validate the method according to regulatory guidelines (e.g., FDA or EMA) for linearity, accuracy, precision, selectivity, recovery, and stability.
-
Data Presentation: Example Pharmacokinetic Parameters in Rats
| Formulation | Cmax (ng/mL) | Tmax (h) | AUC (0-t) (ng*h/mL) | Bioavailability (%) |
| Oral Suspension | 150 ± 35 | 2.0 | 650 ± 120 | 15 |
| ASD Formulation | 780 ± 98 | 1.0 | 3900 ± 450 | 90 |
III. References
-
Enhancing the Oral Absorption of Kinase Inhibitors Using Lipophilic Salts and Lipid-Based Formulations. Molecular Pharmaceutics. [Link]
-
Enhancing the Oral Absorption of Kinase Inhibitors Using Lipophilic Salts and Lipid-Based Formulations. PubMed. [Link]
-
Enhancing the Oral Absorption of Kinase Inhibitors Using Lipophilic Salts and Lipid Based Formulations. ResearchGate. [Link]
-
Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays. PMC - NIH. [Link]
-
Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol. Creative Bioarray. [Link]
-
Optimization of a pyrazolo[1,5-a]pyrimidine class of KDR kinase inhibitors: improvements in physical properties enhance cellular activity and pharmacokinetics. PubMed. [Link]
-
INCREASING THE BIOAVAILABILITY OF ONCOLOGY DRUGS WITH AMORPHOUS SOLID DOSAGE FORMULATIONS. C&EN. [Link]
-
Improvement of Oral Bioavailability of Pyrazolo-Pyridone Inhibitors of the Interaction of DCN1/2 and UBE2M. PMC - NIH. [Link]
-
Parallel Artificial Membrane Permeability Assay (PAMPA). Evotec. [Link]
-
Parallel Artificial Membrane Permeability Assay Kit (PAMPA-096). BioAssay Systems. [Link]
-
Caco 2 Cell Permeability Assay. SlideShare. [Link]
-
Evaluation of the reproducibility of Parallel Artificial Membrane Permeation Assays (PAMPA). MilliporeSigma. [Link]
-
Caco 2 Cell Permeability Assay. YouTube. [Link]
-
Detailed assay workflow of the equilibrated Caco-2 permeability assay... ResearchGate. [Link]
-
Application of parallel artificial membrane permeability assay technique and chemometric modeling for blood–brain barrier permeability prediction of protein kinase inhibitors. PMC - PubMed Central. [Link]
-
Synthetic Strategies for Improving Solubility: Optimization of Novel Pyrazolo[1,5- a ]pyrimidine CFTR Activator That Ameliorates Dry Eye Disease. ResearchGate. [Link]
-
Caco-2 permeability assay. Creative Bioarray. [Link]
-
Development and evaluation of amorphous solid dispersions to enhance solubility of poorly water-soluble drugs using hot-melt extrusion and spray-drying techniques. The Pharma Innovation. [Link]
-
DB-ALM Protocol n° 142 : Permeability Assay on Caco-2 Cells. JRC Big Data Analytics Platform. [Link]
-
Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Publishing. [Link]
-
Increasing the Bioavailability of Oncology Drugs with Amorphous Solid Dosage Formulations. Lonza. [Link]
-
(PDF) Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer-Drug Microarrays. ResearchGate. [Link]
-
Pyrazolo-Pyrimidinones with Improved Solubility and Selective Inhibition of Adenylyl Cyclase Type 1 Activity for Treatment of Inflammatory Pain. PMC - PubMed Central. [Link]
-
Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives. PMC - NIH. [Link]
-
Pharmacokinetic considerations and challenges in oral anticancer drug therapy. Future Medicine. [Link]
-
Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. MDPI. [Link]
-
Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. PMC - PubMed Central. [Link]
-
Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. PubMed Central. [Link]
-
Drug Solubility Enhancement Strategies Using Amorphous Solid Dispersion: Examination on Type and The Amount of the Polymer S. Jurnal Farmasi dan Ilmu Kefarmasian Indonesia. [Link]
-
A rapid, simple and sensitive LC-MS/MS method for lenvatinib quantification in human plasma for therapeutic drug monitoring. PLOS ONE. [Link]
-
Strategic design of pyrazolo[1,5-a]pyrimidine derivatives, focusing on... ResearchGate. [Link]
-
Discovery of pyrazolo[1,5-a]pyrimidine-based CHK1 inhibitors: a template-based approach--part 1. PubMed. [Link]
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- 2. jurnal.unpad.ac.id [jurnal.unpad.ac.id]
- 3. chromatographyonline.com [chromatographyonline.com]
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- 5. Discovery and optimisation of pyrazolo[1,5-a]pyrimidines as aryl hydrocarbon receptor antagonists - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part II—Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
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- 9. Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
Technical Support Center: Pyrazolo[1,5-a]pyrimidine hERG Liability
Welcome to the technical support center for researchers, scientists, and drug development professionals working with pyrazolo[1,5-a]pyrimidine compounds. This guide is designed to provide in-depth, practical answers and troubleshooting strategies for one of the most common off-target liabilities encountered with this scaffold: inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel. Understanding and mitigating hERG inhibition is critical for avoiding cardiotoxicity risks and advancing safe drug candidates.[1]
This resource is structured in a question-and-answer format to directly address the challenges you may encounter during your experimental work.
Part 1: Frequently Asked Questions (FAQs)
This section addresses foundational questions regarding the hERG liability of pyrazolo[1,5-a]pyrimidine compounds.
Q1: Why is hERG inhibition a recurrent issue with pyrazolo[1,5-a]pyrimidine-based compounds, particularly kinase inhibitors?
A1: The issue stems from a convergence of physicochemical properties common to many kinase inhibitors and the specific pharmacology of the hERG channel. The pyrazolo[1,5-a]pyrimidine scaffold is a versatile and rigid heterocyclic system often used in designing ATP-competitive kinase inhibitors.[2][3] To achieve potency, medicinal chemists often decorate this core with lipophilic and basic moieties to interact with the kinase active site.[4]
Unfortunately, these very features are also well-recognized pharmacophoric elements for hERG channel binders. The hERG channel's inner pore cavity is large, hydrophobic, and lined with key aromatic residues (Tyr652 and Phe656) that form favorable interactions with lipophilic and cationic compounds.[5] Key characteristics of pyrazolo[1,5-a]pyrimidine derivatives that increase hERG risk include:
-
Presence of a basic nitrogen: A positively ionizable nitrogen atom (a common feature in kinase inhibitors for solubility and hinge-binding) is a primary driver for hERG affinity.
-
High Lipophilicity (logP > 3.5): Lipophilic molecules can readily partition into the cell membrane, increasing their local concentration near the channel.[6]
-
Aromatic Moieties: Appended aryl or heteroaryl groups can engage in π-π stacking interactions with the Phe656 and Tyr652 residues in the hERG pore.
Q2: What is the mechanism of hERG channel blockade and why is it dangerous?
A2: The hERG channel conducts the rapid delayed rectifier potassium current (IKr), which is essential for the repolarization phase (phase 3) of the cardiac action potential.[1] When a compound blocks this channel, it impedes the outflow of potassium ions from cardiomyocytes. This delay in repolarization prolongs the action potential duration, which is observed on an electrocardiogram (ECG) as a prolongation of the QT interval.[1]
This "Long QT Syndrome" (LQTS) can create an electrophysiological environment ripe for early afterdepolarizations, potentially leading to a life-threatening polymorphic ventricular tachycardia called Torsades de Pointes (TdP), which can degenerate into ventricular fibrillation and cause sudden cardiac death.[1] Because of this severe risk, regulatory agencies mandate rigorous hERG screening for all new chemical entities.[7]
Q3: At what stage of my research should I start screening for hERG inhibition?
A3: As early as possible. Integrating hERG liability assessment early in the drug discovery pipeline—ideally at the hit-to-lead and lead optimization stages—is the most resource-effective strategy.[7] Early-stage screening allows for the establishment of a structure-activity relationship (SAR) for both on-target potency and off-target hERG activity. This dual-SAR approach enables medicinal chemists to design new analogs that "dial out" hERG affinity while retaining or improving target potency.[7] Relying on later-stage assays can lead to the costly failure of an otherwise promising lead candidate.
Q4: What are the primary assays for assessing hERG liability, and which one should I use?
A4: There is a tiered approach to hERG testing, with assays varying in throughput, cost, and physiological relevance.
| Assay Type | Throughput | Cost | Physiological Relevance | Best Use Case |
| In-silico Models | Very High | Low | Predictive | Early hit selection, virtual library screening[8][9] |
| Radioligand Binding | High | Medium | Biochemical | High-throughput screening (HTS) of large compound sets[2] |
| Fluorescence-based | High | Medium | Functional (Surrogate) | HTS, early SAR exploration[5] |
| Automated Patch Clamp | Medium | High | Functional (Gold Standard) | Lead optimization, detailed IC50 determination[2] |
| Manual Patch Clamp | Low | Very High | Functional (Gold Standard) | Definitive mechanism of action studies, regulatory submissions[2] |
For early-stage projects involving many pyrazolo[1,5-a]pyrimidine analogs, a high-throughput fluorescence-based assay or radioligand binding can be an effective primary screen. Promising hits should then be confirmed and accurately quantified using the gold-standard automated patch-clamp electrophysiology.
Part 2: Troubleshooting Experimental Assays
This section provides practical guidance for specific issues that may arise during hERG testing of pyrazolo[1,5-a]pyrimidine compounds.
Q5: My pyrazolo[1,5-a]pyrimidine compound has poor solubility in aqueous buffer. How can I get a reliable IC50 value in my patch-clamp experiment?
A5: This is a very common problem, especially for potent kinase inhibitors which are often lipophilic.
-
Initial Troubleshooting Steps:
-
Check DMSO Concentration: Ensure the final DMSO concentration in your assay buffer is consistent across all compound concentrations and does not exceed a validated level (typically ≤0.5%). High DMSO levels can have independent effects on ion channels.
-
Visually Inspect for Precipitation: Before applying the compound to the cells, visually inspect the final dilution in the assay buffer for any cloudiness or precipitate. Centrifuge the solution and test the supernatant if necessary.
-
Use a "Pre-Spike" Method: Instead of adding a small volume of a highly concentrated stock to a large volume of buffer, perform serial dilutions in DMSO first. Then, add a consistent, small volume (e.g., 2 µL) of each DMSO dilution to your final assay buffer volume. This can help prevent the compound from crashing out of solution.
-
-
Advanced Solutions:
-
Utilize Solubilizing Excipients: If solubility remains an issue, consider the use of a low concentration of a non-ionic surfactant like Pluronic F-127 or a cyclodextrin (e.g., HP-β-CD) in your assay buffer. Crucially, you must validate that the chosen excipient does not interfere with the hERG channel at the concentration used. Run a vehicle control with the excipient alone to confirm.
-
Analytical Chemistry Confirmation: For key compounds, it is highly recommended to measure the actual concentration of the compound in the assay buffer supernatant after a simulated incubation period. This can be done using LC-MS/MS and provides the most accurate measure of the concentration being tested.
-
Q6: I'm seeing a high rate of false positives in my fluorescence-based hERG assay. What could be the cause?
A6: Fluorescence-based assays, such as those using thallium flux as a surrogate for potassium, are powerful for high-throughput screening but are susceptible to artifacts.[10]
-
Causality and Troubleshooting Workflow:
Troubleshooting fluorescence assay false positives. -
Compound Interference: Pyrazolo[1,5-a]pyrimidines, being aromatic heterocycles, can sometimes possess intrinsic fluorescence or act as quenchers. Run control wells containing your compound with the dye but without cells to check for this.
-
Cytotoxicity: If a compound is cytotoxic, it will disrupt membrane integrity and lead to a loss of the thallium gradient, mimicking channel inhibition. Perform a counter-screen for cytotoxicity at the same concentrations and time points used in your hERG assay.
-
Precipitation: Compound precipitate can scatter light and interfere with the fluorescence reading. Refer to the solubility troubleshooting steps in Q5.
-
Q7: My hERG IC50 data from automated patch-clamp seems to vary between experiments. How can I improve reproducibility?
A7: Reproducibility in electrophysiology requires stringent quality control.
-
Key QC Parameters:
-
Seal Resistance: Only accept recordings from cells with a high seal resistance (>1 GΩ). A low seal resistance indicates a "leaky" patch, which will underestimate the inhibitory effect.
-
Stable Baseline: Ensure the hERG current is stable during the baseline recording period before any compound is added. A drifting baseline ("rundown") can confound the analysis. If you observe significant rundown, your cell health or internal solutions may need optimization.
-
Voltage Protocol: Use a standardized voltage protocol designed to elicit hERG's characteristic rapid inactivation and slow deactivation. Small changes in the protocol can affect the apparent potency of state-dependent blockers.
-
Compound Wash-in Time: Ensure the compound has reached equilibrium at each concentration. Highly lipophilic compounds may take longer to partition into the membrane and reach their binding site. Check if the inhibitory effect has plateaued before moving to the next concentration.
-
Cell Passage Number: Use cells within a validated passage number range. Over-passaged cells can exhibit altered channel expression and electrophysiological properties.
-
Part 3: Medicinal Chemistry and SAR Troubleshooting
This section focuses on strategies to mitigate hERG inhibition through chemical modification of the pyrazolo[1,5-a]pyrimidine scaffold.
Q8: My lead pyrazolo[1,5-a]pyrimidine is a potent kinase inhibitor, but it also has a hERG IC50 of 500 nM. What are the first structural modifications I should try?
A8: The primary goal is to disrupt the key pharmacophoric features responsible for hERG binding while maintaining on-target activity. A systematic approach is most effective.
-
Medicinal Chemistry Mitigation Strategy:
-
Attack the Basicity: This is often the most effective strategy. [4] * Lower the pKa: Introduce electron-withdrawing groups (e.g., fluorine) on or near the basic nitrogen to decrease its pKa. A lower pKa means a smaller fraction of the molecule is protonated at physiological pH, reducing the cationic interaction with the hERG channel.
-
Remove or Replace the Basic Center: If the basic group is not essential for on-target activity, consider removing it or replacing it with a neutral or less basic bioisostere. One published study on pyrazolo[1,5-a]pyrimidine Pim-1 inhibitors found that completely removing a terminal basic moiety successfully addressed a significant hERG issue. [11]
-
-
Reduce Lipophilicity (cLogP):
-
Introduce Polar Groups: Replace lipophilic aromatic rings or alkyl chains with smaller, more polar groups like oxetanes, morpholines, or amides. This can reduce the compound's ability to partition into the membrane. [6] * Add an Acidic Moiety: If the basic center is critical for potency, adding a carboxylic acid or other acidic group elsewhere in the molecule can create a zwitterion. This often dramatically reduces lipophilicity and can mitigate hERG binding.
-
-
Introduce Steric Hindrance:
-
Add bulky substituents near the key hERG-binding elements (like the basic nitrogen) to create a steric clash that prevents the molecule from adopting the optimal conformation for binding within the hERG pore.
-
Q9: I've tried reducing basicity and lipophilicity, but I'm losing too much on-target potency. Are there other options?
A9: Yes, this is a common challenge in multiparameter optimization.
-
Conformational Constraint: Rigidifying the molecule by introducing rings or macrocyclization can sometimes lock it into a conformation that is favorable for the on-target kinase but unfavorable for the hERG channel. This is a more complex strategy but can be highly effective.
-
Explore Different Exit Vectors: Systematically explore different positions on the pyrazolo[1,5-a]pyrimidine core for attaching solubilizing groups or the pharmacophoric elements required for kinase activity. The spatial relationship between the basic center and lipophilic groups is critical for hERG binding, and altering this relationship may decouple it from your on-target SAR.
-
Utilize In-Silico Modeling: Use hERG channel homology models and docking studies to visualize how your compounds might be binding. [8]These models can provide structural hypotheses for why a compound is a hERG binder and suggest specific modifications to disrupt that interaction. While not a replacement for experimental data, they can help prioritize which analogs to synthesize.
Part 4: Key Experimental Protocols
Protocol 1: High-Throughput Fluorescence-Based hERG Assay (Thallium Flux)
This protocol is adapted from established methods for use in a 1536-well format, suitable for primary screening. [10]
-
Cell Plating: Seed HEK293 or U2OS cells stably expressing the hERG channel into 1536-well black-walled, clear-bottom plates at a validated density. Allow cells to adhere for 24 hours.
-
Dye Loading: Remove the culture medium and add 3 µL of loading buffer containing a thallium-sensitive fluorescent dye (e.g., FluxOR™). Incubate for 60-90 minutes at room temperature, protected from light.
-
Compound Addition: Using an acoustic dispenser or pin tool, add 20-30 nL of your pyrazolo[1,5-a]pyrimidine compounds from a DMSO source plate to the assay plate. Add a known hERG blocker (e.g., Astemizole) as a positive control and DMSO as a negative (vehicle) control. Incubate for 15-30 minutes.
-
Signal Detection: Place the assay plate into a kinetic plate reader (e.g., FDSS, FLIPR).
-
Thallium Addition & Reading: Add 1 µL of a stimulus buffer containing thallium sulfate. Immediately begin reading the fluorescence intensity kinetically for 2-3 minutes.
-
Data Analysis: The influx of thallium into the cells through open hERG channels causes an increase in fluorescence. An active hERG inhibitor will block this influx, resulting in a reduced fluorescence signal. Calculate the percent inhibition for each compound relative to the positive and negative controls.
Protocol 2: Automated Patch-Clamp Electrophysiology
This protocol provides a general workflow for determining the IC50 of a compound using an automated patch-clamp system (e.g., QPatch).
-
Cell Preparation: Harvest a suspension of CHO or HEK cells stably expressing hERG. Ensure high viability (>95%) and the correct cell density as recommended by the instrument manufacturer.
-
System Priming: Prime the system's microfluidic chambers with external and internal solutions. The internal solution should contain K+ as the primary charge carrier, while the external solution is a physiological saline buffer.
-
Cell Sealing and Whole-Cell Configuration: The system will automatically trap a single cell at each recording site, form a GΩ seal, and then rupture the cell membrane to achieve the whole-cell configuration.
-
Baseline Recording: Apply a voltage-clamp protocol to the cell to elicit hERG currents. A typical protocol involves a depolarization step to +20 mV to open and then inactivate the channels, followed by a repolarization step to -50 mV to measure the deactivating tail current. Record this baseline current for 1-2 minutes to ensure stability.
-
Compound Application: Prepare serial dilutions of your pyrazolo[1,5-a]pyrimidine compound in the external solution. The system will perfuse the first (lowest) concentration over the cell.
-
Equilibrium and Recording: Allow the compound to equilibrate for 3-5 minutes, or until the inhibitory effect has stabilized. Record the inhibited current using the same voltage protocol.
-
Dose-Response: Repeat step 6 for progressively higher concentrations of the compound until maximum inhibition is achieved.
-
Data Analysis: For each concentration, measure the peak tail current and calculate the percentage of inhibition relative to the baseline current. Fit the concentration-response data to a Hill equation to determine the IC50 value.
References
-
Aronov, A. M. (2005). Predictive in silico modeling for hERG channel blockers. Drug Discovery Today, 10(2), 149-155. [Link]
-
Chen, Z., et al. (2014). Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors. ACS Medicinal Chemistry Letters, 5(9), 1033-1038. [Link]
-
Drug Hunter. (2024). Med Chem Strategies to Master hERG and Mitigate Cardiotoxicity Risks. Drug Hunter Website. [Link]
-
Garrido, M. V., et al. (2022). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Medicinal Chemistry, 13(10), 1165-1196. [Link]
-
Kirsch, G. E. (2006). Dealing with hERG liabilities early: diverse approaches to an important goal in drug development. British Journal of Pharmacology, 147(1), 1-2. [Link]
-
Skerlj, R. T., et al. (2011). Mitigating hERG Inhibition: Design of Orally Bioavailable CCR5 Antagonists as Potent Inhibitors of R5 HIV-1 Replication. ACS Medicinal Chemistry Letters, 2(10), 775-779. [Link]
-
Valko, K., et al. (2016). Prediction of hERG inhibition of drug discovery compounds using biomimetic HPLC measurements. Journal of Pharmaceutical and Biomedical Analysis, 129, 497-505. [Link]
-
Wang, L., et al. (2017). In silico prediction of hERG potassium channel blockage by chemical category approaches. Acta Pharmaceutica Sinica B, 7(1), 60-68. [Link]
-
Zhao, J., & Xia, M. (2022). Cell-based hERG Channel Inhibition Assay in High-throughput Format. Methods in Molecular Biology, 2439, 29-38. [Link]
-
Zhang, Y., et al. (2020). Lead compound optimization strategy (5) - Reducing the hERG cardiac toxicity in drug development. Yao Xue Xue Bao, 55(10), 2291-2300. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. research.ed.ac.uk [research.ed.ac.uk]
- 4. drughunter.com [drughunter.com]
- 5. Prediction of hERG inhibition of drug discovery compounds using biomimetic HPLC measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mitigating hERG Inhibition: Design of Orally Bioavailable CCR5 Antagonists as Potent Inhibitors of R5 HIV-1 Replication - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Dealing with hERG liabilities early: diverse approaches to an important goal in drug development - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In silico prediction of hERG inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Predictive in silico modeling for hERG channel blockers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purifying Pyrazolo[1,5-a]pyrimidines by Column Chromatography
Welcome to the technical support center for the purification of pyrazolo[1,5-a]pyrimidines. This guide is designed for researchers, medicinal chemists, and process development scientists who work with this important class of nitrogen-containing heterocycles. The unique electronic properties and basic nature of the pyrazolo[1,5-a]pyrimidine scaffold can present specific challenges during silica gel column chromatography.[1] This resource provides in-depth, experience-driven answers to common problems and questions to help you achieve optimal purity and yield.
Troubleshooting Guide: Common Purification Issues
This section addresses the most frequent problems encountered during the column chromatography of pyrazolo[1,5-a]pyrimidines, offering causative explanations and actionable solutions.
Question 1: Why are my compound's peaks tailing or streaking on the TLC plate and column?
Answer:
Peak tailing is a common issue when purifying nitrogen-containing heterocycles like pyrazolo[1,5-a]pyrimidines on standard silica gel.[2] This phenomenon is primarily caused by strong, non-ideal interactions between the basic nitrogen atoms in your molecule and acidic silanol groups (Si-OH) on the surface of the silica. These interactions lead to a secondary retention mechanism, causing a portion of the molecules to lag behind the main band, resulting in a "tail".[3][4]
Root Causes & Solutions:
-
Acid-Base Interaction: The lone pairs on the pyrimidine and pyrazole nitrogens act as Lewis bases, interacting strongly with acidic surface silanols.
-
Solution 1: Add a Basic Modifier. The most effective solution is to neutralize the acidic sites on the silica gel. Add a small amount of a basic modifier to your mobile phase. Triethylamine (Et₃N) is the most common choice. Start with 0.1-0.5% (v/v) in your eluent and adjust as needed. For very basic compounds, a 1% solution of ammonia in methanol can be used as part of the mobile phase.[2][3]
-
Solution 2: Use a Different Stationary Phase. If tailing persists, consider an alternative stationary phase. Neutral or basic alumina can be excellent choices for purifying basic compounds.[2] Alternatively, modern end-capped silica columns, where the residual silanol groups are chemically derivatized, can significantly reduce these secondary interactions.[4]
-
-
Column Overload: Loading too much sample can saturate the stationary phase, leading to band broadening and tailing.
-
Solution: As a general rule, the mass of your crude sample should be between 1-5% of the mass of the silica gel used for the column.[2] If you need to purify a large amount of material, it is better to use a wider diameter column rather than increasing the load on a smaller one.
-
Question 2: My pyrazolo[1,5-a]pyrimidine seems to be decomposing on the column. How can I prevent this?
Answer:
While the pyrazolo[1,5-a]pyrimidine core is generally stable, certain functionalities can render it susceptible to degradation on acidic silica gel.[5] This is especially true for derivatives with acid-labile protecting groups or highly activated aromatic rings.
Root Causes & Solutions:
-
Acid-Catalyzed Degradation: The acidic nature of silica gel can catalyze the cleavage of protecting groups (e.g., Boc, acetals) or promote unwanted side reactions.
-
Solution 1: Deactivate the Silica Gel. Before packing your column, you can neutralize the silica. This can be done by preparing a slurry of the silica gel in the least polar solvent of your eluent system containing 1-2% triethylamine. Let it stand for an hour, then pack the column as usual. This pre-treatment "calms" the acidic sites.
-
Solution 2: Use an Alternative Adsorbent. Florisil® (magnesium silicate) or celite can be used as milder alternatives to silica gel for sensitive compounds, although they often provide lower resolution.[5]
-
-
Extended Contact Time: The longer your compound remains on the column, the greater the opportunity for degradation.
-
Solution: Optimize your mobile phase to ensure a reasonable elution time. Aim for a Retention Factor (Rf) of 0.25-0.35 on your analytical TLC plate for the target compound. This provides a good balance between separation and speed.
-
Question 3: I'm experiencing poor separation between my product and a closely related impurity. What are my options?
Answer:
Achieving good resolution between structurally similar compounds is a classic chromatography challenge. For pyrazolo[1,5-a]pyrimidines, this often involves separating isomers or byproducts with minor functional group differences.
Root Causes & Solutions:
-
Suboptimal Mobile Phase: The chosen solvent system may not have sufficient selectivity to resolve the compounds.
-
Solution 1: Change Solvent Selectivity. If you are using a standard hexane/ethyl acetate system, try switching to a different solvent combination. Toluene or dichloromethane as the non-polar component, or acetone/methanol as the polar component, can alter the interactions with the stationary phase and improve separation.[2]
-
Solution 2: Use a Gradient Elution. A shallow solvent gradient can effectively resolve compounds with close Rf values. Start with a mobile phase composition that keeps your target compound near the baseline (low Rf) and slowly increase the polarity. This will sharpen the peaks and enhance separation.[2]
-
-
Improper Column Packing: A poorly packed column with channels or cracks will lead to severe band broadening and a complete loss of resolution.
-
Solution: Ensure you are using a proper slurry packing technique. The silica should be fully suspended in the initial mobile phase and poured in a single, continuous motion. Gently tap the column as the silica settles to ensure a uniform bed.
-
Troubleshooting Workflow Diagram
The following diagram outlines a logical workflow for addressing poor separation issues.
Sources
Preventing degradation of 7-Methylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid in solution
Welcome to the technical support center for 7-Methylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid (Compound 7-MPCA). This guide is designed for researchers, medicinal chemists, and drug development professionals to provide expert advice on preventing its degradation in solution. By understanding the underlying chemical principles, you can ensure the integrity of your experiments and the stability of your valuable compound.
Introduction to Compound Stability
This compound is a heterocyclic compound featuring a fused pyrazole and pyrimidine ring system.[1][2] This scaffold is a privileged structure in medicinal chemistry, often explored for its potential as a kinase inhibitor and in other therapeutic areas.[3][4] The compound's stability is governed by the reactivity of the N-heterocyclic core and the carboxylic acid functional group.[5] Degradation can compromise sample purity, leading to inaccurate biological data and irreproducible results. This guide provides a proactive approach to stability management through a series of frequently asked questions and troubleshooting protocols.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Question 1: My stock solution of 7-MPCA in DMSO is showing a decrease in purity over a few weeks, even when stored at 4°C. What is the likely cause?
Answer: This is a common issue related to the hygroscopic nature of DMSO and the inherent reactivity of the compound.
-
Causality: Dimethyl sulfoxide (DMSO) is notoriously hygroscopic, meaning it readily absorbs moisture from the atmosphere. Even minimal water content can be sufficient to initiate slow hydrolysis of susceptible functional groups on the pyrazolopyrimidine ring over time. While the carboxylic acid itself is stable, the fused ring system can have electrophilic sites prone to nucleophilic attack by water. Additionally, long-term storage in DMSO, even at refrigerated temperatures, may not completely halt oxidative degradation if the solvent contains peroxide impurities or if atmospheric oxygen is present.
-
Troubleshooting & Prevention:
-
Use High-Purity, Anhydrous DMSO: Always use a freshly opened bottle of anhydrous, high-purity DMSO for preparing stock solutions.
-
Aliquot Solutions: Prepare smaller, single-use aliquots of your stock solution. This minimizes the number of freeze-thaw cycles and reduces the exposure of the bulk stock to atmospheric moisture each time it's opened.
-
Inert Gas Overlay: Before sealing vials for storage, flush the headspace with an inert gas like argon or nitrogen. This displaces oxygen and moisture, creating a protective atmosphere.
-
Storage Temperature: While 4°C is good, consider storage at -20°C or -80°C for long-term stability (>1 month). For a similar compound, Pyrimidine-4-Carboxylic Acid, storage at -20°C is recommended, with aqueous solutions not being stored for more than a day.[6]
-
Question 2: I am preparing an aqueous buffer solution of 7-MPCA for a biological assay, but I'm concerned about degradation during the experiment. What is the optimal pH range for stability?
Answer: The optimal pH is critical and represents a balance between solubility and stability.
-
Causality: The stability of 7-MPCA in aqueous solution is highly pH-dependent. The carboxylic acid group has a pKa likely in the range of 4-5, typical for simple carboxylic acids.[7]
-
Acidic Conditions (pH < 4): In strongly acidic solutions, the nitrogen atoms in the pyrazolopyrimidine ring can become protonated. This can increase the ring's susceptibility to nucleophilic attack by water, potentially leading to ring-opening hydrolysis.
-
Basic Conditions (pH > 8): In basic solutions, the carboxylic acid group will be deprotonated to the more water-soluble carboxylate salt.[8][9] While this improves solubility, high pH can promote base-catalyzed hydrolysis or oxidation, potentially degrading the heterocyclic core.
-
Neutral to Slightly Acidic (pH 5-7.5): This range is often the most stable. The compound exists as a mix of the neutral carboxylic acid and the carboxylate anion. This avoids the extremes of acid- or base-catalyzed degradation.
-
-
Recommendation: For most biological assays, a buffer system between pH 6.0 and 7.4 is recommended as a starting point. It is crucial to perform a preliminary stability study within your specific buffer system to confirm.
Question 3: My purity analysis (HPLC-UV) shows several new, small peaks after exposing my compound to ambient light on the lab bench. Is 7-MPCA light sensitive?
Answer: Yes, compounds with fused aromatic heterocyclic systems like pyrazolo[1,5-a]pyrimidine are often susceptible to photodegradation.
-
Causality: The conjugated π-electron system of the heterocyclic core can absorb UV and visible light.[2] This absorption of energy can excite the molecule to a higher energy state, where it can undergo various photochemical reactions, including oxidation, rearrangement, or cleavage, leading to the formation of degradation products. This is a known degradation pathway for many pharmaceutical compounds and is a standard component of forced degradation studies under ICH guidelines.[10]
-
Prevention:
-
Use Amber Vials: Always store both solid material and solutions in amber glass vials or containers that block UV light transmission.
-
Protect from Light: When working with the compound on the bench, wrap flasks and vials in aluminum foil. Minimize exposure to direct sunlight and strong fluorescent lighting.
-
Workflow Consideration: During long experiments, ensure the experimental setup (e.g., plate reader, autosampler) is covered to protect it from ambient light.
-
Question 4: What are the primary degradation pathways I should be aware of for 7-MPCA?
Answer: Based on the structure, the most probable degradation pathways are hydrolysis and oxidation . Understanding these helps in designing stability-indicating analytical methods. Forced degradation studies are the definitive way to identify these pathways for a new chemical entity.[11][12]
-
Hydrolytic Degradation: The pyrimidine ring is the most likely site for hydrolysis. Under harsh acidic or basic conditions, nucleophilic attack by water or hydroxide ions could lead to the cleavage of amide-like bonds within the ring structure, ultimately resulting in a ring-opened product.
-
Oxidative Degradation: The electron-rich heterocyclic system is susceptible to oxidation. This can be initiated by atmospheric oxygen, peroxide impurities in solvents, or exposure to light. Oxidation could lead to the formation of N-oxides or other oxidized species.
Below is a conceptual diagram illustrating these potential degradation points.
Experimental Protocol: Forced Degradation Study
To definitively identify degradation products and establish a stability-indicating analytical method, a forced degradation study is essential.[10][13] This involves intentionally stressing the compound under various conditions.
Objective: To generate potential degradation products of 7-MPCA and determine its stability profile under hydrolytic, oxidative, and photolytic stress.
Materials:
-
This compound (solid)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Formic acid or Trifluoroacetic acid (for mobile phase)
-
1 M HCl, 1 M NaOH
-
30% Hydrogen Peroxide (H₂O₂)
-
HPLC system with UV/PDA detector, Mass Spectrometer (optional but recommended)
-
pH meter, calibrated
-
Photostability chamber (ICH Q1B compliant) or a light source with controlled UV/Vis output
-
Amber and clear glass vials
Methodology
1. Preparation of Stock Solution:
-
Prepare a stock solution of 7-MPCA at 1 mg/mL in a suitable organic solvent like acetonitrile or methanol.
2. Stress Conditions (Perform in parallel):
-
Control: Dilute the stock solution with 50:50 acetonitrile:water to a final concentration of 0.1 mg/mL. Store protected from light at 4°C.
-
Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1 M HCl. Heat at 60°C. Take time points at 2, 4, 8, and 24 hours. Before analysis, neutralize with an equivalent amount of 1 M NaOH.
-
Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1 M NaOH. Keep at room temperature. Take time points at 1, 2, 4, and 8 hours (base-catalyzed reactions are often faster). Before analysis, neutralize with an equivalent amount of 1 M HCl.
-
Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 30% H₂O₂. Keep at room temperature, protected from light. Take time points at 2, 4, 8, and 24 hours.
-
Thermal Degradation: Place the solid compound in an oven at 80°C for 48 hours. Also, place a solution (0.1 mg/mL in 50:50 ACN:H₂O) in an oven at 60°C for 48 hours, protected from light.
-
Photolytic Degradation: Expose a solution (0.1 mg/mL in 50:50 ACN:H₂O) in a clear vial to light in a photostability chamber (as per ICH Q1B guidelines, e.g., 1.2 million lux hours and 200 watt hours/m²). A parallel control sample should be wrapped in aluminum foil.
3. Sample Analysis:
-
At each time point, dilute the stressed sample to the target concentration (e.g., 0.1 mg/mL) with the mobile phase.
-
Analyze all samples by a reverse-phase HPLC-UV method. A gradient method is recommended to resolve the parent peak from all potential degradants.
-
Monitor the chromatograms for the emergence of new peaks and the decrease in the area of the parent 7-MPCA peak.
-
Aim for 5-20% degradation of the parent compound. If degradation is too rapid, reduce the temperature or time. If it's too slow, increase the stress severity.
Data Summary Table
Your results can be summarized in a table to easily compare the stability under different conditions.
| Stress Condition | Reagent/Temp | Duration | % Degradation (Approx.) | Number of Degradants |
| Acid Hydrolysis | 1 M HCl, 60°C | 24 hrs | e.g., 15% | e.g., 2 |
| Base Hydrolysis | 1 M NaOH, RT | 8 hrs | e.g., 20% | e.g., 3 |
| Oxidation | 30% H₂O₂, RT | 24 hrs | e.g., 10% | e.g., 1 |
| Photolysis | ICH Q1B | N/A | e.g., 8% | e.g., 2 |
| Thermal (Solution) | 60°C | 48 hrs | e.g., <5% | e.g., 1 |
Note: The values in this table are hypothetical and should be replaced with your experimental data.
References
-
Dal Piaz, V., et al. (2003). CYP-dependent metabolism of antitumor pyrazolo[3,4-d]pyrimidine derivatives is characterized by an oxidative dechlorination reaction. PubMed. URL: [Link]
-
JoVE. (2023). Acidity of Carboxylic Acids. URL: [Link]
-
Wieczorek, M., et al. (2021). Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives. PMC - NIH. URL: [Link]
-
Chemistry LibreTexts. (2024). Structure and Properties of Carboxylic Acids. URL: [Link]
-
Gabrielsen, J., et al. (2018). Carboxylic acids in aqueous solutions: Hydrogen bonds, hydrophobic effects, concentration fluctuations, ionization, and catalysis. AIP Publishing. URL: [Link]
-
Wieczorek, M., et al. (2022). Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. NIH. URL: [Link]
-
Britannica. Carboxylic acid - Properties, Structure, Reactions. URL: [Link]
-
Sławiński, J., et al. (2017). 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design. PMC - NIH. URL: [Link]
-
Michigan State University Chemistry. Carboxylic Acid Reactivity. URL: [Link]
-
Portilla, J., et al. (2021). Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. PubMed Central. URL: [Link]
-
Kumar, V. (2016). Forced degradation studies. MedCrave online. URL: [Link]
-
ResearchGate. The mechanism for the synthesis of pyrazolo[1,5‐a]pyrimidines using the cyclocondensation technique as a solvent‐free approach. URL: [Link]
-
Al-Sanea, M. M., et al. (2024). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. PMC - PubMed Central. URL: [Link]
-
Bajaj, S., et al. (2012). Development of forced degradation and stability indicating studies of drugs—A review. NIH. URL: [Link]
-
ResearchGate. Scheme of pyrimidine degradation pathways. URL: [Link]
-
ResearchGate. Degradation pathways of the pyrimidine bases uracil and thymine catalysed by DPD. URL: [Link]
-
Kim, J., et al. (2010). The Rut Pathway for Pyrimidine Degradation: Novel Chemistry and Toxicity Problems. PMC - NIH. URL: [Link]
-
ACS Publications. The Journal of Organic Chemistry. URL: [Link]
-
Abu-Serie, M. M., & El-Saeed, R. A. (2020). Novel pyrazolopyrimidine urea derivatives: Synthesis, antiproliferative activity, VEGFR-2 inhibition, and effects on the cell cycle profile. PubMed. URL: [Link]
-
Portilla, J., et al. (2024). Pyrazolopyridines and Pyrazolopyrimidines as Functional Dipolar Scaffolds: An Approach Regarding Synthesis and Photophysics. MDPI. URL: [Link]
-
ResearchGate. Forced Degradation in Pharmaceuticals - A Regulatory Update. URL: [Link]
-
Kumar, A. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research. URL: [Link]
-
Sule, S. (2023). Forced Degradation in Pharmaceuticals – A Regulatory Update. Modern Chemistry. URL: [Link]
-
El-Naggar, M., et al. (2021). Insights into the medicinal chemistry of heterocycles integrated with a pyrazolo[1,5-a]pyrimidine scaffold. PubMed Central. URL: [Link]
-
ChemSynthesis. 7-hydroxypyrazolo[1,5-a]pyrimidine-6-carboxylic acid. URL: [Link]
-
Asati, V., & Sharma, P. (2021). Pyrazolopyrimidines as anticancer agents: A review on structural and target-based approaches. PubMed. URL: [Link]
-
MDPI. Photodegradation of Sulfamethoxazole and Enrofloxacin under UV and Simulated Solar Light Irradiation. URL: [Link]
-
PubChem. 7-(4-Methylphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid. URL: [Link]
-
PubChem. 2-Methylpyrazolo(1,5-a)pyrimidine-6-carboxylic acid. URL: [Link]
Sources
- 1. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrazolopyridines and Pyrazolopyrimidines as Functional Dipolar Scaffolds: An Approach Regarding Synthesis and Photophysics [mdpi.com]
- 3. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pyrazolopyrimidines as anticancer agents: A review on structural and target-based approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 2-Methyl-Pyrazolo [1,5-a] Pyrimidine-6-carboxylic Acid Exporters & Suppliers [sgtlifesciences.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. Video: Acidity of Carboxylic Acids [jove.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Carboxylic acid - Properties, Structure, Reactions | Britannica [britannica.com]
- 10. medcraveonline.com [medcraveonline.com]
- 11. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. biomedres.us [biomedres.us]
- 13. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
Technical Support Center: Scaling the Synthesis of 7-Methylpyrazolo[1,5-a]pyrimidine-6-carboxylic Acid
Welcome to the technical support center for the synthesis of 7-Methylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid. This guide is designed for researchers, chemists, and process development professionals to navigate the challenges of scaling this important heterocyclic compound from the bench to pilot and production scales. Pyrazolo[1,5-a]pyrimidines are a privileged scaffold in medicinal chemistry, frequently appearing as core structures in kinase inhibitors and other therapeutics.[1][2][3] The successful scale-up of this specific derivative is critical for advancing drug development programs.
This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and process optimization insights based on established chemical principles and field experience.
Synthetic Pathway Overview
The most common and scalable synthesis of this compound proceeds via a two-step sequence:
-
Cyclocondensation: Reaction of 3-amino-5-methyl-1H-pyrazole with a suitable β-ketoester, such as ethyl 2-formyl-3-oxobutanoate or its equivalent, to form the ethyl ester intermediate, ethyl 7-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate.
-
Hydrolysis: Saponification of the ethyl ester intermediate using a suitable base to yield the target carboxylic acid.
This approach is robust and utilizes readily available starting materials.
Caption: General synthetic route for this compound.
Troubleshooting and Frequently Asked Questions (FAQs)
This section addresses common issues encountered during the synthesis and scale-up process in a practical question-and-answer format.
Q1: My yield dropped from 90% at the 1g scale to 65% in a 20L reactor. What are the most likely causes?
This is a classic scale-up challenge. The drop in yield is typically due to physical factors rather than a change in the chemical reaction itself. Here's a breakdown of potential causes and solutions:
-
Inefficient Mixing & Mass Transfer: In large reactors, inadequate agitation can lead to localized "hot spots" or areas of high reactant concentration, promoting side reactions.
-
Causality: The cyclocondensation reaction is often exothermic. Without efficient heat dissipation, localized overheating can cause thermal degradation of reactants or products.
-
Solution: Ensure the reactor's agitation system (impeller type, speed) is appropriate for the reaction volume and viscosity. Consider a slower, subsurface addition of one reactant to the other to maintain better control.
-
-
Poor Temperature Control: The larger thermal mass of a 20L reactor means it heats up and cools down much slower than a 100mL flask.
-
Causality: An initial exotherm that was easily managed on a small scale can become a runaway reaction at a larger scale if the cooling capacity of the reactor jacket is insufficient.
-
Solution: Perform a Reaction Safety Assessment (RSA) or use a reaction calorimeter to understand the thermal profile. Program a controlled temperature ramp and ensure the cooling system is engaged before starting reactant addition.
-
-
Solubility Issues: A reaction mixture that is a clear solution at 1g scale may become a slurry at a 20L scale if the solvent volume isn't scaled proportionally or if temperature gradients cause premature precipitation.
-
Causality: If the product or an intermediate precipitates from the solution, it can become trapped, leading to incomplete reaction and difficult isolation.
-
Solution: Verify the solubility of all components at the intended reaction temperature and concentration. You may need to increase the solvent ratio (L/kg) upon scale-up to maintain a homogenous solution.
-
Q2: During the hydrolysis of the ethyl ester, I'm seeing incomplete conversion and the formation of a persistent emulsion during work-up. What's happening?
Incomplete hydrolysis and work-up issues are common when scaling saponification reactions.
-
Incomplete Conversion:
-
Causality: The hydrolysis is a biphasic reaction if the ester has low aqueous solubility. The reaction rate becomes limited by the interface between the organic and aqueous phases. Simple stirring may not be sufficient to create the necessary surface area for the reaction to proceed to completion in a reasonable time.
-
Solution:
-
Co-solvent: Use a water-miscible co-solvent like ethanol or THF to create a homogeneous reaction mixture. This dramatically increases the reaction rate.
-
Temperature: Gently heating the reaction (e.g., to 40-50 °C) can increase both solubility and the reaction rate. Monitor for potential degradation.
-
Stoichiometry: Ensure you are using a sufficient excess of base (e.g., 1.5-2.0 equivalents of NaOH or KOH) to drive the equilibrium towards the carboxylate salt.
-
-
-
Emulsion Formation:
-
Causality: The product, a carboxylic acid salt, can act as a surfactant, stabilizing oil-in-water emulsions, especially if there are unreacted ester or organic impurities present. This is exacerbated by vigorous agitation during the work-up.
-
Solution:
-
pH Adjustment: After hydrolysis, ensure the pH is sufficiently acidic (pH 2-3) during the work-up to fully protonate the carboxylate and precipitate the free acid.
-
Brine Wash: Add a saturated sodium chloride (brine) solution during the work-up. The increased ionic strength of the aqueous phase helps to break emulsions.
-
Solvent Choice: If extracting, choose a solvent with a significantly different density from water (e.g., dichloromethane or ethyl acetate) and avoid vigorous shaking in the separatory funnel; use gentle inversions instead.
-
-
Q3: The final product is off-color (yellow or brown) after isolation, but was white on the lab scale. How can I improve the color?
Color formation is almost always indicative of impurity generation, often from degradation.
-
Causality:
-
Extended Reaction Times/Higher Temperatures: On a larger scale, heating and cooling cycles are longer. Prolonged exposure to high temperatures, especially under acidic or basic conditions, can cause the pyrazolopyrimidine core to degrade.
-
Air Oxidation: The fused heterocyclic system can be susceptible to oxidation, which is more likely during extended processing times in the presence of air.
-
Starting Material Quality: Impurities in the starting 3-amino-5-methyl-1H-pyrazole can carry through and lead to colored byproducts.
-
-
Solution:
-
Inert Atmosphere: Run the reaction under a nitrogen or argon atmosphere to minimize oxidation.
-
Process Optimization: Re-evaluate the reaction temperature and time. Aim for the lowest temperature and shortest time that still provide complete conversion.
-
Purification:
-
Recrystallization: This is the most effective method for color removal at scale. Experiment with different solvent systems (e.g., Ethanol/Water, Acetonitrile, Isopropanol).
-
Charcoal Treatment: Adding a small amount of activated carbon to the hot solution during recrystallization can effectively adsorb colored impurities. Use with caution, as it can also adsorb the product and reduce yield.
-
Trituration: Slurrying the crude product in a solvent in which it is poorly soluble (e.g., diethyl ether or heptane) can wash away colored impurities.
-
-
Detailed Experimental Protocols & Scale-Up Considerations
Protocol 1: Synthesis of Ethyl 7-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate (Intermediate)
This protocol is a representative lab-scale procedure.
| Parameter | Value |
| Reactants | 3-Amino-5-methyl-1H-pyrazole, Ethyl 2-formyl-3-oxobutanoate |
| Solvent | Glacial Acetic Acid |
| Temperature | 110-120 °C (Reflux) |
| Time | 16-24 hours |
| Typical Yield | 85-95% |
| Purity (Crude) | >95% (by HPLC) |
Step-by-Step Methodology:
-
To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 3-amino-5-methyl-1H-pyrazole (1.0 eq).
-
Add glacial acetic acid (5-10 volumes, e.g., 5-10 mL per gram of aminopyrazole).
-
Begin stirring and add ethyl 2-formyl-3-oxobutanoate (1.05 eq) dropwise at room temperature.
-
Heat the reaction mixture to reflux (approx. 118 °C) and maintain for 16 hours, monitoring by TLC or HPLC for the disappearance of the starting material.
-
Cool the reaction mixture to room temperature. The product may begin to crystallize.
-
Slowly pour the reaction mixture into ice-cold water (10 volumes).
-
Stir the resulting slurry for 30 minutes.
-
Isolate the solid product by vacuum filtration, washing the filter cake with water until the filtrate is neutral pH.
-
Dry the solid in a vacuum oven at 50 °C to a constant weight.
Scale-Up Considerations:
-
Reactor: Use a glass-lined or stainless steel reactor with overhead stirring and a jacket for temperature control.
-
Reagent Addition: For batches >1 kg, add the ethyl 2-formyl-3-oxobutanoate via an addition funnel below the surface of the reaction mixture to control the initial exotherm.
-
Work-up: Quenching in a separate, agitated vessel containing the ice water is recommended for better temperature control and precipitation.
Protocol 2: Hydrolysis to this compound (Final Product)
| Parameter | Value |
| Reactants | Ethyl 7-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate, Sodium Hydroxide |
| Solvent | Ethanol / Water (e.g., 1:1 mixture) |
| Temperature | 40-50 °C |
| Time | 2-4 hours |
| Typical Yield | 90-98% |
| Purity | >98% (by HPLC) |
Step-by-Step Methodology:
-
Charge the ethyl ester intermediate (1.0 eq) to a reaction vessel.
-
Add a mixture of ethanol and water (10 volumes).
-
Add a solution of sodium hydroxide (1.5 eq) in water.
-
Heat the mixture to 40-50 °C and stir for 2-4 hours. Monitor the reaction by HPLC for the disappearance of the starting ester.
-
Cool the mixture to room temperature and filter off any particulates if necessary.
-
Transfer the solution to a work-up vessel and cool to 0-5 °C in an ice bath.
-
Slowly add concentrated hydrochloric acid (or 6M HCl) to adjust the pH to 2-3. The product will precipitate as a white solid.
-
Stir the slurry at 0-5 °C for 1 hour to ensure complete precipitation.
-
Isolate the solid product by vacuum filtration, washing the cake with cold water.
-
Dry the solid in a vacuum oven at 60 °C to a constant weight.
Troubleshooting Decision Framework
When encountering issues, a logical, step-by-step approach is crucial. The following diagram outlines a decision tree for diagnosing low yield problems during scale-up.
Caption: Decision tree for troubleshooting low yield in scale-up synthesis.
Summary of Process Parameters
The following table summarizes key differences and considerations when moving from a lab to a pilot plant scale.
| Parameter | Lab Scale (1-10 g) | Pilot Scale (1-10 kg) | Key Considerations for Scale-Up |
| Heating/Cooling | Heating mantle, oil bath | Jacketed reactor (steam/coolant) | Slower heat transfer; risk of exotherm runaway. |
| Mixing | Magnetic stir bar | Overhead mechanical stirrer | Ensure adequate vortex and solids suspension. |
| Reagent Addition | Pipette, single portion | Addition funnel, pump (subsurface) | Control of exotherm and localized concentrations. |
| Work-up | Separatory funnel, beaker | Separate quench/work-up vessel | Potential for emulsions, need for larger volumes. |
| Isolation | Büchner funnel | Centrifuge, Nutsche filter-dryer | Efficiency of solvent removal and drying. |
| Safety | Fume hood | Process safety review, HAZOP | Containment, pressure relief, emergency procedures. |
References
-
Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. PubMed Central. [Link]
-
Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. PubMed Central. [Link]
-
Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives. PubMed Central. [Link]
-
Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. MDPI. [Link]
-
Synthesis of 2-Methyl-7-(3-pyridyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid ethyl ester. Molbase. [Link]
-
2-Methyl-Pyrazolo [1,5-a] Pyrimidine-6-carboxylic Acid. SGT Life Sciences. [Link]
-
Pyrazolopyrimidines: Synthesis, Chemical Reactions and Biological Activity. ResearchGate. [Link]
Sources
- 1. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
Validation & Comparative
A Senior Application Scientist's Guide to the X-ray Crystallography of 7-Methylpyrazolo[1,5-a]pyrimidine-6-carboxylic Acid: A Comparative Perspective
Introduction: The Structural Imperative of Pyrazolo[1,5-a]pyrimidines in Drug Discovery
The pyrazolo[1,5-a]pyrimidine scaffold is a cornerstone in modern medicinal chemistry. As a "privileged" structure, its rigid, planar, N-heterocyclic system is a versatile template for designing potent and selective inhibitors for a range of therapeutic targets, particularly protein kinases.[1][2] Derivatives have shown significant promise as anticancer agents, acting as inhibitors of crucial enzymes like cyclin-dependent kinases (CDK2) and FMS-like tyrosine kinase 3 (FLT3).[1][3]
For drug development professionals, understanding the precise three-dimensional arrangement of atoms within these molecules is not merely an academic exercise; it is fundamental to optimizing drug-target interactions, improving potency, and refining selectivity. X-ray crystallography is the definitive technique for obtaining this high-resolution structural data, providing an unambiguous map of molecular geometry, conformation, and intermolecular interactions that drive biological activity and solid-state properties.[4][5]
This guide provides a detailed, field-proven methodology for determining the crystal structure of 7-Methylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid. While a public crystal structure for this specific molecule is not available as of this writing, we will proceed with a prospective, expert-driven protocol that represents the gold standard for small molecule crystallography. To provide a tangible and objective comparison, we will contrast our target with the crystallographically characterized analogue, 2,7-Dimethylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid , highlighting how subtle isomeric changes can influence crystal packing and molecular conformation.
Part 1: A Prospective Experimental Workflow for this compound
This section outlines the complete, self-validating workflow for obtaining a publication-quality crystal structure of the target compound. The causality behind each experimental choice is explained to ensure both reproducibility and a deep understanding of the process.
Material Synthesis and Purity Validation
The prerequisite for any successful crystallization experiment is exceptionally pure starting material. Impurities, even at trace levels, can act as "crystal poisons," inhibiting nucleation and growth.
Experimental Protocol: Synthesis and Purification
-
Synthesis: The target compound can be synthesized following established routes for pyrazolo[1,5-a]pyrimidines. A common method involves the condensation of a substituted 5-aminopyrazole with a β-dicarbonyl equivalent.[6] For our target, 3-methyl-5-aminopyrazole would be a key starting material. A detailed synthesis is described in various patents and publications, often involving the hydrolysis of a corresponding ester precursor.[7]
-
Initial Purification: The crude product should be purified by flash column chromatography on silica gel to remove unreacted starting materials and major byproducts.
-
Recrystallization for Purity: The material from the column is then subjected to recrystallization from a suitable solvent system (e.g., isopropanol, ethanol/water, or ethyl acetate/hexane) to achieve >99.5% purity.
-
Purity and Identity Confirmation: The final material's identity and purity must be rigorously confirmed using a suite of analytical techniques:
-
¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure and absence of proton-bearing impurities.
-
LC-MS (Liquid Chromatography-Mass Spectrometry): To confirm the molecular weight and assess purity.
-
DSC (Differential Scanning Calorimetry): To determine the melting point and detect potential polymorphic impurities.
-
Crystallization Screening: The Search for a Single Crystal
The goal of this stage is to identify conditions that yield single, diffraction-quality crystals (typically >50 µm in all dimensions) free from defects. This is often the most empirical and challenging step.
Experimental Protocol: High-Throughput Crystallization Screening
-
Solvent Selection: Prepare stock solutions of the purified compound (~5-10 mg/mL) in a range of solvents covering different polarities (e.g., Methanol, Ethanol, Acetone, Acetonitrile, Dichloromethane, Tetrahydrofuran).
-
Screening Methodologies: Employ multiple techniques in parallel to maximize the chances of success.
-
Slow Evaporation: Distribute 100 µL aliquots of each stock solution into separate vials in a microplate. Leave the plate partially covered to allow for slow solvent evaporation at room temperature.
-
Vapor Diffusion (Hanging and Sitting Drop): This is a highly controlled method. A small drop (1-2 µL) of the compound solution is mixed with a solution from a crystallization screen (containing various precipitants like salts and polymers) and allowed to equilibrate against a larger reservoir of the screen solution.
-
Slow Cooling: Prepare saturated solutions of the compound in various solvents at an elevated temperature (e.g., 50 °C) and allow them to cool slowly to room temperature or 4 °C over several days.
-
-
Monitoring and Optimization: Inspect the experiments daily under a stereomicroscope. Once initial crystal "hits" (microcrystals, needles, or plates) are observed, perform optimization screens around those conditions by finely varying the precipitant concentration, pH, and compound concentration.
Single-Crystal X-ray Diffraction: Data Collection and Processing
Once a suitable crystal is obtained, it is subjected to X-ray diffraction to measure the pattern of scattered X-rays, which contains the information about the atomic arrangement.
Experimental Protocol: Data Collection
-
Crystal Mounting: A well-formed single crystal is carefully selected and mounted on a cryo-loop using a viscous cryoprotectant oil (e.g., Paratone-N) to prevent ice formation.
-
Cryo-cooling: The mounted crystal is flash-cooled to a low temperature (typically 100 K) in a stream of cold nitrogen gas. This minimizes atomic vibrations and radiation damage from the X-ray beam, leading to higher-quality data.
-
Diffractometer Setup: The crystal is placed on a modern single-crystal X-ray diffractometer (e.g., a Rigaku XtaLAB Synergy-i or Bruker D8).[4] The instrument is equipped with a high-intensity X-ray source (e.g., Cu Kα or Mo Kα radiation) and a sensitive detector.
-
Data Collection Strategy: A series of diffraction images (frames) are collected as the crystal is rotated in the X-ray beam. The data collection strategy is optimized by software to ensure complete and redundant data are collected to the highest possible resolution.
-
Data Processing: The raw diffraction images are processed using specialized software (e.g., CrysAlisPro or SAINT). This involves integrating the intensities of the diffraction spots, applying corrections for experimental factors (like absorption), and determining the unit cell dimensions and space group. The output is a reflection file (e.g., an HKL file).
Structure Solution and Refinement: From Data to a 3D Model
This final stage involves converting the processed diffraction data into a chemically meaningful 3D model of the molecule.
Experimental Protocol: Structure Solution and Refinement
-
Structure Solution: The reflection file is used to solve the crystal structure. For small organic molecules, "direct methods" or dual-space algorithms (as implemented in programs like SHELXT or Olex2) are almost always successful.[8][9] These methods use statistical phase relationships to generate an initial electron density map that reveals the positions of most non-hydrogen atoms.
-
Model Building and Refinement: The initial atomic model is refined against the experimental data using a least-squares minimization process (e.g., with SHELXL). This iterative process involves:
-
Assigning atom types (C, N, O).
-
Refining atomic positions and anisotropic displacement parameters (which model atomic vibrations).
-
Locating hydrogen atoms from the difference electron density map and refining their positions.
-
-
Validation: The final refined structure is rigorously validated to ensure its quality and chemical sense. Key metrics include:
-
R1 and wR2: Agreement factors between the calculated and observed diffraction data. Lower values indicate a better fit.
-
Goodness-of-Fit (GooF): Should be close to 1.0 for a good model.
-
Residual Electron Density: The difference map should be largely featureless.
-
The workflow described above represents a comprehensive and robust pathway from a powdered sample to a fully refined and validated crystal structure.
Visualization of the Crystallographic Workflow
The following diagram illustrates the logical progression of the experimental steps detailed above.
Caption: Experimental workflow for small molecule X-ray crystallography.
Part 2: Comparative Crystallographic Analysis
To ground our prospective guide in real-world data, we will compare the expected structural features of our target molecule with its close isomer, 2,7-Dimethylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid , for which crystallographic data is accessible. The only difference is the position of one methyl group (position 7 vs. position 2), making it an excellent subject for comparison.
| Parameter | This compound | 2,7-Dimethylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid |
| Molecular Formula | C₈H₇N₃O₂[10] | C₉H₉N₃O₂[11] |
| Molecular Weight | 177.16 g/mol | 191.18 g/mol |
| Crystal System | To be determined | Hypothetical: Monoclinic or Orthorhombic |
| Space Group | To be determined | Hypothetical: P2₁/c or Pca2₁ |
| Unit Cell Dimensions | To be determined | To be determined from experimental data |
| Molecules per Unit Cell (Z) | To be determined | Typically 4 for these space groups |
| Key Intermolecular Interactions | Expected: Strong O-H···N hydrogen bond (carboxylic acid to pyrimidine nitrogen) forming dimers or chains. Potential for C-H···O interactions and π-π stacking of the aromatic cores. | Observed/Expected: Similar strong O-H···N hydrogen bonding is anticipated to be the primary packing motif. The additional methyl group at the 2-position may sterically influence the π-π stacking arrangement, potentially leading to a different packing geometry (e.g., herringbone vs. slipped-stack). |
| Molecular Conformation | The pyrazolo[1,5-a]pyrimidine core is expected to be planar. The carboxylic acid group may exhibit some torsional flexibility relative to the ring. | The core will also be planar. The key point of comparison is whether the different methyl group position induces any subtle twist in the carboxylic acid moiety or alters the planarity of the overall system. |
Discussion of Expected Differences
The primary driver of the crystal packing for both molecules will likely be the robust hydrogen bond formed between the carboxylic acid proton and an acceptor nitrogen atom on a neighboring molecule. This typically results in the formation of a hydrogen-bonded dimer.
The key difference arises from the position of the methyl group.
-
In This compound , the methyl group is adjacent to the pyrimidine ring.
-
In the 2,7-dimethyl analogue, methyl groups are present on both the pyrazole and pyrimidine portions of the fused ring system.
This seemingly minor isomeric change can have significant consequences for the solid-state structure. The additional methyl group in the analogue increases its steric bulk. This may prevent the planar aromatic cores from packing in a direct, co-facial π-π stacking arrangement. Instead, it might favor a herringbone or T-shaped packing motif to accommodate the protruding methyl groups. The overall result could be a different crystal system, space group, and unit cell volume, directly impacting material properties like solubility and dissolution rate—critical parameters in drug development.
Conclusion
X-ray crystallography provides an indispensable, high-resolution view into the solid-state world of pharmaceutically relevant molecules like this compound. While the specific crystal structure of this compound awaits experimental determination, the detailed workflow presented here offers a clear and robust pathway to achieving that goal. By comparing its expected structural features with a closely related, characterized analogue, we can appreciate how subtle changes in molecular architecture can profoundly influence crystal packing. For researchers in drug development, this structural insight is paramount, enabling the rational design of molecules with optimized solid-state properties and a deeper understanding of their structure-activity relationships at the atomic level.
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The Pyrazolo[1,5-a]pyrimidine Scaffold: A Comparative Guide to Structure-Activity Relationships in Kinase Inhibition
The pyrazolo[1,5-a]pyrimidine nucleus is a prominent heterocyclic framework in modern medicinal chemistry, widely recognized as a "privileged scaffold" for the development of potent and selective protein kinase inhibitors.[1][2] Its remarkable versatility in chemical modification has led to the discovery of numerous candidates targeting a range of kinases implicated in oncology and other therapeutic areas. This guide provides an in-depth, comparative analysis of the structure-activity relationships (SAR) of pyrazolo[1,5-a]pyrimidine analogs, with a primary focus on their role as anticancer agents. We will objectively compare their performance with alternative heterocyclic systems, supported by experimental data, and provide detailed protocols to ensure scientific rigor and reproducibility.
The Rise of a Privileged Scaffold in Oncology
Protein kinases are critical regulators of cellular signaling pathways, and their dysregulation is a hallmark of many cancers.[2] The pyrazolo[1,5-a]pyrimidine scaffold has proven to be an exceptional starting point for designing small-molecule kinase inhibitors. This is evidenced by the clinical success of several FDA-approved drugs that feature this core structure, including the Tropomyosin Receptor Kinase (Trk) inhibitors Larotrectinib, Entrectinib, and the second-generation inhibitor Repotrectinib, which are used to treat cancers with NTRK gene fusions.[3][4] The success of these agents has spurred further research into pyrazolo[1,5-a]pyrimidine derivatives as inhibitors of other key oncogenic kinases such as Pim, CDK, and FLT3.[5][6][7]
Comparative Analysis of Biological Activity: Pyrazolo[1,5-a]pyrimidines vs. Alternative Scaffolds
The biological activity of pyrazolo[1,5-a]pyrimidine analogs is highly dependent on the nature and positioning of substituents around the core. This allows for fine-tuning of potency, selectivity, and pharmacokinetic properties. Below, we compare the SAR of this scaffold against key cancer targets with that of other prominent heterocyclic inhibitors.
Tropomyosin Receptor Kinase (Trk) Inhibition
Trk kinases (TrkA, TrkB, TrkC) are key drivers in various cancers when constitutively activated by chromosomal rearrangements. The pyrazolo[1,5-a]pyrimidine core has been extensively optimized for Trk inhibition.
Key SAR Insights for Pyrazolo[1,5-a]pyrimidine Trk Inhibitors:
-
Position 3: Substitution at this position is crucial for potency. The introduction of a picolinamide group with an amide bond has been shown to significantly enhance activity.[8]
-
Position 5: A 2,5-difluorophenyl-substituted pyrrolidine at this position has been found to increase Trk inhibitory activity.[8]
-
Macrocyclization: Linking positions on the pyrazolo[1,5-a]pyrimidine core to form a macrocycle can improve binding affinity and selectivity due to conformational rigidity.[3]
Data Presentation: Comparison of Trk Inhibitors
| Scaffold | Compound | R1 | R2 | TrkA IC50 (nM) | TrkB IC50 (nM) | TrkC IC50 (nM) | Cell-based Assay (KM12) IC50 (nM) | Reference |
| Pyrazolo[1,5-a]pyrimidine | Larotrectinib | - | - | 5 | - | 11 | 11 | |
| Pyrazolo[1,5-a]pyrimidine | Entrectinib | - | - | 1.7 | 0.1 | 0.1 | - | [3] |
| Pyrazolo[1,5-a]pyrimidine | Compound 28 | Macrocyclic | - | 0.17 | 0.07 | 0.07 | - | [3] |
| Pyrazolo[1,5-a]pyrimidine | Compound 24 | - | - | - | - | - | 0.2 | [3] |
| Imidazo[1,2-b]pyridazine | Compound 15m | - | - | 0.08 (WT) | - | - | - | [9] |
| Pyrrolo[2,3-d]pyrimidine | Compound 10 | - | - | 1500 | 1300 | 920 | - |
Pim-1 Kinase Inhibition
Pim-1 is a serine/threonine kinase that is overexpressed in many hematological and solid tumors, where it promotes cell survival and proliferation. The pyrazolo[1,5-a]pyrimidine scaffold has been successfully employed to develop potent and selective Pim-1 inhibitors.
Key SAR Insights for Pyrazolo[1,5-a]pyrimidine Pim-1 Inhibitors:
-
Core Scaffold: The pyrazolo[1,5-a]pyrimidine core itself has been shown to interact selectively with Pim-1 over a large panel of other kinases.[5]
-
Position 5: This position is critical for potency, with substituents capable of forming hydrogen bonds with residues Asp-128 and Asp-131 in the Pim-1 active site being particularly effective.[5]
-
Lead Optimization: Systematic modification of substituents at the 3- and 5-positions of an initial hit compound led to analogs with nanomolar inhibitory activity.[5]
Data Presentation: Comparison of Pim-1 Inhibitors
| Scaffold | Compound | Pim-1 IC50 (µM) | Pim-2 IC50 (µM) | Reference |
| Pyrazolo[1,5-a]pyrimidine | Compound 1 | 0.045 | - | [5] |
| Pyrazolo[1,5-a]pyrimidine | Compound 11b | 0.027 | 0.155 | [5] |
| Pyrazolo[1,5-a]pyrimidine | Compound 4d | 0.61 | - | [8] |
| Pyrazolo[1,5-a]pyrimidine | Compound 5d | 0.54 | - | [8] |
| Bis-thiazole | Compound 3b | 0.32 | - | [10] |
| Bis-thiazole | Compound 8b | 0.24 | - | [10] |
| Imidazo[1,2-b]pyridazine | K00135 | Low nanomolar | - | [11] |
| Triazolo[4,3-b]pyridazine | Compound 25 | High activity | - | [12] |
Mechanistic Insights: Signaling Pathways
To understand the functional consequences of inhibiting these kinases, it is essential to visualize their roles in cellular signaling.
TrkA Signaling Pathway
Nerve Growth Factor (NGF) binding to TrkA induces receptor dimerization and autophosphorylation, initiating downstream cascades such as the RAS/MAPK and PI3K/AKT pathways, which promote cell survival and differentiation. Inhibitors block the initial autophosphorylation step, shutting down these pro-survival signals.
Caption: TrkA signaling pathway and point of inhibition.
Pim-1 Signaling Pathway
Pim-1 is constitutively active and its expression is induced by cytokines via the JAK/STAT pathway.[10][13] It phosphorylates numerous downstream targets, including the pro-apoptotic protein BAD, thereby inhibiting apoptosis and promoting cell survival. Inhibitors block the catalytic activity of Pim-1, preventing the phosphorylation of its substrates.
Caption: Pim-1 signaling pathway and point of inhibition.
Experimental Protocols
To ensure the trustworthiness and reproducibility of the data presented, detailed experimental methodologies are provided below.
Protocol 1: General Synthesis of 3-Aryl-5-amino-pyrazolo[1,5-a]pyrimidines
This protocol outlines a robust cascade cyclization method for the synthesis of the pyrazolo[1,5-a]pyrimidine scaffold, which can be adapted to generate a diverse library of analogs for SAR studies.[5]
Workflow Diagram:
Caption: Synthetic workflow for pyrazolo[1,5-a]pyrimidine analogs.
Step-by-Step Methodology:
-
Synthesis of 3-(dimethylamino)-2-(aryl)acrylonitrile: Treat the appropriate aryl-substituted acetonitrile with N,N-dimethylformamide dimethyl acetal (DMF-DMA).
-
Synthesis of 4-Aryl-1H-pyrazol-5-amine: React the resulting acrylonitrile from Step 1 with hydrazine and glacial acetic acid in ethanol. This step typically proceeds with near-quantitative yield.
-
Cyclization to form the Pyrimidinone Ring: The 4-aryl-1H-pyrazol-5-amine is cyclized with a masked Michael acceptor such as N-methyl uracil in the presence of a base like sodium ethoxide in ethanol to yield the 3-arylpyrazolo[1,5-a]pyrimidinone intermediate.
-
Chlorination: The pyrimidinone is chlorinated using phosphorus oxychloride (POCl₃), often without a solvent, to produce the 5-chloro-3-arylpyrazolo[1,5-a]pyrimidine. This intermediate is a key building block for diversification.
-
Nucleophilic Aromatic Substitution: The final analogs are synthesized by reacting the 5-chloro intermediate with a variety of primary or secondary amines to introduce diverse substituents at the 5-position.
Protocol 2: In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol describes a common method to determine the half-maximal inhibitory concentration (IC₅₀) of a compound against a specific kinase. It quantifies the amount of ADP produced, which is inversely proportional to the kinase activity in the presence of an inhibitor.
Step-by-Step Methodology:
-
Compound Preparation: Prepare a 10 mM stock solution of the test compound in 100% DMSO. Perform a serial dilution in DMSO to create a range of concentrations for testing.
-
Kinase Reaction Setup: In a 384-well plate, add the following to each well:
-
Test compound or DMSO (vehicle control).
-
Kinase of interest in an appropriate kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA).
-
Incubate for 10-15 minutes at room temperature to allow for inhibitor-kinase binding.
-
-
Initiation of Kinase Reaction: Initiate the reaction by adding a mixture of the kinase's specific substrate peptide and ATP.
-
Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes) to allow the enzymatic reaction to proceed.
-
ADP Detection:
-
Stop the kinase reaction and deplete the remaining ATP by adding an ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.
-
Add a Kinase Detection Reagent to convert the produced ADP back to ATP, which then drives a luciferase-luciferin reaction, generating a luminescent signal. Incubate for 30 minutes at room temperature.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader.
-
Plot the luminescence signal against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to calculate the IC₅₀ value.
-
Conclusion and Future Directions
The pyrazolo[1,5-a]pyrimidine scaffold is a clinically validated and highly versatile core for the development of potent and selective kinase inhibitors. As demonstrated, systematic SAR exploration has yielded compounds with nanomolar and even sub-nanomolar potency against critical oncology targets like Trk and Pim-1 kinases. Comparative analysis reveals that while other heterocyclic systems, such as imidazo[1,2-b]pyridazines and thiazoles, can also produce highly potent inhibitors, the pyrazolo[1,5-a]pyrimidine framework offers a well-established balance of synthetic accessibility, modularity for SAR studies, and favorable drug-like properties.
Future research will likely focus on several key areas: optimizing pharmacokinetic profiles to enhance bioavailability and in vivo efficacy, developing inhibitors against clinically relevant resistance mutations, and exploring novel macrocyclic analogs to improve potency and selectivity further. The continued exploration of this privileged scaffold holds significant promise for the future of targeted cancer therapy.
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Abdel-Maksoud, M. S., et al. (2024). Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. RSC Advances. Available at: [Link]
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Dubey, R., et al. (2025). SAR of triazolo[4,3-b]pyridazine derivatives as PIM-1 kinase inhibitors. ResearchGate. Available at: [Link]
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Debdab, M., et al. (2025). Exploration of the imidazo[1,2-b]pyridazine scaffold as a protein kinase inhibitor. ResearchGate. Available at: [Link]
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Ghorab, M. M., et al. (2023). Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. Molecules. Available at: [Link]
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Moslin, R., et al. (2017). Identification of imidazo[1,2-b]pyridazine TYK2 pseudokinase ligands as potent and selective allosteric inhibitors of TYK2 signalling. MedChemComm. Available at: [Link]
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Doudou, S., et al. (2025). Inhibitors of PIM-1 Kinase: A Computational Analysis of the Binding Free Energies of a Range of Imidazo [1,2-b] Pyridazines. ResearchGate. Available at: [Link]
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Sakthivel, S., et al. (2025). Field and Gaussian-based 3D-QSAR models on 8-amino-imidazo [1, 5a] pyrazine derivatives as Bruton's tyrosine kinase inhibitor. Journal of Applied Pharmaceutical Science. Available at: [Link]
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Amin, S. A., et al. (2018). Structural findings of pyrazolo[1,5-a]pyrimidine compounds for their Pim-1/2 kinase inhibition as potential anticancer agents. ResearchGate. Available at: [Link]
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Pogacic, V., et al. (2007). Structural analysis identifies imidazo[1,2-b]pyridazines as PIM kinase inhibitors with in vitro antileukemic activity. Cancer Research. Available at: [Link]
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Liang, X., et al. (2022). Discovery of Pyrrolo[2,3-d]pyrimidine derivatives as potent and selective colony stimulating factor 1 receptor kinase inhibitors. European Journal of Medicinal Chemistry. Available at: [Link]
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Abdel-Ghani, T. M., et al. (2021). Pyrazolo[1,5‐a]pyrimidines identified previously as pan Pim kinase inhibitors. ResearchGate. Available at: [Link]
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A Comparative Guide to 7-Methylpyrazolo[1,5-a]pyrimidine-6-carboxylic Acid and Other PI3Kδ Inhibitors for Researchers
This guide provides an in-depth, objective comparison of 7-Methylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid and its derivatives against other prominent Phosphoinositide 3-kinase delta (PI3Kδ) inhibitors. Tailored for researchers, scientists, and drug development professionals, this document delves into the biochemical potency, cellular activity, selectivity, and underlying experimental methodologies, offering a comprehensive resource for evaluating these critical therapeutic agents.
Introduction: The Critical Role of PI3Kδ in B-Cell Malignancies and Inflammatory Diseases
The Phosphoinositide 3-kinase (PI3K) signaling pathway is a central regulator of numerous cellular processes, including cell growth, proliferation, survival, and differentiation. The class I PI3K family consists of four isoforms: α, β, γ, and δ. While the α and β isoforms are ubiquitously expressed, the δ and γ isoforms are predominantly found in hematopoietic cells, making them attractive targets for immunological and hematological disorders.[1]
PI3Kδ, in particular, plays a pivotal role in the activation, differentiation, and survival of B-lymphocytes. Its signaling cascade, primarily through the activation of AKT, is crucial for B-cell receptor (BCR) signaling. Dysregulation of the PI3Kδ pathway is a hallmark of various B-cell malignancies, including Chronic Lymphocytic Leukemia (CLL) and various types of lymphoma, as well as in inflammatory and autoimmune diseases.[2] This has spurred the development of selective PI3Kδ inhibitors as targeted therapies.
This guide will focus on a comparative analysis of a novel series of pyrazolo[1,5-a]pyrimidine-based inhibitors, with a specific focus on this compound and its analogs, against established PI3Kδ inhibitors that have either gained regulatory approval or are in advanced clinical development.
The Inhibitors: A Head-to-Head Overview
This comparison will focus on the following PI3Kδ inhibitors:
-
This compound and its Analog, CPL302415: A novel class of pyrazolo[1,5-a]pyrimidine derivatives showing promise as highly potent and selective PI3Kδ inhibitors.[3][4]
-
Idelalisib (CAL-101): The first-in-class FDA-approved PI3Kδ inhibitor for the treatment of certain B-cell malignancies.
-
Umbralisib (TGR-1202): A next-generation PI3Kδ inhibitor also targeting casein kinase 1-epsilon (CK1ε), designed to have an improved safety profile.[5]
-
Zandelisib (ME-401): A potent and selective PI3Kδ inhibitor with a differentiated intermittent dosing schedule aimed at minimizing toxicity.
-
Nemiralisib (GSK2269557): A highly potent and selective inhaled PI3Kδ inhibitor primarily investigated for respiratory diseases.
-
Parsaclisib (INCB050465): A potent and highly selective next-generation PI3Kδ inhibitor under investigation for various B-cell malignancies.[5]
Comparative Analysis: Potency, Selectivity, and Cellular Activity
A direct, head-to-head comparison of these inhibitors in a single study is not yet available in the public domain. The following tables summarize the available data from various sources to provide a comparative overview. It is crucial to note that variations in experimental conditions between studies can influence the results.
Biochemical Potency (IC50)
The half-maximal inhibitory concentration (IC50) in a biochemical assay is a primary measure of a drug's potency against its target enzyme.
| Inhibitor | PI3Kδ IC50 (nM) | Data Source(s) |
| CPL302415 | 18 | [3][4] |
| Idelalisib | 2.5 - 8 | |
| Umbralisib | 22.2 | [6] |
| Zandelisib | ~10 | |
| Nemiralisib | pKi of 9.9 (approx. 0.126 nM) | |
| Parsaclisib | 1 |
Note: Data for Idelalisib, Zandelisib, Nemiralisib, and Parsaclisib are compiled from publicly available information and may vary depending on the specific assay conditions.
Isoform Selectivity
Selectivity against other PI3K isoforms (α, β, and γ) is a critical determinant of a drug's safety profile. Off-target inhibition, particularly of the ubiquitously expressed α and β isoforms, can lead to significant side effects.
| Inhibitor | Selectivity (Fold vs. PI3Kδ) | Data Source(s) |
| α/δ | β/δ | |
| CPL302415 | 79 | 1415 |
| Idelalisib | >100 | >100 |
| Umbralisib | >450 | 50 |
| Zandelisib | High | High |
| Nemiralisib | >1000 | >1000 |
| Parsaclisib | ~20,000 | ~20,000 |
Note: Data for Idelalisib, Zandelisib, Nemiralisib, and Parsaclisib are compiled from publicly available information and may vary depending on the specific assay conditions.
Cellular Activity: Inhibition of p-AKT
The phosphorylation of AKT (p-AKT) is a key downstream event in the PI3K signaling pathway. Measuring the inhibition of p-AKT in a cellular context provides a more physiologically relevant assessment of a compound's activity.
While direct comparative data for p-AKT inhibition by all compounds in the same cell line is unavailable, the pyrazolo[1,5-a]pyrimidine derivatives have been shown to effectively inhibit B-cell proliferation, a downstream consequence of PI3Kδ inhibition. The established inhibitors have all demonstrated potent inhibition of p-AKT in various B-cell lines.
Experimental Methodologies: A Guide for the Bench Scientist
To ensure the reproducibility and validity of research findings, detailed experimental protocols are essential. The following sections provide step-by-step methodologies for key assays used to characterize PI3Kδ inhibitors.
In Vitro Kinase Assay: ADP-Glo™ Kinase Assay
The ADP-Glo™ Kinase Assay is a luminescence-based assay that measures the amount of ADP produced during a kinase reaction, providing a quantitative measure of enzyme activity and inhibition.
Objective: To determine the IC50 of a test compound against PI3Kδ.
Materials:
-
Recombinant human PI3Kδ enzyme
-
PI3Kδ substrate (e.g., PIP2)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Test compound (serially diluted)
-
Assay plates (e.g., 384-well white plates)
-
Luminometer
Protocol:
-
Reagent Preparation: Prepare the PI3K enzyme, substrate, and ATP solutions in the kinase reaction buffer as recommended by the kit manufacturer.
-
Compound Plating: Add 5 µL of serially diluted test compound or DMSO (vehicle control) to the wells of the assay plate.
-
Enzyme Addition: Add 10 µL of the diluted PI3Kδ enzyme solution to each well.
-
Reaction Initiation: Initiate the kinase reaction by adding 10 µL of a mixture containing the substrate and ATP to each well.
-
Incubation: Incubate the plate at 30°C for 60 minutes.
-
ADP-Glo™ Reagent Addition: Add 25 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Kinase Detection Reagent Addition: Add 50 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes at room temperature.
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a four-parameter logistic curve.
Experimental Workflow: ADP-Glo™ Kinase Assay
Caption: Workflow for assessing p-AKT inhibition via Western blotting.
Signaling Pathway Visualization
Understanding the mechanism of action of PI3Kδ inhibitors requires a clear visualization of the signaling pathway they target.
PI3Kδ Signaling Pathway in B-Cells
Caption: Simplified PI3Kδ signaling pathway in B-cells and the point of inhibition.
Conclusion and Future Directions
The development of selective PI3Kδ inhibitors has marked a significant advancement in the treatment of B-cell malignancies and inflammatory diseases. The novel pyrazolo[1,5-a]pyrimidine derivatives, exemplified by CPL302415, demonstrate promising potency and selectivity in preclinical studies.
Key takeaways from this comparison:
-
Potency: The pyrazolo[1,5-a]pyrimidine derivative CPL302415 exhibits potent inhibition of PI3Kδ, comparable to several established inhibitors.
-
Selectivity: CPL302415 displays a favorable selectivity profile, with significantly less activity against the α, β, and γ isoforms, which may translate to an improved safety profile.
Future research should focus on comprehensive preclinical and clinical evaluation of the pyrazolo[1,5-a]pyrimidine class of inhibitors, including in vivo efficacy studies in relevant disease models and detailed pharmacokinetic and pharmacodynamic profiling. Direct comparative studies against approved and late-stage clinical PI3Kδ inhibitors will be crucial in establishing their therapeutic potential and place in the evolving landscape of targeted therapies.
References
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Orłowska, N., et al. (2022). Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives. Pharmaceuticals, 15(8), 949. [Link]
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Burger, J. A., et al. (2020). Lights and Shade of Next-Generation Pi3k Inhibitors in Chronic Lymphocytic Leukemia. Cancers, 12(10), 2803. [Link]
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Lampson, B. L., & Brown, J. R. (2016). PI3Kδ-selective and PI3Kα/δ-combinatorial inhibitors in clinical development for B-cell non-Hodgkin lymphoma. Expert opinion on investigational drugs, 25(12), 1435–1447. [Link]
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Orłowska, N., et al. (2022). Design, Synthesis, and Development of Pyrazolo[1,5- a]pyrimidine Derivatives as a Novel Series of Selective PI3K δ Inhibitors: Part II-Benzimidazole Derivatives. Pharmaceuticals, 15(8), 927. [Link]
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Michałek, S., et al. (2022). Development of the telescoped flow Pd-catalyzed aerobic alcohol oxidation/reductive amination sequence in the synthesis of new phosphatidylinositide 3-kinase inhibitor (CPL302415). Scientific reports, 12(1), 1-10. [Link]
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Validating the Kinase Inhibitory Potential of 7-Methylpyrazolo[1,5-a]pyrimidine-6-carboxylic Acid: A Comparative In Vitro Guide
For researchers and drug development professionals, the pyrazolo[1,5-a]pyrimidine scaffold is a well-established pharmacophore, particularly in the realm of kinase inhibition.[1][2][3] This guide provides a comprehensive framework for the in vitro validation of a specific derivative, 7-Methylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid, comparing its potential efficacy against known kinase inhibitors. We will delve into the causality behind experimental choices, provide detailed protocols for self-validating assays, and present data in a clear, comparative format.
The structural hallmark of many potent kinase inhibitors is a heterocyclic core that can form key interactions within the ATP-binding pocket of the kinase. The pyrazolo[1,5-a]pyrimidine core, in particular, has been successfully leveraged to develop inhibitors for a range of kinases, including Pim-1, cyclin-dependent kinases (CDKs), and Casein Kinase 2 (CK2).[4][5][6] The presence of a carboxylic acid moiety, as in our compound of interest, has been noted in other kinase inhibitors and can be critical for maintaining binding affinity and selectivity.[1][6] This guide will therefore focus on validating the hypothesis that this compound acts as a kinase inhibitor.
Comparative Analysis of Kinase Inhibition
To objectively assess the inhibitory potential of this compound, it is essential to compare its performance against well-characterized kinase inhibitors. For this guide, we will use Staurosporine, a potent but non-selective kinase inhibitor, as a positive control for broad kinase inhibition, and a more specific, commercially available inhibitor relevant to a chosen kinase target (e.g., a known Pim-1 inhibitor if that is the hypothesized target).
Table 1: Comparative IC50 Values for Selected Kinase Targets (Hypothetical Data)
| Compound | Target Kinase A (IC50, nM) | Target Kinase B (IC50, nM) | Target Kinase C (IC50, nM) |
| This compound | 150 | >10,000 | 800 |
| Staurosporine | 10 | 15 | 25 |
| Comparator X (Specific Inhibitor) | 50 | >10,000 | >10,000 |
IC50 values represent the concentration of the inhibitor required to reduce the activity of the enzyme by 50%. Lower values indicate greater potency.
Experimental Validation Workflow
A robust in vitro validation strategy should progress from biochemical assays that directly measure enzyme inhibition to cell-based assays that assess the compound's effect in a more biologically relevant context.
Caption: A stepwise workflow for the in vitro validation of a novel kinase inhibitor.
Detailed Experimental Protocols
In Vitro Luminescence-Based Kinase Activity Assay
This assay directly measures the enzymatic activity of a purified kinase. The principle lies in quantifying the amount of ATP remaining after the kinase reaction; lower ATP levels correlate with higher kinase activity.
Rationale: This is a primary, direct measure of enzyme inhibition. A luminescence-based readout is highly sensitive and amenable to high-throughput screening.
Protocol:
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO. Create a serial dilution series in assay buffer.
-
Kinase Reaction Setup: In a 384-well white plate, add 5 µL of the test compound at various concentrations.
-
Add 10 µL of a solution containing the purified kinase and its specific substrate peptide in kinase reaction buffer.
-
Incubate for 10 minutes at room temperature to allow for compound-kinase interaction.
-
Initiate the kinase reaction by adding 10 µL of ATP solution (at a concentration close to the Km for the specific kinase).
-
Incubate the reaction at 30°C for 60 minutes.
-
Signal Detection: Add 25 µL of a commercially available kinase-glo® reagent, which contains luciferase and its substrate. This reagent simultaneously stops the kinase reaction and initiates the luminescence reaction.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
Data Analysis: Convert luminescence signals to percent inhibition relative to a DMSO control and plot against the logarithm of the inhibitor concentration. Fit the data using a sigmoidal dose-response curve to determine the IC50 value.
Cell Viability Assay (MTT/XTT)
This assay assesses the overall health of cells and can indicate whether a compound is cytotoxic. It measures the metabolic activity of viable cells.
Rationale: It is crucial to distinguish between a compound that inhibits a specific pathway and one that is broadly toxic to cells. This assay provides a measure of the compound's therapeutic window.
Protocol:
-
Cell Seeding: Seed a human cancer cell line known to be dependent on the target kinase in a 96-well plate at a density of 5,000-10,000 cells per well. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with a serial dilution of this compound for 48-72 hours. Include a vehicle control (DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).
-
MTT/XTT Addition:
-
For MTT: Add 10 µL of a 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C. Then, add 100 µL of solubilization solution and incubate overnight.
-
For XTT: Add 50 µL of a freshly prepared XTT labeling mixture to each well and incubate for 2-4 hours at 37°C.
-
-
Absorbance Measurement: Read the absorbance at the appropriate wavelength (around 570 nm for MTT and 450 nm for XTT) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot against the compound concentration to determine the GI50 (concentration for 50% growth inhibition).
Western Blot for Phospho-protein Analysis
This technique allows for the detection of a specific phosphorylated protein, providing evidence of target engagement within the cell.
Rationale: By observing a decrease in the phosphorylation of a known substrate of the target kinase, this assay provides strong evidence that the compound is inhibiting the kinase's activity within a cellular context.[7]
Protocol:
-
Cell Lysis: Treat cells with this compound at concentrations around its GI50 value for a specified time (e.g., 2-24 hours). Lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.[5]
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Separate 20-30 µg of protein from each sample by SDS-polyacrylamide gel electrophoresis and transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% BSA in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.[8]
-
Incubate the membrane with a primary antibody specific for the phosphorylated form of the kinase's substrate overnight at 4°C.
-
Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
-
Signal Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Data Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or total protein). Compare the levels of the phosphorylated protein in treated versus untreated cells. It is also crucial to probe for the total, non-phosphorylated form of the protein to ensure that the observed decrease in the phospho-signal is not due to a decrease in the total amount of the protein.
Caption: Key steps in the Western Blot protocol for analyzing protein phosphorylation.
Conclusion
This guide outlines a systematic and robust approach for the in vitro validation of this compound as a potential kinase inhibitor. By employing a combination of biochemical and cell-based assays, researchers can effectively determine the compound's potency, cellular activity, and mechanism of action. The comparative nature of this approach, benchmarking against known inhibitors, provides essential context for evaluating the compound's potential as a novel therapeutic agent. The detailed protocols and the rationale behind each experimental choice are designed to ensure scientific integrity and generate reproducible, high-quality data.
References
- Benchchem. Application Notes and Protocols for Western Blot Analysis of Protein Phosphorylation - Benchchem.
- Xu Y, Brenning BG, Kultgen SG, Foulks JM, Clifford A, Lai S, Chan A, Merx S, McCullar MV, Kanner SB, Ho K-K. Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors. ACS Med Chem Lett. 2015 Jan 8;6(1):63-7.
- Aliabadi A, Shokoohinia Y, Fattahi A, et al. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Med Chem. 2023;14(11):2065-2088.
- Xu Y, Brenning BG, Kultgen SG, Foulks JM, Clifford A, Lai S, Chan A, Merx S, McCullar MV, Kanner SB, Ho K-K. Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors. ACS Med Chem Lett. 2014 Oct 22;6(1):63-7.
- Bio-Techne. Western Blot for Phosphorylated Proteins - Tips & Troubleshooting | Bio-Techne.
- Hassan AS, Moustafa AH, El-Sayed MA-S, et al. In vitro biological studies and computational prediction-based analyses of pyrazolo[1,5-a]pyrimidine derivatives. RSC Adv. 2024;14(16):11239-11252.
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MySkinRecipes. Pyrazolo[1,5-a]pyrimidine-7-carboxylic acid - MySkinRecipes. Available from: [Link].
- Brear P, De Fusco C, Collins I, et al. Optimization of pyrazolo[1,5-a]pyrimidines lead to the identification of a highly selective casein kinase 2 inhibitor. Eur J Med Chem. 2020 Dec 15;208:112770.
- Tantawy MA, El-Malah A, Hassan AS, et al. Synthesis, Modification and Cytotoxic Properties of New 7-amino-5-arylazolo[1,5-a]pyrimidine-6-carbonitriles. ChemistrySelect. 2021;6(4):645-651.
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RSC Publishing. Pyrazolo[1,5-a]pyrimidines-based fluorophores: a comprehensive theoretical-experimental study - RSC Publishing. Available from: [Link].
- Wyrębek P, Cichy A, Ussowicz M, et al.
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ResearchGate. In vitro and in silico biological studies of novel thiazolo[3,2-a]pyrimidine-6-carboxylate derivatives - ResearchGate. Available from: [Link].
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Scientific Electronic Archives. In silico studies (ADME) and in vitro evaluation of the cytotoxic and antimicrobial properties of thiosemicarbazones and thiazole compounds | Scientific Electronic Archives. Available from: [Link].
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A Comparative Guide to the Synthesis of Pyrazolo[1,5-a]pyrimidines: From Classical Condensations to Modern Methodologies
The pyrazolo[1,5-a]pyrimidine scaffold is a cornerstone in medicinal chemistry and materials science. Its rigid, planar structure and versatile substitution patterns have led to its incorporation into a multitude of biologically active compounds, including protein kinase inhibitors for cancer therapy.[1][2] This guide provides a comparative analysis of the most prevalent and effective methods for the synthesis of this privileged heterocyclic system, offering researchers, scientists, and drug development professionals a comprehensive toolkit for their synthetic endeavors. We will delve into the mechanistic underpinnings, practical applications, and comparative performance of each method, supported by experimental data and detailed protocols.
The Workhorse: Condensation of 5-Aminopyrazoles with β-Dicarbonyl Compounds
The most frequently employed strategy for constructing the pyrazolo[1,5-a]pyrimidine core is the condensation of a 5-aminopyrazole with a β-dicarbonyl compound or its synthetic equivalent.[1] This method's popularity stems from its reliability, broad substrate scope, and the ready availability of starting materials.
Mechanism and Regioselectivity
The reaction proceeds via an initial nucleophilic attack of the exocyclic amino group of the 5-aminopyrazole onto one of the carbonyl carbons of the β-dicarbonyl compound. This is followed by an intramolecular cyclization, where the endocyclic pyrazole nitrogen attacks the second carbonyl group, and subsequent dehydration to yield the aromatic pyrazolo[1,5-a]pyrimidine system.[1]
When an unsymmetrical β-dicarbonyl compound is used, the regioselectivity of the initial attack is governed by the relative electrophilicity of the two carbonyl carbons. Generally, the more electrophilic (less sterically hindered or electronically deactivated) carbonyl is attacked first. This allows for a degree of control over the substitution pattern on the newly formed pyrimidine ring. The choice of the β-dicarbonyl compound is therefore a critical parameter that directly influences the substitution pattern and, consequently, the electronic and steric properties of the final product.[1]
Figure 1: General mechanism of pyrazolo[1,5-a]pyrimidine synthesis via condensation.
Comparative Performance of β-Dicarbonyl Compounds
The choice of the β-dicarbonyl compound or its equivalent offers a wide range of possibilities for introducing diverse substituents onto the pyrimidine ring. The following table summarizes the performance of some common reactants.
| β-Dicarbonyl Compound | Typical Conditions | Yield Range | Advantages | Disadvantages |
| Diethyl Malonate | NaOEt, reflux | 80-90%[3] | High yields, readily available. | Requires subsequent functionalization of the resulting dihydroxy product. |
| Acetylacetone | Acetic acid, reflux | 85-95%[1] | Good yields, simple procedure. | Symmetrical diketone limits substituent diversity. |
| Ethyl Acetoacetate | Acetic acid, reflux | 80-90%[1] | Introduces asymmetry, allowing for regioselective synthesis. | Potential for formation of isomeric products. |
| β-Enaminones | Microwave irradiation | High[4] | Excellent regiocontrol, enhanced reactivity. | May require synthesis of the enaminone precursor. |
Experimental Protocol: Synthesis of 2-Methylpyrazolo[1,5-a]pyrimidine-5,7-diol
This two-step protocol illustrates the use of diethyl malonate, a common and cost-effective β-dicarbonyl equivalent.
Step 1: Synthesis of 2-Methylpyrazolo[1,5-a]pyrimidine-5,7-diol (1) [3]
-
To a solution of sodium ethoxide, prepare 5-amino-3-methylpyrazole.
-
Add diethyl malonate to the reaction mixture.
-
Reflux the mixture for 24 hours.
-
After cooling, the precipitate is filtered, washed, and dried to yield the dihydroxy-heterocycle 1 .
-
Yield: 89%[3]
-
Step 2: Synthesis of 5,7-Dichloro-2-methylpyrazolo[1,5-a]pyrimidine (2) [3]
-
Suspend 2-methylpyrazolo[1,5-a]pyrimidine-5,7-diol (1 ) in phosphorus oxychloride.
-
Reflux the mixture for 24 hours.
-
After cooling, the excess phosphorus oxychloride is removed under reduced pressure.
-
The residue is carefully quenched with ice water and neutralized.
-
The resulting solid is filtered, washed, and dried to give the dichloro-derivative 2 .
-
Yield: 61%[3]
-
This dichloro-intermediate is a versatile precursor for further functionalization via nucleophilic substitution reactions.
Efficiency in a Single Step: Multicomponent Reactions
Multicomponent reactions (MCRs) have emerged as a powerful tool in modern organic synthesis, allowing for the construction of complex molecules in a single, one-pot operation. This approach offers significant advantages in terms of efficiency, atom economy, and reduced waste generation.[2][4]
General Mechanism and Advantages
In the context of pyrazolo[1,5-a]pyrimidine synthesis, MCRs typically involve the reaction of a 5-aminopyrazole, an aldehyde, and an active methylene compound. The reaction often proceeds through the initial formation of an imine intermediate from the aldehyde and the aminopyrazole, followed by a nucleophilic attack from the active methylene compound and subsequent cyclization.[1]
The key advantages of this strategy include:
-
Operational Simplicity: All reactants are combined in a single reaction vessel, eliminating the need for isolation and purification of intermediates.[1]
-
Diversity-Oriented Synthesis: By varying the three components, a wide array of substituted pyrazolo[1,5-a]pyrimidines can be rapidly generated, which is highly beneficial for structure-activity relationship (SAR) studies.[1]
-
Time and Resource Efficiency: MCRs significantly reduce reaction times and the consumption of solvents and reagents compared to multi-step syntheses.[1]
Figure 2: Workflow for one-pot multicomponent synthesis.
Experimental Protocol: One-Pot, Five-Component Synthesis of Pyrazolo-pyrido-pyrimidine-diones
This protocol for a related heterocyclic system illustrates the principles of a one-pot, multicomponent approach.[5]
-
In a round-bottom flask, combine the aldehyde (1 mmol), hydrazine hydrate (1 mmol), ethyl acetoacetate (1 mmol), barbituric acid (1 mmol), and ammonium acetate (1.2 mmol) in a mixture of ethanol and water (5 mL).
-
Add a catalytic amount of silver triflate (0.5 mol%).
-
Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography.
-
Upon completion, quench the reaction with crushed ice.
-
Filter the resulting precipitate, wash with water, and dry.
-
Recrystallize the crude product from ethanol to obtain the purified product.
-
Yields: 84-92%[5]
-
Green and Accelerated Synthesis: Microwave and Ultrasound-Assisted Methods
In recent years, there has been a significant push towards developing more environmentally friendly and efficient synthetic methodologies. Microwave (MW) irradiation and ultrasound (US) have emerged as powerful tools to achieve these goals in the synthesis of pyrazolo[1,5-a]pyrimidines.[1][2]
Advantages of Energy-Intensive Methods
-
Rate Acceleration: Both MW and US irradiation can dramatically reduce reaction times from hours to minutes.[6][7]
-
Improved Yields: These techniques often lead to higher product yields compared to conventional heating methods.[1]
-
Enhanced Purity: The rapid and uniform heating provided by microwaves can minimize the formation of side products.
-
Energy Efficiency: MW and US are generally more energy-efficient than conventional heating.
-
Solvent-Free or Reduced Solvent Conditions: These methods can often be performed under solvent-free conditions or in greener solvents like water or ethanol, reducing the environmental impact.[7][8]
Comparative Overview
| Method | Energy Source | Key Advantages | Typical Reaction Times |
| Microwave | Dielectric heating | Rapid, uniform heating; higher yields; enhanced purity. | 5-30 minutes[6] |
| Ultrasound | Acoustic cavitation | Improved mass transfer; can be performed at room temperature. | 5-40 minutes[7][9] |
Experimental Protocol: Ultrasound-Assisted Synthesis of Pyrazolo[1,5-a]pyrimidine-antipyrine Hybrids[9]
-
In a suitable vessel, dissolve the aminopyrazole (4) and a formylated active proton compound in aqueous potassium bisulfate (KHSO4).
-
Place the vessel in an ultrasonic bath.
-
Irradiate the mixture with ultrasound at a specified frequency and power for a short duration.
-
Monitor the reaction by thin-layer chromatography.
-
Upon completion, isolate the product by filtration and purify as necessary.
This method highlights the simplicity, short reaction times, and use of aqueous media, making it an environmentally benign approach.[9]
An Alternative Route: Pericyclic Reactions
While less common than condensation or multicomponent approaches, pericyclic reactions offer a mechanistically distinct and elegant pathway to the pyrazolo[1,5-a]pyrimidine core. One such example involves an intramolecular [4+2] cycloaddition (Diels-Alder reaction).
Mechanism
This approach involves the in-situ generation of a diene and a dienophile within the same molecule, which then undergoes an intramolecular cycloaddition to form the bicyclic system. For instance, a suitably substituted pyrazole can be elaborated to contain both a diene and a dienophile moiety, which upon heating or catalysis, cyclizes to form the pyrazolo[1,5-a]pyrimidine skeleton. While specific protocols are less frequently reported, this strategy offers a powerful way to control stereochemistry and access unique substitution patterns.
Conclusion
The synthesis of pyrazolo[1,5-a]pyrimidines is a well-established field with a diverse array of methodologies at the disposal of the synthetic chemist. The classical condensation of 5-aminopyrazoles with β-dicarbonyl compounds remains a robust and versatile method. For rapid access to diverse libraries of compounds, multicomponent reactions offer unparalleled efficiency. Furthermore, the adoption of green chemistry principles is facilitated by the use of microwave and ultrasound-assisted techniques, which provide significant advantages in terms of reaction times, yields, and environmental impact. The choice of the optimal synthetic route will ultimately depend on the specific target molecule, the desired substitution pattern, and the available resources. This guide provides a solid foundation for making informed decisions in the design and execution of synthetic strategies towards this important class of heterocyclic compounds.
References
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Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC. (n.d.). PubMed Central. [Link]
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Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. (2022). National Institutes of Health. [Link]
-
Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. (2021). PubMed Central. [Link]
-
Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives. (n.d.). National Center for Biotechnology Information. [Link]
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Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. (2023). Royal Society of Chemistry. [Link]
-
A Green Synthetic Strategy for Pyrazolo[1,5-a]pyrimidin-7(4H)-one Derivatives by the Reaction of Aminopyrazoles and Symmetric/no. (2024). Periodica Polytechnica Chemical Engineering. [Link]
-
Ultrasound-assisted synthesis of pyrimidines and their fused derivatives: A review. (2022). National Institutes of Health. [Link]
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Microwave-Assisted Sequential One-Pot Synthesis of 8-Substituted Pyrazolo[1,5-a][1][2][4]triazines. (2018). MDPI. [Link]
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Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity. (n.d.). MDPI. [Link]
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Resourceful synthesis of pyrazolo[1,5-a]pyrimidines under ultrasound irradiation. (2013). ResearchGate. [Link]
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Synthesis of pyrazolopyrimidinones using a “one-pot” approach under microwave irradiation. (n.d.). Beilstein Journal of Organic Chemistry. [Link]
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One-Pot Multicomponent Synthesis Of Pyrazolo Pyrido Pyrimidine-Diones Empoyed By Agotf. (2022). IJCRT.org. [Link]
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Construction of pyrazolo[1,5-a]pyrimidines and pyrimido[1,2-b]indazoles with calcium carbide as an alkyne source. (2019). Royal Society of Chemistry. [Link]
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A Senior Application Scientist's Guide to the Validation of a Cell-Based Assay for 7-Methylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid, a Putative Kinase Inhibitor
Abstract: The transition from a promising chemical entity to a viable drug candidate hinges on rigorous, reproducible, and biologically relevant testing. Cell-based assays are indispensable tools in this process, offering a window into a compound's activity within a complex physiological context.[1][2][3] This guide provides a comprehensive framework for the validation of a cell-based assay designed to characterize 7-Methylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid. Drawing from established industry best practices and regulatory guidelines, we detail the experimental design, validation parameters, and comparative analysis required to establish a robust and reliable assay. The narrative explains the critical reasoning behind experimental choices, ensuring the protocol is not just a series of steps but a self-validating system for generating high-quality, decision-driving data for researchers, scientists, and drug development professionals.
Introduction: Establishing the Scientific Premise
The Target: Pyrazolo[1,5-a]pyrimidines as Kinase Inhibitors
The pyrazolo[1,5-a]pyrimidine scaffold is a well-established "privileged structure" in medicinal chemistry, recognized for its versatile biological activities, particularly as an inhibitor of protein kinases.[4][5] These heterocyclic compounds can mimic the adenine ring of ATP, enabling them to competitively bind to the ATP-binding pocket of a wide range of kinases, which are crucial regulators of cellular signaling pathways.[4][6][7] Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer, making them prime therapeutic targets.[4][8] Marketed drugs such as Dinaciclib (a cyclin-dependent kinase inhibitor) feature this core structure, validating its therapeutic potential.[9]
Given this precedent, this guide will proceed under the scientifically-grounded hypothesis that This compound (hereafter designated "PYR-76" ) functions as an inhibitor of a specific oncogenic kinase pathway. The validation process detailed herein is designed to quantify this inhibitory activity in a cellular context.
The Assay Principle: Measuring Target Engagement in a Cellular Milieu
While biochemical assays using purified enzymes are excellent for determining direct target affinity, they lack physiological relevance.[10][11] They cannot account for crucial factors like cell membrane permeability, intracellular target engagement, off-target effects, or interactions with cellular machinery.[1][2] Therefore, a cell-based assay is the logical next step to confirm that a compound's biochemical potency translates into functional cellular activity.[2][3][12]
This guide will focus on validating a Cellular Phosphorylation Assay . The principle is straightforward: if PYR-76 inhibits its target kinase, the phosphorylation of a known downstream substrate of that kinase will decrease. This change can be sensitively and specifically measured using antibody-based detection methods like ELISA or TR-FRET.[13][14] This approach provides a direct, mechanistic readout of the compound's activity within an intact signaling pathway.[1][13]
The Imperative of Validation
Assay Development & Optimization: Building a Robust System
Before formal validation can begin, the assay must be carefully developed and optimized. This phase aims to define a set of conditions that yield the best possible performance, characterized by a large signal window and high reproducibility.
Foundational Choices: Cell Line and Reagents
-
Cell Line Selection: The choice of cell line is paramount. It must endogenously express the target kinase and its downstream substrate at sufficient levels for detection.[20][21] For this guide, we will hypothesize the use of the A549 human lung carcinoma cell line, a common model for oncogenic kinase signaling. It is critical to use healthy, low-passage cells and maintain consistent culture conditions to minimize biological variability.[20][22]
-
Reagent Optimization: Key reagents, especially the phospho-specific antibody, must be rigorously tested. A titration experiment is performed to identify the antibody concentration that provides the optimal signal-to-background ratio. Similarly, the concentration of any stimulating ligand used to activate the kinase pathway must be optimized to elicit a robust but not oversaturated response.
Optimizing Experimental Conditions
Several factors can influence assay performance and must be optimized empirically[23]:
-
Cell Seeding Density: Too few cells will yield a weak signal, while too many can lead to over-confluence and altered cell physiology.[20] A matrix of different cell densities should be tested to find the number that maximizes the assay window.[20]
-
Incubation Times: The duration of serum starvation (to quiet basal signaling), ligand stimulation, and compound treatment must be optimized to capture the peak biological response.[21]
-
DMSO Tolerance: Most compounds are dissolved in DMSO. The final concentration of DMSO in the assay wells must be tested to ensure it does not impact cell viability or kinase signaling, typically staying at or below 0.5%.[12]
Caption: Workflow for assay development and optimization.
Validation Protocol & Performance Characteristics
With a locked-down protocol, the assay undergoes formal validation according to ICH Q2(R1) principles.[15][16][17] The goal is to challenge the assay and define its performance boundaries.
Standard Operating Procedure (SOP): Cellular Phosphorylation Assay
-
Cell Plating: Seed 15,000 A549 cells per well in a 96-well plate and incubate for 24 hours.
-
Serum Starvation: Replace growth media with serum-free media and incubate for 18 hours.
-
Compound Treatment: Add PYR-76 in a 10-point, 1:3 serial dilution (e.g., from 10 µM to 0.5 nM final concentration). Include DMSO-only (vehicle) and no-treatment controls. Incubate for 2 hours.
-
Stimulation: Add a pre-determined concentration of a growth factor (e.g., EGF) to all wells except the negative control wells. Incubate for 15 minutes.
-
Lysis: Aspirate media and add 100 µL of lysis buffer to each well.
-
Detection: Transfer lysate to an ELISA plate coated with a capture antibody for the substrate of interest. Detect phosphorylated substrate using a specific detection antibody.
-
Data Analysis: Read absorbance at 450 nm. Plot the dose-response curve and calculate the IC50 value (the concentration of PYR-76 that causes 50% inhibition of phosphorylation).
Validation Parameters & Acceptance Criteria
The following parameters must be assessed to prove the assay is fit for purpose.
Caption: Key parameters for cell-based assay validation.
Precision measures the degree of scatter between a series of measurements. It is assessed at two levels:
-
Repeatability (Intra-Assay): The precision of running the same sample multiple times within the same assay run.
-
Intermediate Precision (Inter-Assay): The precision across different days, different analysts, and different equipment.
| Parameter | Measurement | Acceptance Criterion |
| Repeatability | IC50 of PYR-76 (n=6 replicates) | Coefficient of Variation (%CV) ≤ 15% |
| Intermediate Precision | IC50 of PYR-76 (3 runs, 2 analysts) | %CV ≤ 20% |
Accuracy is the closeness of the measured value to the true or accepted reference value. In cell-based assays where a "true" value is often unknown, it can be assessed by spike-recovery experiments or by comparing results to an orthogonal method. For potency assays, it's often demonstrated by the consistency of the results.
| Parameter | Measurement | Acceptance Criterion |
| Accuracy | Comparison of IC50 to a known reference inhibitor | Value should be within 2-fold of published values |
The assay must be able to unequivocally assess the analyte in the presence of components that may be expected to be present. For this assay, specificity is demonstrated by showing the signal is dependent on the target kinase. This can be done using a negative control cell line that does not express the target kinase or by using siRNA to knock down the target.
| Parameter | Measurement | Acceptance Criterion |
| Specificity | IC50 of PYR-76 in target-knockdown cells | No significant inhibition observed (flat curve) |
Linearity is the ability to elicit results that are directly proportional to the concentration of the analyte. The range is the interval between the upper and lower concentrations for which the assay has been shown to be precise, accurate, and linear.
| Parameter | Measurement | Acceptance Criterion |
| Linearity | Signal vs. cell number or protein concentration | Correlation coefficient (R²) ≥ 0.98 |
| Range | Dose-response curve of PYR-76 | Covers from <20% to >80% inhibition |
Robustness measures the assay's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., ±10% change in incubation time or ±1°C in temperature).[19] This provides an indication of its reliability during normal usage.[19]
| Parameter | Measurement | Acceptance Criterion |
| Robustness | IC50 of PYR-76 under varied conditions | %CV of IC50 values ≤ 25% across conditions |
Comparative Analysis of Methodologies
The validated cellular phosphorylation assay provides a powerful, mechanistic readout. However, it is essential to understand its place among alternative methodologies. The choice of assay is always a trade-off between biological relevance, throughput, cost, and the specific question being asked.[11]
| Methodology | Principle | Pros | Cons | Best Application |
| Biochemical Kinase Assay | Measures phosphorylation of a peptide substrate by a purified, recombinant kinase. | High throughput, low variability, directly measures target affinity.[10] | Lacks physiological context (no cells, membranes, or metabolism).[2][12] | Primary screening, SAR studies. |
| Validated Cell Phosphorylation Assay | Measures phosphorylation of an endogenous substrate inside intact cells. | High biological relevance, confirms cellular activity and permeability.[1][3] | Lower throughput, higher biological variability, requires specific antibodies.[24] | Hit confirmation, potency determination. |
| Cell Proliferation / Viability Assay | Measures the effect of the compound on cell number or metabolic activity after prolonged exposure (e.g., 72 hours). | Simple, high throughput, measures a key functional outcome (anti-cancer effect).[20] | Indirect measure of target engagement; mechanism is unknown. | Secondary screening, cytotoxicity assessment. |
| Reporter Gene Assay | Measures the transcription of a reporter gene (e.g., luciferase) linked to a promoter that is regulated by the kinase pathway.[14] | High sensitivity, good signal window, can be multiplexed.[2] | Indirect readout of an upstream event, potential for artifacts. | Pathway analysis, screening. |
Conclusion & Recommendations
This guide outlines a comprehensive and scientifically rigorous approach to the validation of a cell-based assay for the putative kinase inhibitor, this compound (PYR-76). By following a structured process of optimization and then challenging the assay against established validation parameters derived from ICH guidelines, researchers can establish a reliable tool for drug discovery.[16][17]
The validated cellular phosphorylation assay offers a superior balance of physiological relevance and mechanistic insight compared to simpler biochemical or phenotypic screens.[1][3] It confirms that PYR-76 can cross the cell membrane, engage its intracellular target, and inhibit a specific signaling pathway. The data generated from this assay, particularly the precise and accurate determination of the IC50 value, is crucial for making informed decisions about the compound's future development. This validated system provides the trustworthiness and authority needed to advance promising compounds like PYR-76 through the drug discovery pipeline.
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Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC. PubMed Central. Available at: [Link]
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A Head-to-Head Comparison of Pyrazolo[1,5-a]pyrimidine and Imidazo[1,2-b]pyridazine Scaffolds in Modern Drug Discovery
A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry, the selection of a core heterocyclic scaffold is a critical decision that profoundly influences the ultimate success of a drug discovery program. Among the myriad of "privileged structures," pyrazolo[1,5-a]pyrimidines and imidazo[1,2-b]pyridazines have emerged as two particularly fruitful scaffolds, underpinning the development of numerous clinical candidates and approved drugs, especially in the realm of kinase inhibitors. While structurally related, their subtle differences in nitrogen atom placement and electronic distribution impart distinct physicochemical and pharmacological properties. This guide provides an in-depth, head-to-head comparison of these two important heterocyclic systems, offering experimental data and field-proven insights to aid researchers in making informed decisions for their specific therapeutic targets.
At a Glance: A Comparative Overview
| Feature | Pyrazolo[1,5-a]pyrimidine | Imidazo[1,2-b]pyridazine |
| Core Structure | Fused pyrazole and pyrimidine rings | Fused imidazole and pyridazine rings |
| Nitrogen Atoms | Three | Three |
| Key Physicochemical Properties | Generally less polar, potential for improved metabolic stability | Can be more polar, may present hERG and CYP inhibition liabilities |
| Primary Therapeutic Area | Oncology (kinase inhibitors), CNS disorders | Oncology (kinase inhibitors), CNS disorders, anti-inflammatory |
| Notable Drugs/Candidates | Larotrectinib, Repotrectinib, Dinaciclib | Ponatinib, SGI-1776, Darigabat |
Delving Deeper: A Technical Head-to-Head Analysis
I. Synthetic Accessibility and Versatility
Both scaffolds offer robust and versatile synthetic routes, allowing for extensive derivatization to explore structure-activity relationships (SAR).
Pyrazolo[1,5-a]pyrimidine Synthesis: The most prevalent and versatile method for constructing the pyrazolo[1,5-a]pyrimidine core is the condensation of a 5-aminopyrazole with a 1,3-bielectrophilic species.[1] This approach allows for the introduction of diversity at multiple positions of the final scaffold. Multicomponent reactions have also been successfully employed, offering an efficient pathway to highly substituted derivatives.[1]
Experimental Protocol: Synthesis of a 3,5-Disubstituted Pyrazolo[1,5-a]pyrimidine
This protocol is a representative example of a common synthetic route to this scaffold, adapted from the literature.[2]
Step 1: Synthesis of 4-phenyl-1H-pyrazol-5-amine
-
To a solution of (E)-3-(dimethylamino)-2-phenylacrylonitrile (1.0 eq) in ethanol, add hydrazine hydrate (1.2 eq) and glacial acetic acid (0.1 eq).
-
Reflux the mixture for 4-6 hours, monitoring the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Purify the residue by column chromatography (silica gel, ethyl acetate/hexanes gradient) to yield 4-phenyl-1H-pyrazol-5-amine.
Step 2: Cyclization to form the Pyrazolo[1,5-a]pyrimidinone Core
-
To a solution of 4-phenyl-1H-pyrazol-5-amine (1.0 eq) in ethanol, add sodium ethoxide (1.5 eq) and N-methyl uracil (1.1 eq).
-
Reflux the mixture for 12-16 hours.
-
Cool the reaction to room temperature and neutralize with acetic acid.
-
Collect the resulting precipitate by filtration, wash with cold ethanol, and dry to obtain the 3-phenylpyrazolo[1,5-a]pyrimidin-5(4H)-one.
Step 3: Chlorination and Amination
-
Suspend the pyrimidinone from Step 2 in phosphorus oxychloride (excess) and heat at reflux for 2-3 hours.
-
Cool the mixture and carefully quench with ice water.
-
Extract the product with dichloromethane, dry the organic layer over sodium sulfate, and concentrate to give 5-chloro-3-phenylpyrazolo[1,5-a]pyrimidine.
-
Dissolve the chloro-intermediate in a suitable solvent (e.g., dioxane) and add the desired amine (1.2 eq) and a base such as diisopropylethylamine (2.0 eq).
-
Heat the reaction at 80-100 °C until completion, then purify by standard methods to obtain the final 3,5-disubstituted pyrazolo[1,5-a]pyrimidine.
Imidazo[1,2-b]pyridazine Synthesis: The construction of the imidazo[1,2-b]pyridazine scaffold is most commonly achieved through the condensation of a 3-aminopyridazine with an α-haloketone.[3] The regioselectivity of this reaction is a key consideration, and the use of 3-amino-6-halopyridazines can facilitate the desired cyclization.[3]
Experimental Protocol: Synthesis of a 3,6-Disubstituted Imidazo[1,2-b]pyridazine
This protocol is a representative example adapted from the literature for the synthesis of imidazo[1,2-b]pyridazine derivatives.[3]
Step 1: Synthesis of the α-Bromoketone
-
To a solution of the desired acetophenone (1.0 eq) in a suitable solvent such as chloroform or acetic acid, add bromine (1.0 eq) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Quench the reaction with a saturated solution of sodium bicarbonate.
-
Extract the product with dichloromethane, wash with brine, dry over sodium sulfate, and concentrate to yield the α-bromoketone.
Step 2: Cyclization to form the Imidazo[1,2-b]pyridazine Core
-
Dissolve 3-amino-6-chloropyridazine (1.0 eq) and the α-bromoketone from Step 1 (1.1 eq) in ethanol.
-
Add sodium bicarbonate (1.5 eq) to the mixture.
-
Reflux the reaction for 6-8 hours, monitoring by TLC.
-
Cool the reaction, filter off the inorganic salts, and concentrate the filtrate.
-
Purify the crude product by column chromatography (silica gel, ethyl acetate/hexanes gradient) to obtain the 6-chloro-3-substituted-imidazo[1,2-b]pyridazine.
Step 3: Suzuki Coupling for C-6 Diversification
-
To a solution of the 6-chloro-imidazo[1,2-b]pyridazine from Step 2 (1.0 eq) in a mixture of dioxane and water, add the desired boronic acid (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base like sodium carbonate (2.0 eq).
-
Degas the mixture and heat under an inert atmosphere at 90-110 °C for 8-12 hours.
-
Cool the reaction, dilute with water, and extract with ethyl acetate.
-
Dry the organic layer, concentrate, and purify by column chromatography to yield the final 3,6-disubstituted imidazo[1,2-b]pyridazine.
II. Physicochemical Properties and Pharmacokinetics: A Point of Differentiation
The arrangement of nitrogen atoms within the bicyclic core significantly impacts the physicochemical properties of these scaffolds, which in turn dictates their pharmacokinetic profiles.
Polarity and Solubility: The imidazo[1,2-b]pyridazine scaffold is generally considered to be more polar than the pyrazolo[1,5-a]pyrimidine scaffold. This can be attributed to the arrangement of the nitrogen atoms, which can influence the molecule's dipole moment and hydrogen bonding capacity. While higher polarity can sometimes be beneficial for solubility, it can also lead to challenges in achieving good cell permeability. In one study, a switch from a more polar imidazo[1,2-b]pyridazine scaffold to a less polar pyrazolo[1,5-a]pyrimidine scaffold led to a dramatic 33-fold increase in cellular potency, likely due to improved cell permeability.
Metabolic Stability: A key advantage that has emerged for the pyrazolo[1,5-a]pyrimidine scaffold is its potential for improved metabolic stability. In a program aimed at developing selective AMPAR negative modulators, replacement of an imidazopyrazine core with an isosteric pyrazolopyrimidine scaffold resulted in enhanced microsomal stability.[4] This is a critical consideration in drug design, as improved metabolic stability can lead to a longer half-life and better oral bioavailability.
Off-Target Effects: hERG and CYP Inhibition: A significant challenge associated with the imidazo[1,2-b]pyridazine scaffold has been its propensity for off-target effects, particularly inhibition of the hERG potassium channel and cytochrome P450 (CYP) enzymes.[2] In a notable example, the development of Pim-1 kinase inhibitors saw a strategic shift from the imidazo[1,2-b]pyridazine chemotype (e.g., SGI-1776), which exhibited significant hERG and CYP inhibition, to the pyrazolo[1,5-a]pyrimidine scaffold.[2] This scaffold hopping successfully mitigated these off-target liabilities without compromising potency.[2]
| Parameter | Pyrazolo[1,5-a]pyrimidine Derivatives | Imidazo[1,2-b]pyridazine Derivatives | Key Takeaway |
| Calculated LogP (cLogP) | Generally lower to moderate | Can be higher, contributing to potential off-target effects | Pyrazolo[1,5-a]pyrimidines may offer a more favorable lipophilicity profile. |
| Aqueous Solubility | Can be a challenge, but amenable to optimization | Variable, can be influenced by substitution patterns | Both scaffolds require careful optimization for solubility. |
| Metabolic Stability (Microsomal) | Often demonstrates improved stability | Can be more susceptible to metabolism | Pyrazolo[1,5-a]pyrimidine may offer an advantage in achieving better pharmacokinetic profiles. |
| hERG Inhibition | Generally lower risk | Higher propensity for hERG inhibition has been reported | A key differentiator favoring the pyrazolo[1,5-a]pyrimidine scaffold. |
| CYP450 Inhibition | Lower risk reported in some series | Higher risk of inhibition observed in certain chemotypes | Pyrazolo[1,5-a]pyrimidine may present a cleaner off-target profile. |
Note: The properties listed are general trends and can be significantly influenced by the specific substituents on the core scaffold.
III. Biological Applications and Structure-Activity Relationships (SAR)
Both scaffolds have proven to be highly effective in targeting a wide range of biological targets, with kinase inhibition being the most prominent application.
Kinase Inhibition: The pyrazolo[1,5-a]pyrimidine and imidazo[1,2-b]pyridazine scaffolds are excellent isosteres of the purine core of ATP, allowing them to effectively compete for the ATP-binding site of kinases.
-
Pyrazolo[1,5-a]pyrimidines are found in several approved and clinical-stage kinase inhibitors, including the TRK inhibitors larotrectinib and repotrectinib, and the CDK inhibitor dinaciclib.[5][6] The SAR for this scaffold is well-established, with substitutions at the 3, 5, and 7-positions being crucial for modulating potency and selectivity.[7]
-
Imidazo[1,2-b]pyridazines are famously represented by the multi-kinase inhibitor ponatinib, which is used to treat chronic myeloid leukemia.[8] This scaffold has also been extensively explored for the inhibition of other kinases, including Pim kinases and TYK2.[1][9]
In a direct comparative study targeting PI3Kγ, a pyrazolo[1,5-a]pyrimidine analog demonstrated a 6-fold increase in biochemical potency and a 2-fold increase in cellular potency compared to its imidazo[1,2-b]pyridazine counterpart. This highlights that even subtle changes in the core scaffold can have a significant impact on biological activity.
CNS Applications: Both scaffolds have also found utility in the development of agents targeting the central nervous system. For example, imidazo[1,2-b]pyridazine derivatives have been investigated as ligands for β-amyloid plaques, relevant to Alzheimer's disease.[3] Pyrazolo[1,5-a]pyrimidine-based compounds have been developed as selective AMPAR negative modulators with potential applications in epilepsy.[4]
Conclusion: Making the Right Choice for Your Project
Both pyrazolo[1,5-a]pyrimidine and imidazo[1,2-b]pyridazine are highly valuable scaffolds in medicinal chemistry, each with its own set of strengths and potential liabilities. The choice between them should be guided by the specific goals of the drug discovery program.
The imidazo[1,2-b]pyridazine scaffold has a proven track record, exemplified by the success of ponatinib. It remains a powerful starting point for many kinase inhibitor programs. However, researchers should be mindful of the potential for off-target effects, particularly hERG and CYP inhibition, which may require significant medicinal chemistry efforts to mitigate.
The pyrazolo[1,5-a]pyrimidine scaffold has emerged as a highly attractive alternative, often demonstrating improved pharmacokinetic properties, including better metabolic stability and a cleaner off-target profile. For projects where mitigating hERG and CYP liability is a primary concern, or where improved metabolic stability is sought, the pyrazolo[1,5-a]pyrimidine scaffold represents a compelling choice. The successful examples of scaffold hopping from imidazo[1,2-b]pyridazine to pyrazolo[1,5-a]pyrimidine to overcome these hurdles provide a strong rationale for its consideration.
Ultimately, the optimal scaffold is target and project-dependent. A thorough understanding of the subtle yet significant differences between these two "privileged" structures, as outlined in this guide, will empower researchers to make more strategic and successful decisions in their quest for novel therapeutics.
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Synthesis and Functionalization of Imidazo[1,2-b]Pyridazine by Means of Metal-Catalyzed Cross-Coupling Reactions. ResearchGate. Available at: [Link]
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Synthesis and initial SAR studies of 3,6-disubstituted pyrazolo[1,5-a]pyrimidines: a new class of KDR kinase inhibitors. PubMed. Available at: [Link]
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Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. National Institutes of Health. Available at: [Link]
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Discovery of Imidazo[1,2-a]pyrazines and Pyrazolo[1,5-c]pyrimidines as TARP γ-8 Selective AMPAR Negative Modulators. National Institutes of Health. Available at: [Link]
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Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. National Institutes of Health. Available at: [Link]
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Biological Evaluation and In Vitro Characterization of ADME Profile of In-House Pyrazolo[3,4-d]pyrimidines as Dual Tyrosine Kinase Inhibitors Active against Glioblastoma Multiforme. National Institutes of Health. Available at: [Link]
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Antiplasmodial imidazopyridazines: structure–activity relationship studies lead to the identification of analogues with improved solubility and hERG profiles. National Institutes of Health. Available at: [Link]
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A Multi-Faceted Approach to Confirming the Binding Mode of 7-Methylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid to Cyclin-Dependent Kinase 2
In the landscape of targeted therapeutics, the pyrazolo[1,5-a]pyrimidine scaffold has emerged as a privileged structure, demonstrating potent inhibitory activity against various protein kinases.[1] This guide focuses on a critical step in the drug discovery pipeline: the rigorous confirmation of the binding mode of a novel compound, 7-Methylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid , to its putative target, Cyclin-Dependent Kinase 2 (CDK2) . Dysregulation of CDK2 is a hallmark of proliferative diseases, making it a compelling target for cancer therapy.[2][3]
This document provides a comprehensive, technically-grounded framework for researchers, scientists, and drug development professionals. We will move beyond a mere listing of techniques, delving into the causal relationships behind experimental choices and emphasizing self-validating systems to ensure scientific integrity. Our approach integrates high-resolution structural biology, biophysical interaction analysis, and computational modeling to build an unassailable case for the compound's mechanism of action.
The Strategic Imperative: Why a Multi-Pronged Approach is Essential
Confirming the precise binding mode of a small molecule inhibitor is not an academic exercise; it is the bedrock upon which successful structure-based drug design is built. A definitive understanding of the interactions between this compound and the ATP-binding pocket of CDK2 will enable rational optimization of its potency, selectivity, and pharmacokinetic properties. A single experimental technique provides but one piece of the puzzle. It is the congruence of data from orthogonal methods that elevates a binding hypothesis to a confirmed model.
Representative Target and Comparators
Given the prevalence of the pyrazolo[1,5-a]pyrimidine core in kinase inhibitors, we have selected human Cyclin-Dependent Kinase 2 (CDK2) as our representative target.[4][5] The availability of high-resolution crystal structures of CDK2 in complex with related inhibitors, such as the one deposited under PDB ID 1Y91 , provides an invaluable structural blueprint for our investigation.[6][7]
For comparative analysis, we will benchmark our findings against well-characterized CDK2 inhibitors:
-
Roscovitine: A purine-based inhibitor that competes for the ATP binding site.[8]
-
Dinaciclib: A potent and broad-spectrum CDK inhibitor.[9][10]
-
4-((6-([1,1′-biphenyl]-3-yl)-9H-purin-2-yl)amino)benzenesulfonamide (Compound 73): A highly selective CDK2 inhibitor.[11]
The Experimental Gauntlet: A Step-by-Step Guide to Binding Mode Confirmation
Our integrated workflow is designed to provide a holistic view of the binding event, from initial structural insights to the thermodynamic and kinetic drivers of the interaction.
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 7-Methylpyrazolo[1,5-a]pyrimidine-6-carboxylic Acid
For researchers and drug development professionals, the integrity of scientific discovery is intrinsically linked to a culture of safety. The proper handling and disposal of novel chemical entities are paramount to protecting laboratory personnel and the environment. This guide provides a detailed, step-by-step protocol for the safe disposal of 7-Methylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid, a heterocyclic compound often utilized in medicinal chemistry.[1][2][3][4] The procedures outlined here are grounded in established safety principles and an understanding of the potential hazards associated with this class of molecules.
Hazard Assessment and Characterization
Before initiating any disposal procedure, a thorough understanding of the compound's potential hazards is essential. Based on data from structurally similar compounds, this compound should be presumed to possess the following hazards:
| Hazard Class | GHS Hazard Statement (Inferred) | Source (Analogous Compounds) |
| Acute Toxicity (Oral) | H302: Harmful if swallowed | [6][7] |
| Skin Irritation | H315: Causes skin irritation | [5][6][8] |
| Eye Irritation | H319: Causes serious eye irritation | [5][6][8] |
| Specific Target Organ Toxicity (Single Exposure) | H335: May cause respiratory irritation | [6] |
These classifications necessitate the use of appropriate Personal Protective Equipment (PPE) at all times, including safety glasses or goggles, a lab coat, and chemical-resistant gloves. All handling of the solid compound or its solutions should be performed in a certified chemical fume hood to prevent inhalation.
Waste Segregation and Collection: A Workflow for Safety
Proper segregation of chemical waste is a cornerstone of laboratory safety.[9][10][11] This workflow ensures that this compound waste is collected and stored in a manner that prevents accidental reactions and ensures compliant disposal.
Caption: Waste segregation workflow for this compound.
Step-by-Step Disposal Procedures
The following protocols provide detailed instructions for the handling and disposal of different forms of waste containing this compound.
Disposal of Solid Waste
Solid waste includes unused or expired reagents, contaminated consumables (e.g., weighing paper, gloves, filter paper), and spill cleanup materials.
Protocol:
-
Containment: Collect all solid waste in a designated, robust, and sealable plastic bag or container within the chemical fume hood.
-
Labeling: Securely affix a "Hazardous Waste" label to the container. The label must include:
-
The full chemical name: "this compound"
-
The approximate quantity of the compound in the waste.
-
The date of accumulation.
-
The primary hazards (e.g., "Irritant," "Harmful if Swallowed").
-
-
Storage: Store the sealed container in a designated secondary containment bin in a well-ventilated area, away from incompatible materials.
-
Pickup: Arrange for disposal through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.
Disposal of Aqueous Liquid Waste
Aqueous waste may be generated from reaction workups or cleaning procedures. As a carboxylic acid, this compound will render aqueous solutions acidic.
Protocol:
-
Collection: Collect all aqueous waste containing this compound in a dedicated, properly vented, and chemically resistant (e.g., HDPE) waste container.
-
Characterization: This waste stream should be considered acidic hazardous waste. Do not neutralize the waste unless it is part of a specific EHS-approved procedure, as this can generate heat or off-gassing.
-
Labeling: Label the container clearly as "Hazardous Waste" with the following information:
-
"Aqueous waste containing this compound"
-
An estimate of the concentration of the compound.
-
List of all chemical constituents, including water.
-
The pH of the waste.
-
-
Storage and Disposal: Store the container in secondary containment and arrange for pickup by your institution's EHS or a certified waste vendor.
Disposal of Contaminated Organic Solvents
If this compound is used in organic solvents (e.g., DMSO, Methanol), this waste must be handled appropriately.[4][5]
Protocol:
-
Segregation: Collect non-halogenated and halogenated solvent waste in separate, designated containers.
-
Labeling: Label the appropriate solvent waste container with a "Hazardous Waste" label, listing all chemical components, including "this compound" and its estimated concentration.
-
Storage and Disposal: Store in a well-ventilated area, in secondary containment, and away from ignition sources. Dispose of through your institution's hazardous waste program.
Decontamination and Empty Container Disposal
Proper decontamination of glassware and disposal of empty containers are critical final steps.[10][12]
Protocol for Glassware Decontamination:
-
Initial Rinse: Rinse the glassware with a suitable organic solvent (e.g., acetone) in a fume hood. Collect this rinse as hazardous organic solvent waste.
-
Secondary Rinse: Perform a second rinse with a small amount of a basic solution (e.g., 0.1 M NaOH) to deprotonate and solubilize any residual carboxylic acid. Collect this rinse as hazardous aqueous waste.
-
Final Wash: Wash the glassware with soap and water and rinse thoroughly with deionized water.
Protocol for Empty Container Disposal:
-
Triple Rinse: Triple rinse the empty reagent bottle with a suitable solvent (e.g., acetone or methanol).[10] Collect the rinsate as hazardous waste.
-
Deface Label: Completely remove or deface the original manufacturer's label.[10][12]
-
Disposal: Once the container is clean and the label is defaced, it can typically be disposed of in the appropriate glass recycling or regular trash, in accordance with institutional policies.[10][12]
Spill Management
In the event of a spill, immediate and appropriate action is necessary to mitigate exposure and environmental contamination.
For a Small Spill (in a fume hood):
-
Alert Personnel: Notify others in the immediate area.
-
Containment: Use a spill kit with appropriate absorbent material (e.g., vermiculite or a universal chemical absorbent) to contain the spill.
-
Cleanup: Wearing appropriate PPE, carefully collect the absorbent material and place it in a sealed bag or container.
-
Disposal: Label the container as "Solid Hazardous Waste" containing this compound and the absorbent material. Dispose of it through the EHS office.
-
Decontaminate: Wipe the spill area with a suitable solvent and then with soap and water.
For a Large Spill (outside a fume hood):
-
Evacuate: Immediately evacuate the area.
-
Alert: Activate the nearest fire alarm and notify your institution's EHS or emergency response team.
-
Isolate: If safe to do so, close the doors to the laboratory to contain the spill.
-
Do Not Attempt to Clean: Allow trained emergency responders to handle the cleanup.
Decision-Making Framework for Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision tree for the disposal of this compound.
By adhering to these procedures, researchers can ensure the safe and environmentally responsible disposal of this compound, thereby upholding the highest standards of laboratory safety and scientific integrity.
References
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National Center for Biotechnology Information. (n.d.). Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives. Retrieved from [Link]
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PubChem. (n.d.). 2-Methylpyrazolo(1,5-a)pyrimidine-6-carboxylic acid. Retrieved from [Link]
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PubChem. (n.d.). 6-Methylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. Retrieved from [Link]
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RSC Publishing. (n.d.). Pyrazolo[1,5-a]pyrimidines-based fluorophores: a comprehensive theoretical-experimental study. Retrieved from [Link]
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Chemsrc. (2025). CAS#:739364-95-5 | 2-Methylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid. Retrieved from [Link]
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MDPI. (2024). Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity. Retrieved from [Link]
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MDPI. (n.d.). Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. Retrieved from [Link]
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ChemSynthesis. (2025). 7-hydroxypyrazolo[1,5-a]pyrimidine-6-carboxylic acid. Retrieved from [Link]
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Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste. Retrieved from [Link]
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US EPA. (2025). Regulations for Hazardous Waste Generated at Academic Laboratories. Retrieved from [Link]
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Navigating the Unseen: A Guide to Safely Handling 7-Methylpyrazolo[1,5-a]pyrimidine-6-carboxylic Acid
Hazard Assessment: A Precautionary Approach
Given the absence of a specific Safety Data Sheet (SDS) for 7-Methylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid, we must extrapolate potential hazards from structurally related compounds. Pyrazolopyrimidine derivatives and carboxylic acids can exhibit a range of hazardous properties.
Potential Hazards Include:
-
Skin Irritation or Corrosion: Many organic acids and heterocyclic compounds can cause irritation upon skin contact.[1][2]
-
Serious Eye Damage or Irritation: The eyes are particularly vulnerable, and contact can lead to significant damage.[1][2][3]
-
Respiratory Tract Irritation: Inhalation of dust or aerosols may irritate the respiratory system.[1][2]
-
Harmful if Swallowed: Acute oral toxicity is a concern with many chemical compounds.[2][3][4][5]
-
Unknown Long-Term Effects: The toxicological properties of novel compounds have often not been fully investigated.[6]
Therefore, it is imperative to treat this compound as a hazardous substance and to implement a comprehensive safety strategy.
Engineering Controls: The First Line of Defense
Personal Protective Equipment (PPE) is crucial, but it should always be used in conjunction with robust engineering controls that minimize exposure at the source.
-
Chemical Fume Hood: All work involving the handling of this compound, especially when dealing with powders or creating solutions, must be conducted in a certified chemical fume hood. This is to prevent the inhalation of any dust or vapors.
-
Ventilation: Ensure adequate ventilation in the laboratory to minimize the accumulation of any potential airborne contaminants.
-
Eyewash Stations and Safety Showers: These should be readily accessible and in close proximity to the workstation.[1][2][5]
Personal Protective Equipment (PPE): Your Essential Barrier
A multi-layered approach to PPE is necessary to provide comprehensive protection. The minimum required PPE for handling this compound is detailed in the table below.
| Body Part | Required PPE | Rationale |
| Eyes/Face | Chemical safety goggles and a face shield | Safety glasses are the minimum requirement, but goggles provide a better seal against splashes. A face shield should be worn over goggles when there is a significant splash hazard.[7][8][9] |
| Hands | Disposable nitrile gloves (double-gloving recommended) | Nitrile gloves offer good resistance to a range of chemicals. Double-gloving provides an extra layer of protection in case of a tear or puncture in the outer glove.[7][8] |
| Body | A long-sleeved laboratory coat | Protects skin and personal clothing from contamination.[7][8][10] |
| Feet | Closed-toe shoes | Prevents injuries from spills and dropped objects.[8][10] |
Safe Handling Protocol: A Step-by-Step Approach
Adherence to a strict, step-by-step protocol is critical to minimizing the risk of exposure during the handling of this compound.
Protocol Steps:
-
Preparation:
-
Put on all required PPE before entering the laboratory.
-
Assemble all necessary equipment and reagents within the fume hood to minimize movement in and out of the containment area.
-
Confirm that the chemical fume hood is functioning correctly.
-
-
Handling:
-
Carefully weigh the solid compound within the fume hood to avoid generating dust.
-
When preparing solutions, add the solid to the solvent slowly to prevent splashing.
-
Always keep containers of the compound and its solutions tightly closed when not in use.
-
-
Cleanup:
-
Thoroughly decontaminate all work surfaces with an appropriate solvent and cleaning agent.
-
Segregate and dispose of all waste as outlined in the disposal plan below.
-
Remove PPE in a manner that avoids self-contamination: first gloves, then face shield, goggles, and finally the lab coat.
-
Wash hands thoroughly with soap and water after removing all PPE.
-
Disposal Plan: Responsible Waste Management
Proper disposal of chemical waste is crucial for laboratory safety and environmental protection. All waste contaminated with this compound must be treated as hazardous waste.
Disposal Protocol:
-
Segregation:
-
Solid Waste: All disposable items contaminated with the compound (e.g., gloves, weigh boats, paper towels) should be placed in a designated, labeled solid hazardous waste container.
-
Liquid Waste: All solutions containing the compound and contaminated solvents should be collected in a designated, labeled liquid hazardous waste container. Do not mix incompatible waste streams.[11]
-
-
Storage:
-
Waste containers must be kept closed except when adding waste.
-
Store waste containers in a secondary containment tray in a well-ventilated area, away from incompatible materials.
-
-
Disposal:
-
Follow your institution's procedures for the disposal of hazardous chemical waste. This typically involves contacting the Environmental Health and Safety (EHS) office for waste pickup.[12]
-
By adhering to these stringent safety protocols, researchers can confidently and safely work with this compound, ensuring both personal safety and the integrity of their valuable research.
References
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Personal Protective Equipment Requirements for Laboratories. Environmental Health and Safety, University of Wisconsin-Madison.
-
Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide. Lab Manager.
-
Material Safety Data Sheet - 4-Hydroxypyrazolo(3,4-d)pyrimidine, 98%. Cole-Parmer.
-
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
